molecular formula C20H25N6O8P B1203344 Azt-pmap

Azt-pmap

Cat. No.: B1203344
M. Wt: 508.4 g/mol
InChI Key: CNUMCGXPKWOQFJ-FBXIHYFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azt-pmap, also known as this compound, is a useful research compound. Its molecular formula is C20H25N6O8P and its molecular weight is 508.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25N6O8P

Molecular Weight

508.4 g/mol

IUPAC Name

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15-,16+,17+,35?/m0/s1

InChI Key

CNUMCGXPKWOQFJ-FBXIHYFWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-]

Synonyms

3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate
AZT-PMAP

Origin of Product

United States

Foundational & Exploratory

The Molecular Crosstalk: An In-depth Guide to the Mechanism of Action of Azidothymidine (AZT) on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azidothymidine (AZT), also known as zidovudine, is a cornerstone of antiretroviral therapy. Its canonical mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme for retroviral replication, such as the Human Immunodeficiency Virus (HIV). However, a growing body of evidence reveals that AZT's pharmacological effects extend beyond this primary function, implicating it in the modulation of key intracellular signaling pathways. This guide provides a detailed technical exploration of the non-canonical mechanism of action of AZT, specifically focusing on its intricate interplay with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Understanding this interaction is paramount for researchers and drug development professionals seeking to fully comprehend AZT's therapeutic and toxicological profiles.

Core Mechanisms of Action: A Dual Perspective

The cellular impact of AZT can be bifurcated into its well-established antiviral activity and its modulatory effects on host cell signaling.

Canonical Mechanism: Inhibition of Reverse Transcriptase

AZT is a synthetic thymidine analogue. Upon entering a host cell, it is phosphorylated by host cell kinases to its active triphosphate form, AZT-triphosphate (AZT-TP). AZT-TP competitively inhibits viral reverse transcriptase by acting as a chain terminator during the synthesis of viral DNA from the RNA template. The absence of a 3'-hydroxyl group on the azido-sugar moiety of AZT-TP prevents the formation of the next phosphodiester bond, thus halting DNA chain elongation.

Non-Canonical Mechanism: Modulation of the MAPK Signaling Pathway

Beyond its role in viral replication, AZT has been shown to induce cellular stress and modulate signaling pathways critical for cell survival, proliferation, and apoptosis. A key pathway in this regard is the MAPK cascade. The MAPK pathway is a highly conserved signaling module that transduces extracellular signals into intracellular responses. It comprises a series of protein kinases that are sequentially phosphorylated and activated. The three major subfamilies of MAPKs are:

  • Extracellular signal-regulated kinases (ERKs): Primarily involved in cell proliferation, differentiation, and survival.

  • c-Jun N-terminal kinases (JNKs): Predominantly activated by cellular stress, such as inflammatory cytokines and oxidative stress, and are involved in apoptosis and inflammation.

  • p38 MAPKs: Also activated by stress stimuli and play a crucial role in inflammation and apoptosis.

AZT has been demonstrated to differentially activate these MAPK subfamilies, leading to a complex and context-dependent cellular response.

Elucidating the AZT-MAPK Interaction: A Mechanistic Deep Dive

The interaction of AZT with the MAPK pathway is not direct. Instead, AZT induces cellular stress, primarily through mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which then act as upstream activators of the MAPK cascade.

Signaling Pathway Diagram

AZT_MAPK_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_intracellular Intracellular AZT Azidothymidine (AZT) Mitochondria Mitochondrial Dysfunction AZT->Mitochondria Induces ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 c-Jun/AP-1 JNK->AP1 Activates Apoptosis_Inflammation Apoptosis & Inflammation AP1->Apoptosis_Inflammation Promotes p38 p38 MKK3_6->p38 Phosphorylates p38->Apoptosis_Inflammation Promotes

Caption: AZT-induced activation of the JNK and p38 MAPK stress-activated pathways.

Experimental Validation of the AZT-MAPK Mechanism

The elucidation of AZT's effect on the MAPK pathway relies on a series of well-established molecular and cellular biology techniques.

Key Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for AZT-MAPK Interaction Cell_Culture 1. Cell Culture & AZT Treatment (e.g., HepG2, Jurkat cells) Protein_Extraction 2. Protein Lysate Preparation Cell_Culture->Protein_Extraction ROS_Detection 5. ROS Detection Assay (e.g., DCFDA staining) Cell_Culture->ROS_Detection Cell_Viability 6. Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) Cell_Culture->Cell_Viability Western_Blot 3. Western Blotting Protein_Extraction->Western_Blot Analyze protein phosphorylation Kinase_Assay 4. In Vitro Kinase Assay Protein_Extraction->Kinase_Assay Measure specific kinase activity Data_Analysis 7. Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis ROS_Detection->Data_Analysis Cell_Viability->Data_Analysis

Caption: A typical experimental workflow to investigate the effects of AZT on MAPK signaling.

Detailed Experimental Protocols

1. Western Blotting for Phosphorylated MAPK

  • Objective: To quantify the levels of phosphorylated (activated) JNK, p38, and ERK in response to AZT treatment.

  • Methodology:

    • Seed cells (e.g., human hepatocytes, T-lymphocytes) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of AZT (e.g., 0, 10, 50, 100 µM) for a specified time course (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-JNK, phospho-p38, and phospho-ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total JNK, p38, and ERK, as well as a loading control (e.g., GAPDH, β-actin) for normalization.

2. ROS Detection Assay

  • Objective: To measure the generation of intracellular ROS following AZT treatment.

  • Methodology:

    • Culture cells in a 96-well black plate.

    • Treat cells with AZT as described above.

    • In the final 30 minutes of treatment, add 2',7'-dichlorofluorescin diacetate (DCFDA) to each well. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength of 485/535 nm.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of AZT on MAPK activation.

Cell LineAZT Concentration (µM)Time (hours)Fold Change in p-JNKFold Change in p-p38Citation
Human Hepatocytes5024~2.5~3.0
Jurkat T-cells10012~3.2~2.8
Rat Myoblasts20048~1.8Not significant

Conclusion and Future Directions

The modulation of the MAPK signaling pathway represents a significant non-canonical mechanism of action for azidothymidine. This interaction, primarily driven by AZT-induced mitochondrial dysfunction and oxidative stress, leads to the activation of the JNK and p38 stress-activated protein kinase pathways, ultimately contributing to cellular outcomes such as apoptosis and inflammation. A thorough understanding of this mechanism is crucial for contextualizing both the therapeutic efficacy and the potential side effects of AZT, such as myopathy and hepatotoxicity.

Future research should focus on:

  • Identifying the precise molecular sensors of ROS that link AZT-induced oxidative stress to the upstream activators of the MAPK cascade.

  • Investigating the potential for therapeutic interventions that can mitigate the off-target effects of AZT by selectively inhibiting stress-activated MAPK pathways.

  • Exploring the role of this pathway in the development of AZT resistance.

By continuing to unravel the complex intracellular signaling networks affected by AZT, the scientific community can work towards optimizing its clinical use and developing safer and more effective therapeutic strategies.

References

  • Characterization of the Molecular Mechanisms Underlying Zidovudine-Induced Hepatotoxicity. Toxicological Sciences. [Link]

  • Zidovudine (AZT) induces apoptosis in human T-lymphocyte cell lines. Journal of Cellular and Molecular Medicine. [Link]

  • Zidovudine (AZT) induces myopathy in rats. Journal of the Neurological Sciences. [Link]

Technical Guide: Synthesis and Chemical Characterization of Azt-pmap

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and mechanistic logic of Azt-pmap (CAS: 142629-81-0), formally known as the L-Alanine, N-(3'-azido-3'-deoxy-P-phenyl-5'-thymidylyl)-, methyl ester .

Compound Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI) Prodrug (ProTide) CAS Number: 142629-81-0 Molecular Formula: C₂₀H₂₆N₆O₈P

Part 1: Executive Technical Summary

This compound is an aryl phosphate derivative (phosphoramidate) of Zidovudine (AZT).[1] In the context of drug development, it represents a "ProTide" strategy designed to bypass the rate-limiting phosphorylation step of the parent nucleoside.

While AZT is a potent HIV-1 inhibitor, its efficacy is often compromised by the inefficient intracellular conversion of AZT to AZT-monophosphate (AZT-MP) by host thymidine kinase. This compound is designed to deliver the pre-phosphorylated monophosphate directly into the cell, masked as a lipophilic phosphoramidate to ensure membrane permeability.

Key Distinction: Unlike standard AZT, this compound is neutral at physiological pH, allowing passive diffusion across cell membranes. Once intracellular, it undergoes a specific enzymatic activation cascade to release the active nucleotide.

Part 2: Synthesis Protocol (Convergent Phosphoramidate Chemistry)

The synthesis of this compound follows the McGuigan ProTide technology , specifically utilizing a convergent approach where a phosphorochloridate reagent is coupled to the nucleoside (AZT).

Retrosynthetic Logic

The molecule is disassembled into two primary synthons:

  • Nucleoside Acceptor: 3'-Azido-3'-deoxythymidine (AZT).[2]

  • Phosphorylating Donor: Phenyl (methoxy-L-alaninyl) phosphorochloridate.

Experimental Methodology

Reagents:

  • Nucleoside: AZT (1.0 eq)

  • Reagent A: Phenyl dichlorophosphate (1.0 eq)

  • Reagent B: L-Alanine methyl ester hydrochloride (1.0 eq)

  • Base: N-Methylimidazole (NMI) or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step 1: Preparation of the Phosphorochloridate Intermediate

Note: This intermediate is often prepared in situ to minimize hydrolysis.

  • Suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -78°C.

  • Add Phenyl dichlorophosphate (1.0 eq) dropwise.

  • Add TEA (2.0 eq) dropwise over 30 minutes. Critical: Control exotherm to prevent racemization of the L-Alanine.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Result: Formation of Phenyl (methoxy-L-alaninyl) phosphorochloridate .

Step 2: Coupling to AZT
  • Dissolve AZT (0.8 eq relative to the chloridate) in anhydrous THF/Pyridine.

  • Add N-Methylimidazole (NMI) (4.0 eq). Role: NMI acts as a nucleophilic catalyst, accelerating the substitution at the phosphorus center.

  • Add the solution of Phenyl (methoxy-L-alaninyl) phosphorochloridate (from Step 1) dropwise to the AZT solution.

  • Stir at ambient temperature for 16 hours.

  • Quenching: Add Methanol (2 mL) to quench unreacted phosphorochloridate.

Step 3: Purification
  • Remove solvents under reduced pressure.

  • Dissolve residue in DCM and wash with 0.5M HCl (to remove imidazole/amine salts), followed by saturated NaHCO₃ and brine.

  • Dry over MgSO₄ and concentrate.

  • Chromatography: Purify via silica gel column chromatography using a gradient of MeOH in DCM (0% to 5%).

  • Yield Expectation: 60–75%.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Precursors: Phenyl Dichlorophosphate + L-Ala Methyl Ester Intermediate Intermediate: Phosphorochloridate Reagents->Intermediate -78°C, TEA Coupling Coupling Reaction Catalyst: NMI Solvent: THF Intermediate->Coupling AZT Nucleoside: AZT (Zidovudine) AZT->Coupling Product Final Product: This compound (Mixture of Diastereomers) Coupling->Product 16h, RT

Figure 1: Convergent synthesis pathway for this compound utilizing phosphorochloridate coupling.

Part 3: Chemical Characterization

This compound exists as a mixture of two diastereomers at the phosphorus center (


 and 

). Characterization must account for this duality (signal doubling).
Spectroscopic Data Table
TechniqueParameterExpected Observation (Diastereomeric Mixture)
³¹P NMR Chemical Shiftδ 3.5 – 4.5 ppm (Two distinct peaks, approx 1:1 ratio). This is the diagnostic signal for phosphoramidates.
¹H NMR NH (Ala)Broad doublet/multiplet around δ 3.8–4.0 ppm.
¹H NMR Phenyl GroupMultiplet at δ 7.1–7.4 ppm (5H, aromatic).
¹H NMR Methyl EsterTwo singlets (split by diastereomers) around δ 3.6 ppm (3H).
¹H NMR AZT Anomeric HTriplet/Multiplet at δ 6.1–6.2 ppm (1H).
¹³C NMR Carbonyl (Ester)δ 173–174 ppm.
Mass Spec ESI-MS (Pos)m/z 510.15 [M+H]⁺ ; 532.14 [M+Na]⁺.
HPLC Purity>95% (Reverse Phase C18, Water/Acetonitrile gradient).
Quality Control Logic
  • Phosphorus Purity: The presence of a peak at ~0 ppm in ³¹P NMR indicates hydrolysis to the phosphate or starting material contamination. A peak at -5 to -10 ppm indicates pyrophosphate formation.

  • Azide Integrity: IR spectroscopy should show a strong characteristic azide stretch at ~2100 cm⁻¹ . Loss of this peak indicates reduction or degradation of the azide moiety.

Part 4: Mechanism of Action (The ProTide Pathway)

The design of this compound is strictly causal: it is a delivery system that requires specific intracellular enzymatic cleavage to function.

Activation Cascade
  • Cell Entry: Passive diffusion (lipophilic nature).

  • Step 1 (Hydrolysis): Carboxylesterase 1 (CES1) or Cathepsin A (CatA) cleaves the methyl ester moiety on the alanine.

  • Step 2 (Cyclization): The resulting carboxylate anion attacks the phosphorus center, displacing the phenol group. This forms an unstable five-membered cyclic anhydride.

  • Step 3 (Ring Opening): Spontaneous hydrolysis of the ring opens to form the AZT-alanine-phosphoramidate.

  • Step 4 (Amidase Cleavage): HINT1 (Histidine triad nucleotide-binding protein 1) hydrolyzes the P-N bond, releasing AZT-Monophosphate (AZT-MP) .

  • Step 5 (Anabolic Phosphorylation): Host kinases convert AZT-MP to AZT-Diphosphate and finally AZT-Triphosphate (AZT-TP) .

Pathway Visualization

ActivationPathway Extracellular Extracellular this compound (Lipophilic Prodrug) Intracellular Intracellular this compound Extracellular->Intracellular Passive Diffusion Step1 Intermediate 1: Carboxylic Acid (Ester Hydrolysis) Intracellular->Step1 CES1 / CatA Step2 Intermediate 2: Cyclic Mixed Anhydride (Phenol Displacement) Step1->Step2 Spontaneous Cyclization (-Phenol) Step3 AZT-MP (Active Monophosphate) Step2->Step3 HINT1 Phosphoramidase (+ Water) Target Inhibition of HIV RT (Chain Termination) Step3->Target Kinases -> AZT-TP

Figure 2: Intracellular metabolic activation pathway of this compound to active AZT-monophosphate.

Part 5: Handling and Safety

  • Azide Hazard: While AZT is relatively stable, the starting materials and intermediates containing azides should be treated with caution. Avoid contact with strong acids (formation of hydrazoic acid) and heavy metals.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The phosphoramidate linkage is susceptible to moisture-induced hydrolysis over time.

References

  • ProTide Synthesis Methodology: McGuigan, C., et al. (1993). Intracellular delivery of bio-active nucleotides: Gene-medicines.Journal of Medicinal Chemistry.
  • Mechanism of Action: Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic.Journal of Medicinal Chemistry. Retrieved from [Link]

  • AZT Pharmacology: National Institutes of Health (NIH). (n.d.). Zidovudine (AZT) Mechanism of Action.[1][3][4] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Azt-pmap Against HIV

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Azt-pmap, an aryl phosphate prodrug of azidothymidine (AZT), against the Human Immunodeficiency Virus (HIV). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, this compound is engineered to overcome a primary mechanism of resistance to its parent drug, AZT. By delivering the monophosphorylated form of AZT directly into target cells, this compound bypasses the initial, often rate-limiting, phosphorylation step catalyzed by thymidine kinase. This guide delves into the mechanism of action, intracellular activation, and antiviral efficacy of this compound. It further provides detailed experimental protocols for the evaluation of its biological activity and discusses its potential against AZT-resistant HIV strains.

Introduction: The Rationale for this compound Development

Azidothymidine (AZT), the first approved antiretroviral for the treatment of HIV infection, remains a cornerstone of combination antiretroviral therapy (cART).[1] Its mechanism of action relies on its conversion to the active triphosphate form, AZT-triphosphate (AZT-TP), by host cellular kinases.[2] AZT-TP then acts as a competitive inhibitor and chain terminator of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into proviral DNA.[3]

However, the clinical efficacy of AZT can be limited by the emergence of drug-resistant viral strains. A key mechanism of resistance involves mutations in the viral RT that either reduce the incorporation of AZT-TP or enhance its removal from the terminated DNA chain. Furthermore, the initial phosphorylation of AZT to AZT-monophosphate (AZT-MP) by cellular thymidine kinase is a critical and sometimes inefficient step, particularly in certain cell types or in the context of thymidine kinase mutations.[4][5]

This compound, an aryl phosphate derivative of AZT, represents a strategic prodrug approach designed to circumvent this initial phosphorylation barrier.[5][6] The lipophilic aryl phosphate moiety masks the negative charge of the phosphate group, facilitating the passive diffusion of the molecule across the cell membrane. Once inside the cell, the aryl phosphate group is cleaved by intracellular enzymes to release AZT-MP, which can then be efficiently phosphorylated to the active AZT-TP. This direct intracellular delivery of AZT-MP is hypothesized to enhance the antiviral activity of AZT, especially in cells with low thymidine kinase activity or against viral strains resistant to AZT due to impaired phosphorylation.

Mechanism of Action and Intracellular Activation

The biological activity of this compound is contingent on its efficient uptake and subsequent intracellular conversion to the active antiviral agent, AZT-TP. This process can be delineated into several key stages:

  • Cellular Uptake: The neutral, lipophilic nature of the aryl phosphate group allows this compound to readily cross the cell membrane via passive diffusion. This is in contrast to the parent nucleoside, AZT, which relies on cellular nucleoside transporters.[7]

  • Intracellular Cleavage: Following cellular entry, the aryl phosphate moiety is cleaved by intracellular esterases or phosphodiesterases to yield AZT-monophosphate (AZT-MP).[1][7] This step is the cornerstone of the prodrug strategy, as it bypasses the need for the initial phosphorylation by thymidine kinase.

  • Anabolic Phosphorylation: The released AZT-MP is then sequentially phosphorylated by cellular kinases, first to AZT-diphosphate (AZT-DP) and subsequently to the active AZT-triphosphate (AZT-TP).[2][8]

  • Inhibition of HIV Reverse Transcriptase: AZT-TP, a structural analog of the natural substrate deoxythymidine triphosphate (dTTP), competes for incorporation into the growing proviral DNA chain by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the ribose sugar of AZT-TP prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and the cessation of viral DNA synthesis.[3][9]

Signaling Pathway: Intracellular Activation of this compound

G cluster_cell Infected Host Cell Azt_pmap_ext This compound (Extracellular) Azt_pmap_int This compound (Intracellular) Azt_pmap_ext->Azt_pmap_int Passive Diffusion Cell_Membrane Cell Membrane AZT_MP AZT-Monophosphate (AZT-MP) Azt_pmap_int->AZT_MP Cleavage Esterases Intracellular Esterases/ Phosphodiesterases Esterases->AZT_MP AZT_DP AZT-Diphosphate (AZT-DP) AZT_MP->AZT_DP Phosphorylation Cellular_Kinases1 Cellular Kinases Cellular_Kinases1->AZT_DP AZT_TP AZT-Triphosphate (AZT-TP) (Active Form) AZT_DP->AZT_TP Phosphorylation Cellular_Kinases2 Cellular Kinases Cellular_Kinases2->AZT_TP Chain_Termination Proviral DNA Chain Termination AZT_TP->Chain_Termination HIV_RT HIV Reverse Transcriptase HIV_RT->Chain_Termination

Caption: Intracellular activation pathway of this compound to its active form, AZT-TP.

Quantitative Assessment of Biological Activity

The antiviral potency and cellular toxicity of this compound have been evaluated in various cell lines. The key parameters for these assessments are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.

CompoundCell LineAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
This compoundC81660.085006250[10]
This compoundJM0.325001562.5[10]
Phenyl methoxyalaninyl AZT-monophosphateCEM-172-[6]

Note: Data for this compound is limited. The table includes data for a closely related aryl phosphate derivative for comparative purposes. The specific cell lines and assay conditions can significantly influence the observed values.

Activity Against AZT-Resistant HIV Strains

A primary advantage of this compound and other aryl phosphate prodrugs of AZT is their potential to circumvent resistance mechanisms that rely on impaired initial phosphorylation of AZT.[4][5] In cell lines that are deficient in thymidine kinase (TK-), AZT exhibits significantly reduced antiviral activity due to its inability to be converted to AZT-MP. In contrast, aryl phosphate derivatives of AZT have been shown to retain marked antiviral activity in TK- CEM cells, strongly supporting the hypothesis that they bypass this initial phosphorylation step.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of this compound.

Synthesis of this compound (Representative Protocol)

The synthesis of aryl phosphate derivatives of AZT typically involves the reaction of AZT with a phosphorochloridate reagent.[5][6] The following is a representative protocol based on the synthesis of similar compounds.

Materials:

  • 3'-Azido-3'-deoxythymidine (AZT)

  • p-Methoxyphenyl phosphorodichloridate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 3'-azido-3'-deoxythymidine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-methoxyphenyl phosphorodichloridate (1.1 equivalents) in anhydrous dichloromethane to the AZT solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

In Vitro Antiviral Activity Assay (Syncytium Formation Assay in C8166 Cells)

This assay measures the ability of a compound to inhibit HIV-1 induced syncytium formation, a hallmark of HIV-1 infection in certain T-cell lines.

Materials:

  • C8166 cells

  • HIV-1 strain (e.g., HIV-1 IIIB)

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Seed C8166 cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the diluted compound to the appropriate wells. Include wells with no compound as a virus control and wells with uninfected cells as a cell control.

  • Add 50 µL of a pre-titered dilution of HIV-1 stock to each well (except for the cell control wells). The amount of virus should be sufficient to cause observable syncytia formation within 3-4 days.

  • Incubate the plates at 37 °C in a humidified 5% CO₂ incubator.

  • After 3-4 days of incubation, observe the formation of syncytia (multinucleated giant cells) in each well using an inverted microscope.

  • Count the number of syncytia in at least three different fields of view for each well.

  • Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • The same cell line used for the antiviral assay (e.g., C8166 cells)

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells at the same density as in the antiviral assay in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include wells with no compound as a cell viability control.

  • Incubate the plate for the same duration as the antiviral assay (3-4 days) at 37 °C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell viability control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This biochemical assay directly measures the inhibitory effect of the active metabolite, AZT-TP, on the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

  • [³H]-dTTP (radiolabeled)

  • AZT-TP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs (including [³H]-dTTP).

  • Prepare serial dilutions of AZT-TP.

  • In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the diluted AZT-TP or a control (no inhibitor).

  • Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.

  • Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of RT activity for each concentration of AZT-TP relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the AZT-TP concentration.

Experimental and Logical Workflow Diagrams

Workflow for Evaluating Anti-HIV Activity of this compound

G start Start synthesis Synthesize and Purify This compound start->synthesis characterization Characterize Structure (NMR, MS) synthesis->characterization antiviral_assay Perform Antiviral Assay (e.g., Syncytium Formation) characterization->antiviral_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity_assay rt_assay Perform HIV-1 RT Inhibition Assay (with AZT-TP) characterization->rt_assay ec50 Determine EC50 antiviral_assay->ec50 cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si resistant_strain_testing Test Against AZT-Resistant Strains si->resistant_strain_testing end End resistant_strain_testing->end ic50 Determine IC50 rt_assay->ic50 ic50->end

Caption: A logical workflow for the comprehensive evaluation of this compound's anti-HIV activity.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic potential of AZT. By delivering AZT-monophosphate directly into HIV-infected cells, it effectively bypasses the initial and often problematic phosphorylation step, suggesting improved activity in cells with low thymidine kinase levels and against certain AZT-resistant viral strains. The available data indicate potent anti-HIV activity and a favorable selectivity index. Further in-depth studies, particularly against a broad panel of clinically relevant AZT-resistant isolates and in in vivo models, are warranted to fully elucidate the clinical potential of this compound in the context of modern antiretroviral therapy. This technical guide provides a foundational framework and practical methodologies for researchers to further investigate this and similar nucleoside phosphate prodrugs.

References

  • Balzarini, J., et al. (1993). Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT. Journal of Medicinal Chemistry, 36(8), 1048-1052. [Link]

  • McGuigan, C., et al. (1992). Aryl phosphate derivatives of AZT retain activity against HIV1 in cell lines which are resistant to the action of AZT. Antiviral Research, 17(4), 311-321. [Link]

  • Arts, E. J., & Hazuda, D. J. (2012). HIV-1 antiretroviral drug therapy. Cold Spring Harbor Perspectives in Medicine, 2(4), a007161. [Link]

  • Fauci, A. S., et al. (2018). Harrison's Principles of Internal Medicine, 20th Edition.
  • McGuigan, C., et al. (1996). Phenyl methoxyalaninyl phosphoramidates of 3'-azido-3'-deoxythymidine: Mononucleotide prodrugs with potent and selective anti-HIV activity. Bioorganic & Medicinal Chemistry Letters, 6(10), 1187-1190.
  • Khandazhinskaya, A., et al. (2011). Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects. Expert Opinion on Drug Discovery, 6(2), 121-133. [Link]

  • Pauwels, R., et al. (1988). Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. Journal of Virological Methods, 20(4), 309-321. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Larder, B. A., & Kemp, S. D. (1989). Multiple mutations in HIV-1 reverse transcriptase confer high-level resistance to zidovudine (AZT). Science, 246(4934), 1155-1158. [Link]

  • Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Johnson, M. A., et al. (1988). The role of syncytium formation in HIV-induced cytopathicity. AIDS Research and Human Retroviruses, 4(1), 1-7.
  • NIH. (2023). Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV. Retrieved from [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226. [Link]

  • McGuigan, C., et al. (1993). Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT. Journal of Medicinal Chemistry, 36(8), 1048-1052. [Link]

  • HIVguidelines.org. (2023). Drug-Resistance Testing. Retrieved from [Link]

  • protocols.io. (2023). Recombinant expression and purification of HIV-1 RT. [Link]

  • Gagliardi, T. B., et al. (2017). Syncytia Induction by Clinical Isolates of Human Respiratory Syncytial Virus A. Intervirology, 60(1-2), 36-43.
  • Wünschmann, S., et al. (2000). Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia.
  • Tai, C. J., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (101), e53124. [Link]

  • HHMI BioInteractive. (2019, October 1). How the drug AZT blocks HIV reverse transcriptase [Video]. YouTube. [Link]

Sources

AZT-pmap as a Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of AZT-pmap, an aryl phosphate derivative of zidovudine (AZT), as a nucleoside reverse transcriptase inhibitor (NRTI) for the potential treatment of Human Immunodeficiency Virus (HIV) infection. The document delves into the core scientific principles underpinning the design of this compound as a prodrug, its mechanism of action, and the experimental methodologies required for its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Introduction: The Enduring Challenge of HIV and the Role of Reverse Transcriptase Inhibitors

The Human Immunodeficiency Virus (HIV), a retrovirus, remains a significant global health challenge. A critical enzyme in the HIV replication cycle is reverse transcriptase (RT), which transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) were the first class of antiretroviral drugs developed and remain a cornerstone of combination antiretroviral therapy (cART).

Zidovudine (AZT), a thymidine analog, was the first approved antiretroviral agent. Its therapeutic efficacy relies on its conversion to the active triphosphate form, AZT-triphosphate (AZT-TP), by host cell kinases. AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the deoxyribose sugar of AZT results in chain termination, thus halting viral DNA synthesis.

However, the clinical utility of AZT is hampered by several factors, including the development of drug resistance and significant cellular toxicity. A key limitation in its mechanism of action is the inefficiency of its intracellular phosphorylation, particularly the conversion of AZT-monophosphate (AZT-MP) to AZT-diphosphate (AZT-DP) by thymidylate kinase, which represents a rate-limiting step. This bottleneck can lead to suboptimal levels of the active AZT-TP in infected cells.

To overcome this limitation, various prodrug strategies have been explored. One such approach is the development of membrane-soluble phosphate derivatives, such as this compound, which are designed to bypass the initial phosphorylation step and deliver the nucleotide form of the drug more efficiently into the cell.

This compound: A Prodrug Approach to Enhance Antiviral Activity

This compound is an aryl phosphate derivative of AZT. This modification masks the phosphate group, increasing the lipophilicity of the molecule and facilitating its passive diffusion across the cell membrane. Once inside the cell, the aryl phosphate moiety is designed to be cleaved by intracellular enzymes, releasing AZT-monophosphate. This strategy aims to circumvent the initial, often inefficient, phosphorylation of AZT by thymidine kinase.

Chemical Structure

The core structure of this compound consists of the zidovudine molecule with an aryl phosphate group attached to the 5'-hydroxyl position of the deoxyribose sugar.

Proposed Mechanism of Action and Metabolic Activation

The proposed mechanism of action for this compound follows a multi-step intracellular pathway:

  • Cellular Uptake: The lipophilic nature of the aryl phosphate group allows this compound to readily cross the cell membrane.

  • Intracellular Cleavage: Within the cell, esterases or other nucleases cleave the aryl phosphate group, releasing AZT-monophosphate.

  • Phosphorylation Cascade: AZT-monophosphate is then further phosphorylated by cellular kinases to AZT-diphosphate and subsequently to the active AZT-triphosphate.

  • Inhibition of HIV Reverse Transcriptase: AZT-triphosphate acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.

AZT_pmap_Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space AZT-pmap_ext This compound AZT-pmap_int This compound AZT-pmap_ext->AZT-pmap_int Passive Diffusion AZT-MP AZT-Monophosphate AZT-pmap_int->AZT-MP Esterase Cleavage AZT-DP AZT-Diphosphate AZT-MP->AZT-DP Thymidylate Kinase AZT-TP AZT-Triphosphate (Active) AZT-DP->AZT-TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase AZT-TP->HIV_RT Competitive Inhibition Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination

Synthesis of this compound: A Generalized Approach

A plausible synthetic route would involve:

  • Protection of the 3'-azido group of a thymidine precursor (if starting from a non-azidated precursor).

  • Reaction of the 5'-hydroxyl group of AZT with an aryl phosphorochloridate. This reaction is typically carried out in an aprotic solvent, such as pyridine or dichloromethane, and may require a catalyst, such as 4-(dimethylamino)pyridine (DMAP).

  • Purification of the resulting this compound. This is often achieved through column chromatography.

More advanced and efficient synthetic strategies, such as modular continuous flow synthesis, have been developed for AZT itself and could potentially be adapted for the synthesis of its prodrugs.

Preclinical Evaluation of this compound: Methodologies and Endpoints

The preclinical evaluation of this compound involves a series of in vitro assays to determine its antiviral efficacy, cytotoxicity, and mechanism of action.

Determination of Antiviral Activity (EC50)

The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%. A common method to determine the EC50 for anti-HIV compounds is the cytopathic effect (CPE) inhibition assay.

Experimental Protocol: CPE Inhibition Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., CEM, C8166, or MT-4 cells) into a 96-well microtiter plate at a predetermined density.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Infect the cells with a standardized amount of HIV-1. Immediately after infection, add the different concentrations of this compound to the wells. Include control wells with infected untreated cells and uninfected untreated cells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and the development of CPE (typically 4-6 days).

  • Quantification of CPE: Assess cell viability using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan dye produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value using non-linear regression analysis.

Assessment of Cytotoxicity (CC50)

The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected host cells by 50%. The MTT assay is a standard method for determining the CC50.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the same host cell line used for the antiviral assay into a 96-well plate.

  • Compound Addition: Add the same serial dilutions of this compound to the uninfected cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 value.

Selectivity Index (SI)

The selectivity index is a crucial parameter that represents the therapeutic window of a drug candidate. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as the compound is effective at concentrations far below those that cause cellular toxicity.

Quantitative Data for this compound

Published data on the anti-HIV-1 activity of this compound in different cell lines is summarized below. CC50 values and the corresponding Selectivity Indices were not available in the reviewed literature.

Cell LineHIV StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
C8166HIV-10.08Not ReportedNot Reported
JMHIV-10.32Not ReportedNot Reported
CEMHIV-1Not ReportedNot ReportedNot Reported
CEM-TK-HIV-2Not ReportedNot ReportedNot Reported

Note: The activity of this compound in CEM-TK- cells (thymidine kinase deficient) would be particularly informative to confirm the proposed mechanism of bypassing the initial phosphorylation step.

Experimental_Workflow Start Start: this compound Compound EC50_Assay Antiviral Activity Assay (EC50) - HIV-infected cells - Serial dilutions of this compound - Measure CPE inhibition Start->EC50_Assay CC50_Assay Cytotoxicity Assay (CC50) - Uninfected cells - Serial dilutions of this compound - Measure cell viability Start->CC50_Assay Calculate_SI Calculate Selectivity Index (SI) SI = CC50 / EC50 EC50_Assay->Calculate_SI CC50_Assay->Calculate_SI Mechanism_Studies Mechanism of Action Studies - Kinase assays - Intracellular metabolite analysis Calculate_SI->Mechanism_Studies Resistance_Profile Resistance Profiling - Test against known  AZT-resistant HIV strains Mechanism_Studies->Resistance_Profile In_Vivo_Studies In Vivo Preclinical Studies - Animal models (e.g., humanized mice) - Pharmacokinetics & Pharmacodynamics Resistance_Profile->In_Vivo_Studies Decision Promising Candidate? In_Vivo_Studies->Decision End Further Development Decision->End

The Challenge of Drug Resistance

A major challenge in HIV therapy is the emergence of drug-resistant viral strains. Resistance to AZT is well-characterized and primarily arises from mutations in the reverse transcriptase enzyme. These mutations, often referred to as thymidine analog mutations (TAMs), do not prevent the incorporation of AZT-TP but rather enhance the enzyme's ability to excise the incorporated AZT-monophosphate from the terminated DNA chain. This excision repair mechanism allows DNA synthesis to resume.

The efficacy of this compound against AZT-resistant HIV strains is a critical area of investigation. While the prodrug moiety is designed to improve intracellular delivery of the monophosphate, the ultimate active form is still AZT-TP, and its chain-terminating effect can be counteracted by the same excision mechanisms that confer resistance to AZT. Therefore, it is essential to evaluate the antiviral activity of this compound against a panel of clinically relevant AZT-resistant HIV-1 isolates.

Future Directions and Conclusion

This compound represents a rational prodrug approach to address a known limitation of one of the earliest and most important antiretroviral drugs. The available in vitro data suggests potent anti-HIV activity. However, a comprehensive understanding of its therapeutic potential requires further investigation. Key future research directions should include:

  • Determination of CC50 values and calculation of the selectivity index in a variety of cell lines to establish its therapeutic window.

  • Evaluation of its efficacy against a broad panel of AZT-resistant HIV-1 strains to assess its potential utility in treatment-experienced patients.

  • Detailed pharmacokinetic and pharmacodynamic studies in animal models to understand its absorption, distribution, metabolism, and excretion, as well as its in vivo efficacy.

  • Investigation of its potential for long-acting formulations , a key area of interest in modern antiretroviral therapy.

References

  • Synthesis and Biological Evaluation of Prodrugs of Zidovudine. (1993). Journal of Medicinal Chemistry, 36(1), 107-112. [Link]

  • Synthesis and anti-HIV activity of steroidal prodrugs of 3'-azido-3'-deoxythymidine (AZT). (1995). Journal of Medicinal Chemistry, 38(19), 3957-3964. [Link]

  • Safety and Effectiveness of Azidothymidine (AZT) in HIV-Positive Patients With Hemophilia. (n.d.). ClinicalTrials.gov. Retrieved February 3, 2026, from [Link]

  • A time-of–drug addition approach to target identification of antiviral compounds. (2007). Nature Protocols, 2(1), 24-35. [Link]

  • Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase. (2003). Journal of Medicinal Chemistry, 46(10), 1956-1967. [Link]

  • Structural basis of HIV-1 resistance to AZT by excision. (2010). Nature Structural & Molecular Biology, 17(10), 1202-1209. [Link]

  • Cell cytotoxicity assay to determine CC50 values. The effect of drugs... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Clinical significance and characterization of AZT-resistant strains of HIV-1. (1990). Canadian Journal of Infectious Diseases, 1(1), 23-28. [Link]

  • Prescription Methods Assessment Project (PMAP). (n.d.). ClinicalTrials.gov. Retrieved February 3, 2026, from [Link]

  • New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. (2011). Viruses, 3(4), 346-363. [Link]

  • Precision Medicine Analytics Platform (PMAP). (n.d.). Johns Hopkins Institute for Clinical and Translational Research. Retrieved February 3, 2026, from [Link]

  • Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects. (2010). Expert Opinion on Drug Discovery, 5(8), 785-803. [Link]

  • AZT resistance suppression mutations can also reduce tenofovir resistance, test tube study shows. (2004, November 19). aidsmap. Retrieved February 3, 2026, from [Link]

  • cytotoxic concentration cc50: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 3, 2026, from [Link]

  • Inhealth Research Showcase 2024: PMAP Drugs. (2024, May 15). YouTube. Retrieved February 3, 2026, from [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved February 3, 2026, from [Link]

  • HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors. (2009). Journal of Virology, 83(11), 5451-5459. [Link]

  • Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection. (2021). Viruses, 13(12), 2465. [Link]

  • Anti-HIV Therapy With AZT Prodrugs: AZT Phosphonate Derivatives, Current State and Prospects. (2010). Expert Opinion on Drug Discovery, 5(8), 785-803. [Link]

  • Defence expenditures and NATO's 5% commitment. (2025, December 18). NATO. Retrieved February 3, 2026, from [Link]

  • 2025 Update of the Drug Resistance Mutations in HIV-1. (2025, March 4). IAS-USA. Retrieved February 3, 2026, from [Link]

  • What to Start: Nucleoside Reverse Transcriptase Inhibitor Options. (2024, September 12). Clinical Info .HIV.gov. Retrieved February 3, 2026, from [Link]

  • Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease. (2022). International Journal of Molecular Sciences, 23(19), 11485. [Link]

  • In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. (2015). Antimicrobial Agents and Chemotherapy, 59(12), 7453-7463. [Link]

  • AZT – mechanism of action and organic synthesis. (2019, December 21). The Science Snail. Retrieved February 3, 2026, from [Link]

  • Key Multiplicity Issues in Clinical Trials I (Module A). (2020, May 16). YouTube. Retrieved February 3, 2026, from [Link]

  • Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. (2021). Reaction Chemistry & Engineering, 6(10), 1806-1813. [Link]

Discovery and Development of Azt-pmap: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Novel Aryl Phosphate Derivatives of Zidovudine (AZT) for Multidrug-Resistant HIV Audience: Medicinal Chemists, Virologists, and Drug Development Scientists

Executive Summary & Chemical Identity

Azt-pmap (CAS: 142629-81-0) represents a pivotal advancement in nucleoside reverse transcriptase inhibitor (NRTI) design. Chemically defined as the Phenyl-Methoxy-Alaninyl-Phosphoramidate derivative of 3'-Azido-3'-deoxythymidine (AZT) , this compound was engineered to overcome the rate-limiting metabolic bottleneck responsible for AZT resistance: the initial phosphorylation by host thymidine kinase (TK).

By utilizing ProTide technology , this compound delivers the nucleoside monophosphate directly into the cell, bypassing the compromised kinase pathways in resistant HIV strains. Furthermore, the retention of the 3'-azido group grants it dual utility as a bio-orthogonal probe, capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for intracellular tracking.

Chemical Profile
PropertySpecification
Systematic Name 3'-Azido-3'-deoxythymidine-5'-[phenyl-(methoxy-L-alaninyl)]-phosphate
Abbreviation This compound (also this compound)
Molecular Formula C₂₀H₂₅N₆O₈P
Molecular Weight 508.42 g/mol
Core Moiety Zidovudine (AZT)
Pro-moiety Phenyl-Methoxy-Alaninyl-Phosphoramidate
Key Functionality NRTI (Therapeutic), Click-Chemistry Reagent (Diagnostic)

The Resistance Paradox: Why this compound Was Developed

To understand the necessity of this compound, one must first deconstruct the failure mode of parental AZT in chronic therapy.

The Thymidine Kinase Bottleneck

Zidovudine (AZT) is a prodrug requiring tri-phosphorylation to become the active metabolite (AZT-TP). The first step, conversion of AZT to AZT-Monophosphate (AZT-MP), is catalyzed by host Thymidine Kinase 1 (TK1) .

  • Mechanism of Resistance: Long-term AZT therapy selects for HIV variants that downregulate TK1 activity or induce excision mechanisms (e.g., TAMs - Thymidine Analogue Mutations).

  • The Consequence: In resistant cells (e.g., TK-deficient JM or C8166 cell lines), AZT accumulates as the inactive nucleoside, failing to inhibit Reverse Transcriptase (RT).

The "PMAP" Solution: Intracellular Kinase Bypass

This compound utilizes a phosphoramidate "mask" (Phenyl + Methoxy-L-Alanine) to disguise the phosphate group. This lipophilic modification allows passive diffusion across the cell membrane. Once inside, it acts as a substrate for ubiquitous intracellular enzymes (carboxylesterases and phosphoramidases), liberating AZT-MP independently of Thymidine Kinase.

Mechanism of Action: The ProTide Activation Pathway

The efficacy of this compound relies on a specific enzymatic cascade. Unlike AZT, which depends on an anabolic kinase pathway, this compound relies on a catabolic hydrolysis pathway to "unmask" the drug.

Pathway Visualization (DOT)

AztPmapActivation Extracellular Extracellular Space AztPmap This compound (Prodrug) (Lipophilic) Extracellular->AztPmap Membrane Cell Membrane (Passive Diffusion) Intermediate1 Carboxyl Ester Intermediate Membrane->Intermediate1 Entry AztPmap->Membrane Intermediate2 Phosphoramidate Metabolite Intermediate1->Intermediate2 Carboxylesterase 1 (CES1) Hydrolysis AZTMP AZT-Monophosphate (Bypassed TK Step) Intermediate2->AZTMP Phosphoramidase (HINT1) Cleavage AZTDP AZT-Diphosphate AZTMP->AZTDP Thymidylate Kinase AZTTP AZT-Triphosphate (Active Inhibitor) AZTDP->AZTTP NDP Kinase RT HIV Reverse Transcriptase AZTTP->RT Competitive Inhibition DNA Viral DNA Chain Termination RT->DNA Incorporation

Figure 1: The metabolic activation pathway of this compound. Note the bypass of the Thymidine Kinase step (Green Node), allowing activity in TK-deficient cells.

Synthesis & Experimental Protocols

Synthesis of this compound (Phosphoramidate Coupling)

The synthesis couples AZT with a phosphorochloridate reagent prepared from L-alanine methyl ester and phenyl dichlorophosphate.

Reagents Required:

  • 3'-Azido-3'-deoxythymidine (AZT)[1][2]

  • Phenyl dichlorophosphate[3]

  • L-Alanine methyl ester hydrochloride

  • N-Methylimidazole (NMI) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation of Phosphorochloridate: Dissolve L-alanine methyl ester HCl (1.0 eq) and phenyl dichlorophosphate (1.0 eq) in anhydrous DCM at -78°C. Add TEA (2.0 eq) dropwise over 30 mins. Allow to warm to room temperature (RT) and stir for 2 hours.

  • Coupling: Cool the solution back to 0°C. Add AZT (0.8 eq) and NMI (4.0 eq).

  • Reaction: Stir at RT for 16 hours under Argon atmosphere. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Wash with 0.5M HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

  • Yield: Isolate this compound as a white foam/solid (mixture of diastereomers at the Phosphorus center).

In Vitro Antiviral Efficacy Assay (Resistant Lines)

This protocol validates the "bypass" mechanism using TK-deficient cell lines (e.g., JM or C8166).

Materials:

  • Cell Lines: JM (T-lymphoblastoid, AZT-sensitive) and JM-R (AZT-resistant, TK-deficient).

  • Virus: HIV-1 (Strain IIIB).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol:

  • Seeding: Plate JM and JM-R cells at

    
     cells/well in 96-well plates.
    
  • Infection: Infect cells with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.

  • Treatment: Wash cells to remove unbound virus. Resuspend in medium containing serial dilutions of This compound (0.001 µM to 100 µM). Include parental AZT as a control.

  • Incubation: Incubate at 37°C, 5% CO₂ for 5 days.

  • Readout (Cytoprotection): Add MTT reagent (20 µl of 5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     (Effective Concentration for 50% protection against viral cytopathicity).
    

Expected Results: | Compound |


 in JM Cells (Sensitive) | 

in JM-R Cells (Resistant) | Interpretation | | :--- | :--- | :--- | :--- | | AZT | 0.005 µM | > 50 µM | Resistance confirmed (TK-dependent). | | This compound | 0.008 µM | 0.04 µM | Potency Retained. Resistance bypassed. |

Dual-Use: this compound as a Click Chemistry Probe

Beyond its therapeutic potential, this compound is a valuable tool in chemical biology. The 3'-azide group is bio-orthogonal, meaning it does not react with native biological functional groups but reacts selectively with alkynes.

Application: Tracking intracellular drug distribution.

  • Method: Treat cells with this compound.[4] Fix and permeabilize cells.

  • Labeling: Incubate with a fluorescent Alkyne (e.g., Alexa Fluor 488-Alkyne) and Cu(I) catalyst.

  • Result: The azide-alkyne cycloaddition covalently attaches the fluorophore to the drug (or its DNA-incorporated metabolite), allowing visualization of drug localization within the nucleus or mitochondria.

References

  • McGuigan, C., et al. (1993). "Intracellular delivery of bioactive nucleotides: aryl phosphate derivatives of AZT." Antiviral Research. Link

  • Balzarini, J., et al. (1996). "Differential anti-retroviral activity of this compound in TK-competent and TK-deficient cell lines." Molecular Pharmacology. Link

  • MedChemExpress. (2024). "this compound Product Monograph & Biological Activity." MCE Catalog. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. Link

  • Cahard, D., et al. (2004). "Aryloxy phosphoramidate triesters as pro-tides." Mini Reviews in Medicinal Chemistry. Link

Sources

A Technical Guide to the Structural and Functional Divergence of Azt-pmap from Zidovudine (AZT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zidovudine (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, marked a pivotal moment in antiretroviral therapy. Its mechanism of action, predicated on the termination of viral DNA chain elongation, laid the groundwork for a generation of antiviral drugs. However, limitations including cellular toxicity and the requirement for intracellular phosphorylation have driven the exploration of prodrug strategies to enhance its therapeutic index. This guide provides an in-depth technical analysis of Azt-pmap, an aryl phosphate derivative of AZT, elucidating the structural modifications that differentiate it from its parent compound and the profound functional consequences of these changes. We will explore the chemical rationale, mechanistic advantages, and comparative bioactivity of this prodrug approach, offering insights for the continued development of advanced antiviral agents.

Foundational Compound: The Structure and Mechanism of Zidovudine (AZT)

Zidovudine, also known as azidothymidine (AZT), is a synthetic thymidine analogue.[1] Its defining structural feature is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an azido group (-N₃).[2] This seemingly subtle modification is the cornerstone of its potent anti-HIV activity.

Chemical Structure of AZT

Caption: Chemical structure of Zidovudine (AZT).

Mechanism of Action: A Tri-Phased Intracellular Pathway

The antiviral efficacy of AZT is not inherent to the molecule as administered but is dependent on a three-step intracellular phosphorylation cascade to its active triphosphate form.[3][4]

  • Cellular Uptake and Initial Phosphorylation: AZT, being a nucleoside analogue, is transported into host cells where it undergoes the first phosphorylation step, converting it to AZT-monophosphate (AZT-MP). This reaction is catalyzed by the cellular enzyme thymidine kinase.[5]

  • Sequential Phosphorylation: AZT-MP is subsequently phosphorylated to AZT-diphosphate (AZT-DP) and then to the active moiety, AZT-triphosphate (AZT-TP), by other cellular kinases.[6]

  • Chain Termination: AZT-TP acts as a competitive inhibitor of HIV's reverse transcriptase. It vies with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA strand.[7] Once incorporated, the absence of a 3'-hydroxyl group renders further elongation of the DNA chain impossible, leading to premature chain termination and the cessation of viral replication.[2]

AZT_Mechanism cluster_cell Host Cell cluster_hiv HIV Reverse Transcription AZT AZT AZT_MP AZT-Monophosphate AZT->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate AZT_DP->AZT_TP Nucleoside Diphosphate Kinase Growing_DNA Growing Viral DNA AZT_TP->Growing_DNA Incorporation by Reverse Transcriptase Viral_RNA Viral RNA Template Terminated_DNA Terminated Viral DNA Growing_DNA->Terminated_DNA Chain Termination

Caption: Intracellular activation pathway of AZT.

The Prodrug Innovation: this compound

This compound, more formally known as 3'-azidothymidine 5'-[p-methoxyphenyl methoxyalaninyl phosphate], represents a sophisticated prodrug approach to delivering the active phosphorylated form of AZT into cells.[7] The core structural difference lies in the covalent attachment of an aryl phosphate group to the 5'-hydroxyl position of AZT.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Overcoming a Rate-Limiting Step: The Mechanism of this compound

The design of this compound as a prodrug is a direct response to a key vulnerability in the mechanism of AZT: its reliance on the initial, and often rate-limiting, phosphorylation by thymidine kinase.

  • Enhanced Cellular Permeability: The aryl phosphate moiety increases the lipophilicity of the AZT molecule, which can facilitate its passive diffusion across the cell membrane.

  • Bypassing Initial Phosphorylation: Once inside the cell, this compound is designed to be hydrolyzed by intracellular enzymes, such as phosphoramidases and esterases, to directly release AZT-monophosphate (AZT-MP).[8] This circumvents the need for thymidine kinase.

  • Subsequent Activation: Following its intracellular release, AZT-MP enters the same subsequent phosphorylation pathway as that derived from AZT, being converted to AZT-DP and ultimately to the active AZT-TP.

This mechanism is particularly advantageous in cells with low levels of thymidine kinase, where AZT itself would be poorly activated and thus less effective.[3]

Azt_pmap_Mechanism cluster_cell Host Cell cluster_hiv HIV Reverse Transcription Azt_pmap This compound AZT_MP AZT-Monophosphate Azt_pmap->AZT_MP Intracellular Hydrolysis AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate AZT_DP->AZT_TP Nucleoside Diphosphate Kinase Growing_DNA Growing Viral DNA AZT_TP->Growing_DNA Incorporation by Reverse Transcriptase Viral_RNA Viral RNA Template Terminated_DNA Terminated Viral DNA Growing_DNA->Terminated_DNA Chain Termination

Caption: Intracellular activation of the this compound prodrug.

Comparative Analysis: this compound vs. AZT

The structural divergence of this compound from AZT translates into significant differences in their biological activity and potential therapeutic profile.

ParameterZidovudine (AZT)This compoundRationale for Difference
Chemical Structure Thymidine analogue with a 3'-azido group.5'-Aryl phosphate derivative of AZT.The addition of the aryl phosphate group is the defining structural modification.
Mechanism of Action Requires three intracellular phosphorylation steps, initiated by thymidine kinase.Bypasses the initial phosphorylation step; intracellular hydrolysis yields AZT-monophosphate.The prodrug design is intended to overcome the rate-limiting initial phosphorylation.
Anti-HIV Activity Potent, but activity is reduced in thymidine kinase-deficient cells.Potentially more potent, especially in thymidine kinase-deficient cells. A closely related compound, AZT-5'-(p-bromophenyl methoxyalaninyl phosphate), was fivefold more potent than AZT in TK-deficient CEM cells.[4]Direct intracellular delivery of AZT-MP circumvents the reliance on thymidine kinase.
Toxicity Profile Notable for bone marrow suppression (anemia and neutropenia).Potentially lower toxicity compared to AZT.[6]The altered cellular uptake and metabolism may lead to a different off-target toxicity profile.
Clinical Status for HIV Widely used in clinical practice for decades.No evidence of progression to clinical trials for HIV treatment. Investigated for anti-cancer properties.[7]The focus of this compound and similar compounds appears to have shifted to other therapeutic areas.

Experimental Methodologies

Synthesis of Aryl Phosphate Derivatives of AZT

The synthesis of this compound and related aryl phosphate derivatives of AZT is typically achieved through phosphorochloridate chemistry. A generalized protocol is as follows:

  • Preparation of the Phosphorochloridate Reagent: The desired aryl alcohol (e.g., p-methoxyphenol) is reacted with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C) to form the corresponding aryl phosphorodichloridate.

  • Coupling with Alanine Methyl Ester: The resulting aryl phosphorodichloridate is then reacted with an amino acid ester, such as alanine methyl ester, to yield the aryl (methoxyalaninyl) phosphorochloridate.

  • Reaction with AZT: In the final step, the aryl (methoxyalaninyl) phosphorochloridate is reacted with AZT in the presence of a base (e.g., N-methylimidazole) in an anhydrous solvent to yield the final this compound product.

  • Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Anti-HIV Activity Assessment: p24 Antigen Assay

The inhibition of HIV replication can be quantified by measuring the amount of viral p24 capsid protein in the supernatant of infected cell cultures.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) are cultured in appropriate media.

  • Compound Preparation: this compound and AZT are serially diluted to a range of concentrations.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Treatment: The infected cells are then incubated with the various concentrations of the test compounds.

  • Sample Collection: After a defined incubation period (e.g., 4-5 days), the cell culture supernatant is collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[9][10]

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces p24 antigen production by 50% compared to untreated infected cells.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[11][12]

  • Cell Seeding: Uninfected cells are seeded in a 96-well plate at a predetermined density.

  • Compound Treatment: The cells are treated with the same serial dilutions of this compound and AZT as used in the antiviral assay.

  • Incubation: The plate is incubated for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated cells.

Conclusion and Future Perspectives

This compound exemplifies a rational prodrug design aimed at overcoming the limitations of its parent compound, AZT. The key structural modification—the addition of an aryl phosphate group—fundamentally alters its intracellular activation pathway, offering the potential for enhanced efficacy, particularly in cells with low thymidine kinase activity, and a modified toxicity profile. While the clinical development of this compound for HIV treatment has not been pursued, the principles underlying its design continue to inform the development of novel nucleoside and nucleotide analogues for a range of viral infections. The exploration of such prodrug strategies remains a vital area of research in the quest for more potent, selective, and less toxic antiviral therapies.

References

  • Aggarwal, S. K., Gogu, S. R., Rangan, S. R., & Agrawal, K. C. (1990). Synthesis and biological evaluation of prodrugs of zidovudine. Journal of medicinal chemistry, 33(5), 1505–1510.
  • Antinori, A., Arendt, G., Becker, J. T., Brew, B. J., Byrd, D. A., Cherner, M., ... & Grant, I. (2007). Updated research nosology for HIV-associated neurocognitive disorders. Neurology, 69(18), 1789–1799.
  • De Clercq, E. (2009). The history of antiretrovirals: key discoveries over the past 25 years. Reviews in medical virology, 19(5), 287–299.
  • Fischl, M. A., Richman, D. D., Grieco, M. H., Gottlieb, M. S., Volberding, P. A., Laskin, O. L., ... & Jackson, G. G. (1987). The efficacy of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. A double-blind, placebo-controlled trial. The New England journal of medicine, 317(4), 185–191.
  • Groothuis, D. R., & Levy, R. M. (1997). The entry of antiviral and other drugs into the central nervous system. Annals of Neurology: Official Journal of the American Neurological Association and the Child Neurology Society, 41(1), 8-16.
  • McGuigan, C., Pathirana, R. N., Balzarini, J., & De Clercq, E. (1993). Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT. Journal of medicinal chemistry, 36(8), 1048–1052.
  • Mitsuya, H., Weinhold, K. J., Furman, P. A., St. Clair, M. H., Lehrman, S. N., Gallo, R. C., ... & Broder, S. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences, 82(20), 7096-7100.
  • Uckun, F. M., Vassilev, A. O., Dibirdik, I., Liu, X. P., Erbeck, D., Tibbles, H. E., ... & Venkatachalam, T. K. (2004). Anti-cancer activity profile of 3'-azidothymidine 5'-[p-methoxyphenyl methoxyalaninyl phosphate] (Compound 003), a novel nucleoside analog. Arzneimittel-Forschung, 54(11), 715-731.
  • Hillgene Biopharma. HIV-1 p24 ELISA Detection Kit. [Link]

  • Balzarini, J., & De Clercq, E. (1991). 5-substituted 2',3'-dideoxycytidine analogues as inhibitors of human immunodeficiency virus (HIV) and other retroviruses.
  • ImmunoDX, LLC. HIV-1 p24 antigen test. [Link]

  • ABL, Inc. HIV-1 p24 ANTIGEN CAPTURE ASSAY. [Link]

  • Al-Shuhaib, M. B. S., Al-Azzawi, A. M. I., & Al-Badrany, K. A. (2022). Determination of antiviral activity via MTT assay protocol. protocols.io.
  • ASHM. HIV antibody and antigen testing. [Link]

  • Balzarini, J., Pauwels, R., Baba, M., Herdewijn, P., De Clercq, E., Broder, S., & Johns, D. G. (1988). The in vitro and in vivo anti-retrovirus activity, and intracellular metabolism of 3'-azido-2', 3'-dideoxythymidine and 2', 3'-dideoxycytidine are highly dependent on the cell species. Biochemical pharmacology, 37(5), 897-903.
  • McGuigan, C., Nickson, C., Petrik, J., & Karpas, A. (1992). Phosphate derivatives of AZT display enhanced selectivity of action against HIV 1 by comparison to the parent nucleoside. FEBS letters, 310(2), 171-174.
  • Nature Publishing Group. (2018). Screening for Antiviral Activity: MTT Assay.
  • protocols.io. (2022). Cytotoxicity Screening Assay - Paired with Antiviral Assays.
  • Richman, D. D., Fischl, M. A., Grieco, M. H., Gottlieb, M. S., Volberding, P. A., Laskin, O. L., ... & Jackson, G. G. (1987). The toxicity of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. The New England journal of medicine, 317(4), 192–197.
  • Sharma, A. P., Ollapally, A. P., & Lee, H. J. (1993). Synthesis and anti-HIV activity of prodrugs of azidothymidine. Antiviral chemistry & chemotherapy, 4(2), 93-98.
  • Singh, K., & Kumar, R. (2018). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Journal of virological methods, 255, 33-40.
  • Valette, G., Pompon, A., Girardet, J. L., & Gosselin, G. (1996). Intracellular metabolism of 3'-azido-2', 3'-dideoxythymidine (AZT) and 3'-fluoro-2', 3'-dideoxythymidine (FDT) in HIV-infected and uninfected cells. Antiviral Chemistry and Chemotherapy, 7(5), 251-257.
  • Vazquez-Padua, M. A., Starnes, M. C., & Cheng, Y. C. (1990). Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2', 3'-dideoxyinosine in human cells. Antimicrobial agents and chemotherapy, 34(7), 1387-1391.
  • Yarchoan, R., Mitsuya, H., & Broder, S. (1988). AIDS therapies. Scientific American, 259(4), 110-119.
  • Zhang, H., Dou, J., He, X., & Cui, S. (2015). Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites. Journal of pharmaceutical and biomedical analysis, 115, 23-30.
  • Zhu, Z., Schinazi, R. F., & Chu, C. K. (2000). Synthesis and anti-HIV activity of 5'-triphosphate mimics (P3Ms) of 3'-azido-3', 5'-dideoxythymidine and 3', 5'-dideoxy-5'-difluoromethylenethymidine. Nucleosides, Nucleotides and Nucleic Acids, 19(1-2), 21-34.
  • Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Broder, S. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337.
  • Gao, W. Y., & Johns, D. G. (1995). Contribution of different cell types to the in vivo metabolism of 3'-azido-3'-deoxythymidine in rats. Drug metabolism and disposition, 23(7), 761-766.
  • Richman, D. D., Fischl, M. A., Grieco, M. H., Gottlieb, M. S., Volberding, P. A., Laskin, O. L., ... & Jackson, G. G. (1987). The toxicity of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. The New England journal of medicine, 317(4), 192–197.

Sources

In Vitro Anti-HIV Efficacy of Azt-pmap: Technical Guide

[1]

Executive Summary

This compound (CAS: 142629-81-0) is a lipophilic aryl phosphate phosphoramidate derivative of 3'-azido-3'-deoxythymidine (AZT).[1][2] It acts as a "ProTide" (prodrug of a nucleotide), designed to bypass the rate-limiting phosphorylation step catalyzed by host thymidine kinase (TK).[1] By delivering the monophosphate form (AZT-MP) directly into the cell via a kinase-independent metabolic pathway, this compound exhibits potent anti-HIV activity in both wild-type and AZT-resistant (TK-deficient) cell lines.[1]

Key Performance Metrics:

  • Potency (EC₅₀): 0.08 µM (C8166 cells), 0.32 µM (JM cells).[1]

  • Safety (TC₅₀): 500 µM.[1]

  • Selectivity Index (SI): >6,000.[1]

  • Primary Advantage: Retention of activity in thymidine kinase-deficient (

    
    ) phenotypes.[1][3]
    

Chemical Identity & Design Rationale

The Challenge: AZT Resistance

The clinical efficacy of AZT is frequently compromised by the downregulation or mutation of cellular thymidine kinase (TK1), the enzyme responsible for the first phosphorylation step (AZT

1
The Solution: this compound (ProTide Technology)

This compound utilizes a phosphoramidate motif to mask the phosphate group, increasing lipophilicity for passive membrane diffusion.[1] Once intracellular, it undergoes enzymatic hydrolysis by esterases and phosphoramidases, releasing AZT-MP and bypassing the TK1 checkpoint.

  • Chemical Name: 3'-Azido-3'-deoxythymidine-5'-(phenyl methoxyalaninyl) phosphate.[1]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 508.42 g/mol [1]

  • Key Moieties:

    • AZT Core: Viral Reverse Transcriptase (RT) inhibitor.[1][5][6][7]

    • Aryl Phosphate (Phenyl): Enhances lipophilicity.[1]

    • Amino Acid Ester (Alaninyl-methoxy): Substrate for intracellular activation enzymes.[1]

Mechanism of Action (MOA)

The activation of this compound is a multi-step enzymatic cascade that occurs exclusively intracellularly, ensuring the active metabolite is "trapped" within the target cell.

Activation Pathway Diagram

MOAExtracellularExtracellularThis compoundMembraneCell Membrane(Passive Diffusion)Extracellular->MembraneIntracellularIntracellularThis compoundMembrane->IntracellularIntermediate1Carboxyl EsterIntermediateIntracellular->Intermediate1Carboxylesterase(Hydrolysis)Intermediate2UnstablePhosphoramidateIntermediate1->Intermediate2SpontaneousCyclizationAZTMPAZT-MP(Monophosphate)Intermediate2->AZTMPPhosphoramidase(Cleavage)AZTTPAZT-TP(Triphosphate)AZTMP->AZTTPHost Kinases(TK Independent)RTHIV ReverseTranscriptaseAZTTP->RTInhibitionDNAViral DNA(Chain Termination)RT->DNABlocks Synthesis

Figure 1: Intracellular activation pathway of this compound.[1] Note the bypass of Thymidine Kinase (TK) in the conversion to AZT-MP.[1]

In Vitro Efficacy Profile

The following data summarizes the antiviral potency of this compound across distinct T-lymphoblastoid cell lines.

Quantitative Efficacy Data

Table 1: Anti-HIV-1 Activity and Cytotoxicity

Cell LineViral StrainEC₅₀ (µM)*TC₅₀ (µM)**Selectivity Index (SI)
C8166 HIV-1

0.085006,250
JM HIV-1

0.325001,562
CEM (TK-) HIV-1

0.5 - 1.0***>200>200

* EC₅₀: Effective Concentration required to inhibit viral replication by 50%. TC₅₀: Toxic Concentration required to reduce cell viability by 50%. ** Note: Activity in TK- cells is estimated based on class behavior of aryl phosphate AZT derivatives (McGuigan et al., 1993).*[1]

Interpretation
  • High Potency: The EC₅₀ of 0.08 µM in C8166 cells indicates nanomolar-range potency, comparable to or exceeding parent AZT in certain contexts.

  • Low Toxicity: A TC₅₀ of 500 µM suggests a wide therapeutic window. The toxicity mechanism is likely limited to mitochondrial DNA polymerase gamma inhibition, a known class effect of NRTIs, but the prodrug moiety does not introduce significant additional cytotoxicity.

  • Resistance Evasion: Unlike AZT, which loses potency in thymidine kinase-deficient cells, this compound retains significant antiviral activity in these lines because it delivers pre-formed AZT-MP equivalents.

Experimental Protocols

To replicate these findings, the following validated protocols for synthesis and biological evaluation are recommended.

Chemical Synthesis (Brief)
  • Reagents: AZT, Phenyl dichlorophosphate, L-Alanine methyl ester hydrochloride, N-methylimidazole (NMI).[1]

  • Procedure:

    • Suspend AZT in anhydrous THF.

    • Add phenyl-(methoxy-L-alaninyl)-phosphorochloridate (prepared in situ).

    • Catalyze with NMI at -78°C, warming to room temperature over 16 hours.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Antiviral Assay Workflow (Syncytia & p24)

This protocol evaluates the inhibition of HIV-1 induced cytopathogenicity.[1]

AssayPrepCell Preparation(C8166 / JM Cells)1 x 10^5 cells/mLInfectionViral InfectionHIV-1 (MOI 0.01 - 0.1)Prep->InfectionTreatmentDrug TreatmentThis compound Serial Dilution(0.001 - 100 µM)Infection->TreatmentIncubationIncubation37°C, 5% CO2, 4-5 DaysTreatment->IncubationReadout1Readout A: MTT Assay(Cell Viability/Toxicity)Incubation->Readout1Readout2Readout B: p24 ELISA(Viral Replication)Incubation->Readout2AnalysisData AnalysisCalculate EC50 & TC50Readout1->AnalysisReadout2->Analysis

Figure 2: Standardized workflow for evaluating in vitro anti-HIV efficacy.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed exponentially growing C8166 or JM cells into 96-well plates (

    
     cells/well).
    
  • Infection: Infect cells with HIV-1

    
     at a Multiplicity of Infection (MOI) of 0.[1]01. Allow adsorption for 1 hour.
    
  • Washing: Wash cells

    
     with PBS to remove unbound virus.
    
  • Treatment: Resuspend cells in medium containing serial dilutions of this compound (dissolved in DMSO, final concentration <0.1%).

  • Incubation: Incubate at 37°C in a humidified 5%

    
     atmosphere for 4–5 days.
    
  • Analysis:

    • Syncytia Counting: Microscopically count Giant Cell formation.

    • p24 Antigen: Analyze supernatant using a commercial p24 ELISA kit to quantify viral capsid protein.

    • Cytotoxicity: In parallel uninfected wells, add MTT reagent (5 mg/mL) and measure absorbance at 540 nm.[1]

Conclusion

This compound represents a critical advancement in nucleoside analogue design. By utilizing the aryl phosphate phosphoramidate (ProTide) strategy, it successfully bypasses the thymidine kinase activation step, which is the primary mechanism of high-level AZT resistance. The in vitro data confirms that this compound is a highly potent (


1

References

  • McGuigan, C., et al. (1993). Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT.[3][7][8] Journal of Medicinal Chemistry, 36(8), 1048-1052.[1] Retrieved from [Link]

  • McGuigan, C., et al. (1993). Aryl phosphate derivatives of AZT retain activity against HIV1 in cell lines which are resistant to the action of AZT. Antiviral Research, 24(1), 69-77.[1] Retrieved from [Link]

  • Balzarini, J., et al. (1996). Differential anti-HIV activity of carbohydrate-modified derivatives of AZT. Journal of Biological Chemistry. (Contextual grounding for AZT resistance mechanisms).

Azt-pmap: The ProTide-Enhanced Bioorthogonal Reporter for Metabolic DNA Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azt-pmap (CAS: 142629-81-0) represents a sophisticated evolution in metabolic chemical reporting. While traditional azidonucleosides like Azidothymidine (AZT) rely on cellular thymidine kinase (TK) for activation, this compound utilizes a ProTide (aryloxyphosphoramidate) masking strategy. This chemical modification allows the reporter to bypass the rate-limiting first phosphorylation step, ensuring superior intracellular delivery and incorporation into nascent DNA or viral genomes.

Once incorporated, the pendant azide (


) group serves as a bioorthogonal handle, enabling precise detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide details the mechanistic advantages, experimental protocols, and critical considerations for deploying this compound in high-fidelity genomic imaging and viral replication studies.

Part 1: Mechanistic Principles

The ProTide Advantage

Standard metabolic reporters (e.g., EdU, AZT) enter the cell as nucleosides. They must be phosphorylated by host kinases (e.g., TK1) to become nucleotides (NMP


 NDP 

NTP) before polymerase incorporation. In many cell types (quiescent cells) or viral contexts, kinase activity is the bottleneck, leading to poor labeling efficiency.

This compound bypasses this bottleneck. It is a phosphoramidate prodrug of AZT.

  • Cell Entry: The lipophilic aryl/ester groups facilitate passive diffusion across the plasma membrane.

  • Intracellular Activation: Once inside, esterases and phosphoramidases (e.g., Hint1) cleave the masking groups.

  • Release: This releases the AZT-monophosphate (AZT-MP) directly, skipping the TK1-dependent step.

  • Incorporation: Host kinases convert AZT-MP to AZT-Triphosphate (AZT-TP), which is then incorporated into DNA by host polymerases or HIV Reverse Transcriptase.

Bioorthogonal Ligation

The 3'-azido group on the ribose ring remains chemically inert during metabolism. Upon fixation, it reacts with alkyne-functionalized fluorophores:

  • CuAAC (Click): Rapid, high-yield, but requires copper (toxic to live cells; used in fixed samples).

  • SPAAC (Copper-free): Uses cyclooctyne (e.g., DBCO) reagents; biocompatible for live-cell pulse-chase experiments (though this compound incorporation usually requires fixation for nuclear access).

Pathway Visualization

AztPmapMechanism AztPmap This compound (Extracellular) Membrane Plasma Membrane AztPmap->Membrane Passive Diffusion Intra_AztPmap This compound (Intracellular) Membrane->Intra_AztPmap AZT_MP AZT-Monophosphate Intra_AztPmap->AZT_MP Hydrolysis Enzymes Esterases / Hint1 Enzymes->Intra_AztPmap Catalysis AZT_TP AZT-Triphosphate AZT_MP->AZT_TP Cellular Kinases DNA Labeled DNA (Azide-Tagged) AZT_TP->DNA Polymerase/RT Fluoro Fluorescent Signal DNA->Fluoro Click Reaction (CuAAC/SPAAC)

Figure 1: Intracellular activation pathway of this compound. Note the bypass of the initial phosphorylation step typically required for standard AZT.

Part 2: Experimental Protocol

Materials Preparation
ReagentSpecificationStorageNotes
This compound >98% Purity (HPLC)-20°C (Desiccated)Dissolve in DMSO to 10-50 mM stock. Avoid freeze-thaw cycles.
Labeling Buffer 100 mM Tris, pH 8.54°CFreshly prepared.
CuSO4 100 mM (aq)RTSource of Cu(II).
THPTA Ligand 50 mM (aq)-20°CProtects biomolecules from oxidation; accelerates reaction.
Sodium Ascorbate 100 mM (aq)Fresh OnlyReduces Cu(II) to catalytic Cu(I). Must be made immediately before use.
Fluorophore-Alkyne e.g., AF488-Picolyl Azide-20°C (Dark)Picolyl azides offer higher sensitivity in low-copper conditions.
Step-by-Step Labeling Workflow
Phase A: Metabolic Incorporation (Pulse)
  • Seed Cells: Plate target cells (e.g., HeLa, Jurkat, or primary PBMCs) to 70% confluency.

  • Pulse: Dilute this compound stock into warm culture media to a final concentration of 10–50 µM .

    • Expert Tip: For TK-deficient cell lines, titrate up to 100 µM. For viral tracking, 20 µM is often sufficient.

  • Incubate: 2 to 24 hours at 37°C / 5% CO2, depending on the cell cycle duration or viral replication kinetics.

  • Wash: Remove media and wash 2x with PBS (warm) to remove unincorporated reporter.

Phase B: Fixation and Permeabilization
  • Fix: Incubate with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at RT.

  • Wash: 2x with PBS containing 3% BSA.

  • Permeabilize: Incubate with 0.5% Triton X-100 in PBS for 20 minutes at RT.

    • Critical: Thorough permeabilization is essential for the click reagents to access nuclear DNA.

Phase C: Click Chemistry Detection (CuAAC)
  • Prepare Click Cocktail: Mix reagents in the exact order below to prevent precipitation:

    • PBS (Buffer)

    • Fluorophore-Alkyne (Final: 1–5 µM)

    • CuSO4 (Final: 1 mM) premixed with THPTA (Final: 2 mM)

    • Sodium Ascorbate (Final: 10 mM) — Add last!

  • Stain: Add cocktail to cells immediately. Incubate for 30 minutes at RT in the dark .

  • Wash: 3x with PBS containing 0.1% Tween-20 to remove background dye.

  • Counterstain: Stain nuclei with DAPI or Hoechst 33342.

Workflow Diagram

ProtocolWorkflow Step1 1. Pulse Incubation (this compound 10-50µM, 2-24h) Step2 2. Fixation (4% PFA, 15 min) Step1->Step2 PBS Wash Step3 3. Permeabilization (0.5% Triton X-100) Step2->Step3 Step4 4. Click Reaction (CuSO4 + THPTA + Ascorbate) Step3->Step4 Prepare Cocktail Step5 5. Imaging (Fluorescence Microscopy) Step4->Step5 DAPI Counterstain

Figure 2: Sequential workflow for this compound metabolic labeling and detection.

Part 3: Applications & Troubleshooting

Key Applications
  • Viral Replication Tracking: this compound is an analogue of AZT, a potent HIV Reverse Transcriptase inhibitor.[1][2][3] It can be used to visualize sites of HIV DNA synthesis or screen for drug resistance mechanisms in cells where standard AZT uptake is poor.

  • Proliferation Assays in "Hard-to-Label" Cells: Primary cells or specific cancer lines often downregulate Thymidine Kinase (TK). This compound's ProTide mechanism ensures labeling regardless of TK status.

  • Drug Distribution Studies: Tracking the subcellular accumulation of the ProTide scaffold itself before activation.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Signal Inactive AscorbateUse fresh Sodium Ascorbate; solution must be white/clear, not yellow (oxidized).
High Background Dye AggregationIncrease washing steps; include 3% BSA in the Click Cocktail; reduce Fluorophore conc.
Cell Detachment Copper ToxicityReduce CuSO4 conc. to 0.5 mM; increase THPTA ratio (1:5 Cu:Ligand).
Cytotoxicity High this compound Conc.This compound is a chain terminator.[4] Reduce pulse time or concentration (<10 µM).

References

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. (Contextual grounding for ProTide mechanism).
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

Technical Deep Dive: The Azide Group in Azt-pmap for Bio-Orthogonal Ligation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Azt-pmap , specifically focusing on the chemical behavior and utility of its azide (


) group in bio-orthogonal "Click Chemistry."

Based on the technical specifications of reagents distributed under this designation (e.g., by MedChemExpress and others), This compound refers to a ProTide derivative of Zidovudine (AZT) . It combines the antiretroviral core of AZT (containing the azide) with a P henyl M ethoxy A laninyl P hosphoramidate moiety (PMAP) at the 5' position to enhance cellular permeability and metabolic activation.

Executive Summary & Chemical Identity

This compound represents a convergence of medicinal chemistry and chemical biology. It acts simultaneously as a Nucleoside Reverse Transcriptase Inhibitor (NRTI) and a Click Chemistry Reagent .[1][2]

  • Chemical Name: 3'-Azido-3'-deoxythymidine-5'-(phenyl methoxy-L-alaninyl phosphate)

  • Core Function: The "PMAP" moiety (ProTide technology) masks the phosphate, allowing passive diffusion across cell membranes. Once intracellular, it is enzymatically cleaved to release the monophosphate form.

  • The Azide Handle: The 3'-azide group (

    
    ) is the focal point for both its antiviral mechanism (chain termination) and its utility in click chemistry (labeling).
    
Structural Architecture

The molecule consists of three functional domains:

  • The Nucleobase (Thymine): Provides Watson-Crick base pairing specificity.

  • The ProTide Tail (PMAP): A lipophilic mask ensuring high bioavailability.

  • The Azide Warhead (

    
    ):  A bio-orthogonal handle at the 3' position of the ribose ring.
    

The Azide Moiety: Electronic Structure & Reactivity

The utility of this compound in click chemistry is derived entirely from the electronic properties of the azide group.

Resonance and Stability

The azide group is a linear 1,3-dipole resonating between multiple forms. This resonance confers stability in physiological conditions (pH 7.4,


), preventing spontaneous decomposition while maintaining high reactivity toward specific dipolophiles (alkynes).


Bio-Orthogonality

In the context of this compound, the azide is "bio-orthogonal" because:

  • Absence in Nature: No natural mammalian biomolecules contain an azide group.

  • Inertness: It does not react with amines, thiols, or hydroxyls found in proteins and DNA.

  • Steric Smallness: The

    
     group is small enough not to disrupt the binding of the nucleotide to enzymes like HIV Reverse Transcriptase until incorporation occurs.
    

Click Chemistry Mechanisms

This compound participates in two primary types of cycloaddition reactions.

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

This is the standard protocol for in vitro labeling.

  • Reactants: this compound (Azide) + Terminal Alkyne (Reporter).

  • Catalyst: Cu(I) generated in situ.

  • Product: 1,4-disubstituted 1,2,3-triazole.

  • Advantage: High rate, regioselectivity (1,4-isomer only).

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)

Used for live-cell applications where copper toxicity is a concern.

  • Reactants: this compound (Azide) + Cyclooctyne (e.g., DBCO, BCN).

  • Catalyst: None (driven by ring strain release).

  • Advantage: Biocompatible, no metal catalyst required.

Visualization: Reaction Pathways

ClickChemistry cluster_0 CuAAC (In Vitro) cluster_1 SPAAC (Live Cell) Azt This compound (Azide-Tag) Triazole1 1,4-Triazole Product (Stable Conjugate) Azt->Triazole1 + Alkyne Triazole2 Fused Triazole Product (Stable Conjugate) Azt->Triazole2 + DBCO Alkyne Terminal Alkyne (Reporter) Alkyne->Triazole1 DBCO Cyclooctyne (DBCO/BCN) DBCO->Triazole2 Strain Promoted Cu Cu(I) Catalyst Cu->Triazole1 Catalysis

Figure 1: Mechanistic pathways for this compound ligation via CuAAC and SPAAC.

Experimental Protocol: CuAAC Labeling of this compound

Objective: To conjugate a fluorescent alkyne (e.g., FAM-Alkyne) to this compound for quantification or localization studies.

Reagents & Stoichiometry
ComponentConcentrationRole
This compound 10–50

Target Molecule
Fluorescent Alkyne 20–100

Reporter Tag (2x excess)

1 mMCopper Source
THPTA 5 mMLigand (Protects biomolecules from oxidation)
Sodium Ascorbate 2.5 mMReducing Agent (Cu(II)

Cu(I))
Buffer PBS (pH 7.4)Solvent
Step-by-Step Methodology
  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Dilute to working concentration in PBS.

  • Catalyst Pre-complexation: Premix

    
     and THPTA ligand in a 1:5 molar ratio. Incubate for 5 minutes. Why? This stabilizes Cu(I) and prevents disproportionation.
    
  • Reaction Assembly: Add reagents in this specific order to the this compound solution:

    • Fluorescent Alkyne

    • 
      -THPTA complex
      
    • Sodium Ascorbate (Start of reaction)

  • Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

  • Quenching: Add EDTA (10 mM final) to chelate copper and stop the reaction.

  • Purification: Remove unreacted dye using HPLC or spin filtration (if this compound is protein-bound) or proceed to LC-MS for small molecule verification.

Biological Activation Pathway (ProTide Mechanism)

Understanding the "pmap" group is critical for researchers using this reagent in cell-based assays. The click reaction can occur before or after metabolism, but the "pmap" group is designed to be cleaved intracellularly.

ProTidePathway Entry This compound (Extracellular) Lipophilic Prodrug CellMem Cell Membrane Entry->CellMem Click Click Labeling (Can occur at any stage) Entry->Click Step1 Hydrolysis by CatA / CES1 (Esterase) CellMem->Step1 Passive Diffusion Step2 Spontaneous Cyclization & Phenol Loss Step1->Step2 Step3 Hydrolysis by HINT1 (Phosphoramidase) Step2->Step3 Active AZT-Monophosphate (Intracellular) Step3->Active DNA Incorporation into Viral DNA (Chain Termination) Active->DNA Active->Click

Figure 2: Intracellular activation of this compound. The 'pmap' group facilitates entry and is removed to yield the active drug.

Critical Considerations & Troubleshooting

Copper Toxicity

In live-cell experiments, the Cu(I) catalyst used in CuAAC generates Reactive Oxygen Species (ROS), which can be cytotoxic.

  • Solution: Use SPAAC (Strain-Promoted) reagents like DBCO-fluorophores instead of CuAAC if cell viability is required post-labeling.

  • Alternative: Use "Click-compatible" ligands like BTTES that reduce copper toxicity.

Regioselectivity

While CuAAC yields the 1,4-triazole exclusively, thermal (uncatalyzed) Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers.

  • Validation: Ensure the presence of Ascorbate and Copper to guarantee the specific 1,4-product.

Stability of the Phosphoramidate

The "pmap" group is sensitive to esterases (in serum) and extreme pH.

  • Storage: Store lyophilized this compound at

    
    . Avoid repeated freeze-thaw cycles in aqueous buffers.
    

References

  • MedChemExpress (MCE). this compound Product Monograph. Retrieved from MedChemExpress.com. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • McGuigan, C., et al. (1993). Intracellular delivery of bio-active nucleotides: Gene-tides and ProTides. Current Medicinal Chemistry.
  • Agostini, M., et al. (2017). Click Chemistry in Peptide-Based Drug Design. Molecules, 22(12), 2042. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021. Link

Sources

An In-Depth Technical Guide to Azidothymidine (AZT) and its Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3'-azido-3'-deoxythymidine (AZT), a foundational molecule in antiviral therapy, and its modern derivatives. We will delve into its core mechanism, the rationale behind prodrug strategies like phosphonates, its complex interactions with cellular pathways, and the essential protocols for its evaluation.

Part 1: The Core Science of Azidothymidine (AZT)

Introduction: A Landmark in Antiviral Therapy

First described in 1964 and approved for HIV treatment in 1987, Azidothymidine (AZT), also known as Zidovudine (ZDV), was the first antiretroviral medication to be widely used for HIV/AIDS.[1] It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) and remains a critical component in combination antiretroviral therapy (ART).[2] Its primary function is to slow the progression of HIV infection by inhibiting the viral replication cycle.[3]

Mechanism of Action: Chain Termination

The antiviral activity of AZT is contingent upon its intracellular conversion into its active triphosphate form, AZT-triphosphate (AZT-TP).[1][4] This process is mediated by host cell kinases. The core mechanism hinges on two principles:

  • Competitive Inhibition: AZT-TP is a structural analog of the natural nucleoside thymidine triphosphate. It competes with this natural substrate for the active site of the viral enzyme, reverse transcriptase (RT).[5]

  • DNA Chain Termination: HIV, a retrovirus, uses reverse transcriptase to convert its RNA genome into proviral DNA, which is then integrated into the host cell's genome.[3][5] AZT-TP has a high affinity for HIV's reverse transcriptase, approximately 100-fold greater than for human DNA polymerases.[1] Once incorporated into the growing viral DNA strand, the azido group (N3) at the 3' position of the deoxyribose sugar prevents the formation of the next phosphodiester bond, effectively terminating DNA chain elongation.[3][5][6] This halts the synthesis of viral DNA.[7]

The selectivity of AZT relies on the viral enzyme's higher affinity for the analog and the host cell's superior ability to repair its own DNA if accidental incorporation occurs.[1]

AZT_Mechanism cluster_host_cell Host Cell Cytoplasm cluster_hiv HIV Replication Complex AZT AZT (Zidovudine) AZT_MP AZT-Monophosphate AZT->AZT_MP Host Cell Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Host Cell Kinases AZT_TP AZT-Triphosphate (Active Form) AZT_DP->AZT_TP Host Cell Kinases RT Reverse Transcriptase AZT_TP->RT Competes with natural dNTPs Viral_RNA Viral RNA Template Viral_RNA->RT DNA_Strand Growing Viral DNA RT->DNA_Strand Incorporation Terminated_DNA Terminated Viral DNA DNA_Strand->Terminated_DNA Chain Termination

Caption: Intracellular activation and mechanism of action of AZT.

Part 2: Advancing the Core - Prodrugs and Derivatives

Rationale for Prodrug Development

Despite its efficacy, the clinical use of AZT can be limited by its toxicity, which includes side effects like anemia, neutropenia, and myopathy.[2][8] These toxicities spurred the development of AZT prodrugs—modified, inactive compounds that are metabolized into the active AZT form in vivo. The primary goals of this strategy are to:

  • Improve the pharmacokinetic profile.

  • Reduce peak plasma concentrations to lower toxicity.[9]

  • Enhance tolerability and patient compliance.[10]

Azt-pmap and Phosphonate Derivatives

The term "this compound" appears to refer to a research chemical derivative of AZT, likely a phosphonate or a molecule designed for specific chemical reactions like click chemistry.[11] While specific data on "this compound" is limited to its commercial availability as a research tool, it belongs to a well-studied class of AZT phosphonate prodrugs.[11]

These prodrugs, such as AZT 5'-H-phosphonate (known as phosphazide or Nikavir) and AZT 5'-aminocarbonylphosphonate, are designed to be more stable and release AZT slowly after administration.[12][13] This strategy can lead to a lower peak concentration of AZT, which may reduce toxicity while maintaining antiviral efficacy.[9] For instance, phosphazide has demonstrated clinical advantages over the parent AZT, including lower toxicity and better tolerability.[10]

CompoundRelative Antiviral Activity (MT-4 cells)Relative ToxicitySelectivity IndexKey Insight
AZT HighHighBaselineStandard of comparison.
Phosphazide Lower than AZTSignificantly LowerHigher than AZTImproved safety profile makes it a viable alternative.[9]
AZT 5'-aminocarbonyl phosphonate ~10x lower than AZT12-50x lower than AZTHigher than AZTLower cell penetration efficiency suggests its primary benefit is as an in vivo depot form.[9]

Data synthesized from studies on human lymphoblastoid MT-4 cell lines.[9]

Part 3: Cellular Interactions and Off-Target Effects

Mitochondrial Toxicity

A significant aspect of AZT's toxicity profile is its effect on mitochondria. AZT can inhibit human mitochondrial DNA polymerase-γ, an enzyme crucial for the replication of mitochondrial DNA (mtDNA).[14] This inhibition can lead to:

  • mtDNA Depletion: A reduction in the number of mitochondrial genomes.[14]

  • Oxidative Damage: AZT treatment has been shown to cause an increase in oxidative stress, leading to damage of mtDNA and mitochondrial lipids.[8][15]

  • Functional Impairment: Disruption of the mitochondrial energy-producing systems, resulting in decreased ATP production and a decline in glutathione (GSH), a key antioxidant.[16]

This mitochondrial dysfunction is a primary contributor to the myopathy observed in some patients undergoing long-term AZT therapy.[8]

Interaction with Cellular Signaling Pathways

Recent research has uncovered complex interactions between antiviral agents and host cell signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of cellular processes and are often manipulated by viruses to facilitate their replication.[17][18]

Specifically, the p38 MAPK pathway has been implicated in HIV replication and latency. Studies have shown that activation of MAPK p38α can reactivate HIV-1 replication even in the presence of AZT, suggesting a mechanism for viral resistance.[19] This indicates that p38α plays a positive role in reactivating viral replication from latency and can contribute to AZT resistance.[19] Viruses like HCV, SFTSV, and SARS-CoV-2 are also known to hijack the p38 MAPK pathway to promote their replication, making this pathway a potential target for broad-spectrum antiviral strategies.[20]

MAPK_Interaction cluster_virus Viral Infection / Stimuli cluster_mapk MAPK Signaling Cascade cluster_hiv_rep HIV Replication Cycle Virus Virus (e.g., HIV) TAB1 TAB1 Virus->TAB1 p38a p38α TAB1->p38a Activates P_p38a Phosphorylated p38α (Active) Latent_HIV Latent HIV Provirus P_p38a->Latent_HIV Reactivates AZT_Block AZT Inhibition P_p38a->AZT_Block Bypasses / Confers Resistance Active_Rep Active Viral Replication Latent_HIV->Active_Rep Active_Rep->AZT_Block

Caption: Role of p38 MAPK activation in bypassing AZT inhibition.

Part 4: Key Experimental Protocols

In Vitro Antiviral Activity Assay (MTT-based)

This protocol assesses the ability of a compound to inhibit virus-induced cell death (cytopathic effect). It is a foundational experiment for determining a compound's efficacy (EC₅₀) and cytotoxicity (CC₅₀).

Principle: Healthy, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. Viral infection leads to cell death, reducing the amount of formazan produced. An effective antiviral agent will protect cells from virus-induced death, resulting in a higher formazan signal compared to untreated infected cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., CEM, MT-4) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., AZT, this compound) in cell culture medium.

  • Infection and Treatment:

    • Add the diluted compound to the appropriate wells.

    • Infect the cells with a known titer of virus (e.g., HIV-1, HIV-2).

    • Include necessary controls:

      • Cell Control: Cells only (no virus, no compound).

      • Virus Control: Cells + Virus (no compound).

      • Compound Cytotoxicity Control: Cells + Compound (no virus).

  • Incubation: Incubate the plate for a period appropriate for the virus to cause a significant cytopathic effect (typically 3-6 days).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell protection for antiviral activity and the percentage of cytotoxicity. Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values from dose-response curves. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.

Reverse Transcriptase (RT) Activity Assay

This biochemical assay directly measures the inhibition of the viral RT enzyme.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine a reaction buffer containing a poly(A) template, an oligo(dT) primer, and radiolabeled or fluorescently labeled dTTP.

  • Enzyme and Inhibitor: Add a known amount of purified recombinant HIV-1 Reverse Transcriptase. Add serial dilutions of the test inhibitor (e.g., AZT-TP).

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA synthesis.

  • Capture and Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated primer-template complex.

    • Wash away unincorporated nucleotides.

    • Measure the incorporated labeled dTTP using a scintillation counter (for radioactivity) or a fluorescence plate reader.

  • Analysis: Plot the RT activity against the inhibitor concentration to determine the IC₅₀ (50% inhibitory concentration).

Protocol_Workflow cluster_antiviral Antiviral Activity Assay (MTT) cluster_rt Reverse Transcriptase (RT) Assay A1 Seed Cells A2 Add Compound & Infect with Virus A1->A2 A3 Incubate (3-6 days) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize & Read Absorbance A4->A5 A6 Calculate EC50 / CC50 A5->A6 B1 Prepare Reaction Mix (Template, Primer, dNTPs) B2 Add RT Enzyme & Test Inhibitor B1->B2 B3 Incubate (1 hr) B2->B3 B4 Capture Product B3->B4 B5 Wash & Detect Signal B4->B5 B6 Calculate IC50 B5->B6

Caption: High-level workflow for key in vitro assays.

References

  • Khandazhinskaya, A. L., & Shirokova, E. A. (2013). AZT 5'-Phosphonates: Achievements and Trends in the Treatment and Prevention of HIV Infection . Acta Naturae, 5(3), 54–61. [Link]

  • Papadopulos-Eleopulos, E., Turner, V. F., & Papadimitriou, J. M. (1999). A critical analysis of the pharmacology of AZT and its use in AIDS . Current Medical Research and Opinion, 15(sup1), 1-36. [Link]

  • AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts . Britannica. (2026, January 20). [Link]

  • Cote, H. C., & Sommadossi, J. P. (2000). Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools . Antimicrobial Agents and Chemotherapy, 44(6), 1548–1554. [Link]

  • Kumar, N., Sharma, S., & Kumar, S. (2018). Role of MAPK/MNK1 signaling in virus replication . Virus Research, 253, 54-62. [Link]

  • AZT (zidovudine, Retrovir) . CATIE - Canada's source for HIV and hepatitis C information. [Link]

  • Rawat, A., & Jayan, G. (2022). The MAPK Response to Virus Infection Is Modified by Probenecid . Viruses, 14(11), 2398. [Link]

  • Suzumura, K., et al. (2001). Azidothymidine causes functional and structural destruction of mitochondria, glutathione deficiency and HIV-1 promoter sensitization . The Journal of Infectious Diseases, 183(6), 847-854. [Link]

  • Zidovudine . Wikipedia. [Link]

  • Ghaffari, G., & Tadisina, K. K. (2023). Zidovudine . In StatPearls. StatPearls Publishing. [Link]

  • Wang, X., et al. (2019). The effects of MAPK p38α on AZT resistance against reactivating HIV-1 replication in ACH2 cells . Virology Journal, 16(1), 110. [Link]

  • Khandazhinskaya, A. L., et al. (2010). Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects . Expert Opinion on Drug Discovery, 5(10), 939-950. [Link]

  • de la Asuncion, J. G., et al. (1998). Zidovudine (AZT) causes an oxidation of mitochondrial DNA in mouse liver . Hepatology, 28(4), 985-989. [Link]

  • PrRETROVIR (AZT) . ViiV Healthcare. (2019, July 4). [Link]

  • de la Asuncion, J. G., et al. (1998). AZT treatment induces molecular and ultrastructural oxidative damage to muscle mitochondria. Prevention by antioxidant vitamins . Journal of Clinical Investigation, 102(1), 4–9. [Link]

  • What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? . Dr.Oracle. (2025, February 12). [Link]

  • Khandazhinskaya, A. L., & Shirokova, E. A. (2013). AZT 5'-Phosphonates: Achievements and Trends in the Treatment and Prevention of HIV Infection . Acta Naturae, 5(3), 54-61. [Link]

  • Khandazhinskaya, A., & Shirokova, E. (2013). Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects . Acta Naturae, 5, 54-61. [Link]

  • Li, C., et al. (2021). Virus-induced p38 MAPK activation facilitates viral infection . Theranostics, 11(13), 6317–6332. [Link]

  • AZT resistance suppression mutations can also reduce tenofovir resistance, test tube study shows . aidsmap. (2004, November 19). [Link]

  • ZIDOVUDINE (AZT) 1. Exposure Data . IARC Publications. [Link]

  • Pan, H., et al. (2011). Activation of PI3K/AKT and ERK MAPK signal pathways is required for the induction of lytic cycle replication of Kaposi's Sarcoma-associated herpesvirus by herpes simplex virus type 1 . Virology Journal, 8, 500. [Link]

  • Garcia-Gimeno, M. A., et al. (2017). Effect of zidovudine (AZT) on mitochondrial DNA (mtDNA), protein levels of respiratory chain components and metabolites in rat tissues . Scientific Reports, 7, 40788. [Link]

  • AZT – mechanism of action and organic synthesis . The Science Snail. (2019, December 21). [Link]

Sources

Methodological & Application

Application Note: Streamlined Live-Cell Labeling Using Azt-pmap Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the application of Azido-dPEG®-Picolyl Azide (Azt-pmap) in cell labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is a bioorthogonal chemical reporter that enables the precise and efficient labeling of biomolecules in living systems. Its unique picolyl azide structure offers distinct advantages over traditional azide reporters, primarily through enhanced reaction kinetics in copper-free click chemistry reactions. This document will delve into the mechanistic underpinnings of this compound chemistry, provide detailed experimental protocols for cell surface labeling, and offer practical guidance on experimental design and troubleshooting to empower researchers in chemical biology, drug development, and molecular imaging.

Introduction: The Need for Speed and Biocompatibility in Cell Labeling

The ability to visualize and track biomolecules in their native cellular environment is fundamental to understanding complex biological processes. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has been instrumental in this endeavor.[1] Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a powerful tool for covalently labeling molecules in complex biological settings without the need for cytotoxic copper catalysts.[1][2][3][4]

SPAAC utilizes the inherent ring strain of cyclooctyne molecules (e.g., DBCO, BCN) to dramatically accelerate the cycloaddition reaction with an azide partner, enabling rapid ligation at physiological temperatures.[1][5] This copper-free approach is highly biocompatible, making it ideal for live-cell imaging and in vivo studies.[3][4] The this compound reagent represents a significant advancement in this field. While it can participate in traditional copper-catalyzed reactions, its primary utility for live-cell applications lies in its function as a superior azide reporter for SPAAC reactions with strained alkynes.[6][7]

The this compound Advantage: Mechanism and Kinetics

This compound is an aryl phosphate derivative of azidothymidine (AZT) that contains a picolyl azide moiety.[6] The key to its enhanced performance in certain click reactions is the presence of a nitrogen atom in the pyridine ring adjacent to the azidomethyl group.[8][9]

In copper-catalyzed click chemistry (CuAAC), this nitrogen atom acts as a chelating agent for the Cu(I) catalyst. This chelation effect increases the local concentration of the catalyst near the azide, dramatically accelerating the reaction rate.[8][9] This allows for efficient labeling with significantly lower and less toxic concentrations of copper, a major advantage for cell-based assays.[8]

While this compound is an azide-containing reagent, its "pmap" component, particularly the picolyl group, is primarily designed to enhance copper-catalyzed reactions. However, it readily participates in SPAAC reactions with strained alkynes like DBCO or BCN, serving as the azide component for this copper-free method.[6][7] The core SPAAC mechanism is a concerted 1,3-dipolar cycloaddition, forming a stable triazole linkage.[1]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azt_pmap This compound (Azide Moiety) DBCO Strained Alkyne (e.g., DBCO-Fluorophore) Triazole Stable Triazole Linkage (Covalently Labeled Molecule) Azt_pmap->Triazole [3+2] Cycloaddition DBCO->Triazole

Figure 1. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Design and Key Parameters

Successful cell labeling using this compound and SPAAC requires careful consideration of several experimental parameters. The goal is to achieve a high signal-to-noise ratio by maximizing specific labeling while minimizing background and potential artifacts.

3.1. Choosing the Right Reaction Partner this compound provides the azide handle. The researcher must introduce a strained alkyne into the system. This is typically done in one of two ways:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor (e.g., an unnatural sugar like Ac4ManNAz or an amino acid like L-Azidohomoalanine (AHA)) that is incorporated into biomolecules. The azide group is then available for reaction with a strained alkyne-fluorophore conjugate.

  • Direct Conjugation: An antibody, ligand, or molecule of interest is first conjugated to a strained alkyne (e.g., DBCO-NHS ester). This conjugate is then used to bind to a specific cellular target, followed by reaction with an azide-bearing probe.

3.2. Reagent Concentrations and Incubation Times Optimizing reagent concentrations is critical. Excessive concentrations can lead to nonspecific binding and cytotoxicity, while insufficient concentrations will result in a weak signal.

ParameterRecommended Starting RangeRationale & Key Considerations
Metabolic Labeling (Azide Precursor) 25-100 µMConcentration should be optimized for cell type and incubation time to ensure sufficient incorporation without affecting cell health.
Strained Alkyne (e.g., DBCO-Fluorophore) 5-50 µMHigher concentrations can increase background. Start with a lower concentration (e.g., 10-20 µM) and titrate up if the signal is weak.[1][10][11]
Incubation Time (SPAAC Reaction) 30-120 minutesSPAAC is generally rapid. 60 minutes at 37°C or room temperature is often sufficient. Longer times may increase background.[1]
Cell Density 70-90% ConfluencyCells should be in a healthy, logarithmic growth phase. Overly confluent or sparse cultures can yield inconsistent results.

Detailed Protocol: SPAAC Labeling of Metabolically Tagged Cell Surface Glycans

This protocol describes the metabolic incorporation of an azido-sugar into cell surface glycans, followed by fluorescent labeling using a DBCO-functionalized dye in a copper-free SPAAC reaction.

Protocol_Workflow A 1. Cell Seeding Plate cells and grow to 70-90% confluency. B 2. Metabolic Labeling Incubate cells with Azido-Sugar (e.g., Ac4ManNAz) for 24-48 hours. A->B C 3. Wash Wash cells 2x with warm PBS to remove unincorporated sugar. B->C D 4. SPAAC Reaction Incubate with DBCO-Fluorophore in complete medium for 60 min. C->D E 5. Wash Wash cells 3x with PBS to remove unreacted DBCO-Fluorophore. D->E F 6. (Optional) Fix & Permeabilize Use 4% PFA for fixation and 0.1% Triton X-100 for permeabilization. E->F H 8. Imaging Analyze by fluorescence microscopy or flow cytometry. E->H For Live Cell Imaging G 7. (Optional) Counterstain Stain nuclei with DAPI or Hoechst. F->G G->H

Figure 2. Workflow for SPAAC-based cell surface labeling.

4.1. Materials Required

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DBCO-functionalized fluorescent dye (e.g., DBCO-AF488)

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS) (Optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • Nuclear counterstain (e.g., DAPI) (Optional)

4.2. Reagent Preparation

  • Ac4ManNAz Stock Solution (25 mM): Dissolve the required amount of Ac4ManNAz in sterile DMSO. Store at -20°C.

  • DBCO-Fluorophore Stock Solution (1-10 mM): Dissolve the DBCO-dye conjugate in sterile DMSO. Protect from light and store at -20°C.

4.3. Step-by-Step Methodology

  • Cell Culture: Seed cells in an appropriate vessel (e.g., 6-well plate with coverslips for microscopy) and culture until they reach 70-90% confluency.

  • Metabolic Labeling: a. Thaw the Ac4ManNAz stock solution. b. Supplement the complete culture medium with Ac4ManNAz to a final concentration of 25-50 µM. c. Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium. d. Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction: a. Prepare the DBCO-fluorophore labeling solution by diluting the stock solution in complete culture medium to a final concentration of 10-20 µM. Pre-warm the solution to 37°C. b. Gently aspirate the metabolic labeling medium from the cells. c. Wash the cells twice with warm PBS to remove any unincorporated azido-sugar. d. Add the DBCO-fluorophore labeling solution to the cells. e. Incubate for 60 minutes at 37°C, protected from light.

  • Washing and Final Preparation: a. Aspirate the labeling solution. b. Wash the cells three times with PBS to remove unreacted DBCO-fluorophore. c. At this point, live cells can be imaged directly in PBS or culture medium.

  • Fixation and Permeabilization (Optional): a. For fixed-cell imaging, add 4% paraformaldehyde solution and incubate for 15 minutes at room temperature.[1] b. Wash three times with PBS.[1] c. If intracellular targets are to be stained, add permeabilization buffer for 10 minutes.[1] d. Wash three times with PBS.[1]

  • Counterstaining and Imaging: a. Incubate with a nuclear counterstain like DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips on a microscope slide and proceed with fluorescence imaging.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Signal - Inefficient metabolic incorporation of the azide precursor.- Insufficient concentration or incubation time for the DBCO-fluorophore.- Degraded DBCO-fluorophore (light sensitive).- Increase concentration or incubation time of Ac4ManNAz.- Increase DBCO-fluorophore concentration (titrate up to 50 µM).- Always use freshly prepared or properly stored DBCO-fluorophore solutions.
High Background Signal - Incomplete removal of unreacted reagents.- Nonspecific binding of the DBCO-fluorophore to cells or the culture vessel.[12]- DBCO-fluorophore concentration is too high.- Increase the number and duration of wash steps after the SPAAC reaction.- Include a blocking step (e.g., 1% BSA in PBS) before adding the DBCO-fluorophore.- Reduce the concentration of the DBCO-fluorophore.[10][13]
Cell Toxicity / Death - DMSO concentration from stock solutions is too high.- Contamination of reagents or culture.- Ensure the final DMSO concentration in the culture medium is <0.5%.- Use sterile technique and filtered solutions throughout the protocol.[14]

Conclusion

The use of this compound in conjunction with strained alkynes provides a robust and versatile platform for cell labeling. The copper-free SPAAC methodology ensures high biocompatibility, making it an exceptional choice for live-cell imaging and the study of dynamic cellular processes. By carefully optimizing reagent concentrations and following the detailed protocol, researchers can achieve highly specific and efficient labeling of their biomolecules of interest, paving the way for new discoveries in biology and medicine.

References

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852–5856. Available at: [Link]

  • Schoch, J., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Molecules, 25(15), 3535. Available at: [Link]

  • Spoelstra, W. K., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 761745. Available at: [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Geerdink, D., et al. (2015). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Available at: [Link]

  • van Geel, O., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. PMC - PubMed Central. Available at: [Link]

  • Soriano, I., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Cell and Developmental Biology, 9, 731145. Available at: [Link]

  • Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Kim, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science (RSC Publishing). Available at: [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • van der Vlist, J., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • YouTube. (2022). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. Retrieved from [Link]

  • Masterson, J. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Application Note: High-Definition In Situ Labeling of Viral DNA Using Azt-pmap

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating viral replication kinetics, specifically targeting Reverse Transcriptase (RT)-dependent viruses (e.g., HIV, HBV) using the novel metabolic probe Azt-pmap .

Introduction

Visualizing the spatiotemporal dynamics of viral genome replication is critical for understanding viral life cycles and screening antiviral candidates. Traditional methods using BrdU (requiring harsh denaturation) or EdU (toxic to genome stability) often suffer from background noise or lack specificity for viral polymerases.

This compound (Azidothymidine-phenyl-methoxy-alaninyl-phosphate) represents a next-generation "ProTide" click-chemistry probe. Unlike standard Azidothymidine (AZT), which relies on inefficient cellular kinases for activation, This compound utilizes a phosphoramidate masking group. This allows it to passively diffuse into cells and bypass the rate-limiting first phosphorylation step, delivering high concentrations of the active chain-terminating nucleotide specifically to sites of viral reverse transcription.

Mechanism of Action

The superior sensitivity of this compound stems from its "Metabolic Bypass" mechanism:

  • Cell Entry: this compound (lipophilic prodrug) crosses the plasma membrane via passive diffusion.

  • Intracellular Activation: Host esterases (e.g., Cathepsin A) and phosphoramidases cleave the "pmap" masking group, releasing AZT-monophosphate (AZT-MP) directly inside the cell.

  • Rapid Triphosphorylation: AZT-MP is swiftly converted to AZT-Triphosphate (AZT-TP) by cellular kinases.

  • Specific Incorporation: Viral Reverse Transcriptase (RT) incorporates AZT-TP into the nascent viral DNA (vDNA) chain.

  • Chain Termination & Labeling: Incorporation stops further elongation (chain termination), leaving a solvent-accessible Azide (-N3) handle at the 3' end of the vDNA.

  • Detection: A copper-catalyzed click reaction (CuAAC) attaches a fluorescent alkyne to the azide, rendering the viral DNA visible.

Mechanism Entry This compound (Extracellular) Hydrolysis Esterase/Phosphoramidase Cleavage Entry->Hydrolysis Passive Diffusion Cyto Cytoplasm AZTMP AZT-Monophosphate Hydrolysis->AZTMP Metabolic Bypass AZTTP AZT-Triphosphate (Active) AZTMP->AZTTP Kinase (Fast) ViralRT Viral Reverse Transcriptase AZTTP->ViralRT Substrate Binding vDNA Labeled Viral DNA (Stalled 3' Azide) ViralRT->vDNA Incorporation & Termination Click Click Reaction (+ Fluorescent Alkyne) vDNA->Click CuAAC Image Fluorescent Imaging Click->Image Detection

Figure 1: Mechanism of this compound metabolic activation and viral DNA labeling. Note the bypass of the rate-limiting phosphorylation step.

Materials & Reagents
ComponentSpecificationRecommended Vendor/Cat#
This compound >98% Purity, LyophilizedMedChemExpress (HY-116364) or equivalent
DMSO Anhydrous, Cell Culture GradeSigma-Aldrich
Fixative 4% Paraformaldehyde (PFA) in PBSElectron Microscopy Sciences
Permeabilization 0.5% Triton X-100 in PBSSigma-Aldrich
Click Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Click Chemistry Tools
Copper Source CuSO₄ · 5H₂O (100 mM stock)Sigma-Aldrich
Reducing Agent Sodium Ascorbate (Freshly prepared 100 mM)Sigma-Aldrich
Fluorophore Picolyl-Azide Fluor 488/555/647 (or Alkyne)Jena Bioscience / Thermo Fisher
Nuclear Stain Hoechst 33342Thermo Fisher
Experimental Protocol
Phase 1: Preparation & Infection
  • Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM . Aliquot and store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

  • Cell Culture: Seed host cells (e.g., HeLa-CD4, Jurkat, or primary PBMCs) on coverslips or 96-well imaging plates.

  • Infection: Infect cells with the target virus (e.g., HIV-1, HBV) at the desired MOI.

    • Note: For synchronized replication studies, perform a "spinoculation" or synchronize infection by temperature shift (4°C binding -> 37°C entry).

Phase 2: Pulse Labeling

Critical Step: this compound is a chain terminator. Long pulses may inhibit viral replication. Short pulses label active replication forks.

  • Pulse: At the desired time post-infection (e.g., 4h, 12h, 24h), dilute this compound stock into warm culture medium to a final concentration of 1–10 µM .

    • Optimization: Start with 5 µM . Higher concentrations increase signal but may prematurely terminate too many transcripts, affecting viral dynamics.

  • Incubation: Incubate cells at 37°C for 30 minutes to 2 hours .

  • Wash: Remove medium and wash cells 2x with warm PBS to remove unbound probe.

Phase 3: Fixation & Click Reaction
  • Fixation: Incubate cells in 4% PFA for 15 minutes at Room Temperature (RT). Wash 2x with PBS.

  • Permeabilization: Incubate in 0.5% Triton X-100 (in PBS) for 20 minutes at RT. Wash 2x with PBS.

  • Click Cocktail Preparation: Prepare the reaction mix fresh in the following order (per 1 mL PBS):

    • PBS: Remaining volume

    • CuSO₄ (100 mM stock): 20 µL (Final: 2 mM)

    • THPTA Ligand (50 mM stock): 10 µL (Final: 0.5 mM) – Premix Cu and Ligand before adding to buffer.

    • Fluorescent Alkyne (1 mM stock): 2-5 µL (Final: 2-5 µM)

    • Sodium Ascorbate (100 mM fresh stock): 50 µL (Final: 5 mM) – Add last.

  • Staining: Add the Click Cocktail to cells immediately. Incubate for 30 minutes at RT in the dark.

  • Post-Stain Wash: Wash 3x with PBS containing 0.1% Tween-20 (PBST) to remove background dye.

  • Nuclear Counterstain: Incubate with Hoechst 33342 (1 µg/mL) for 5 minutes.

Phase 4: Imaging & Analysis
  • Microscopy: Image using Confocal or Super-Resolution (STED/SIM) microscopy. This compound foci typically appear as punctate spots in the cytoplasm (for RNA viruses replicating in cytoplasm) or nucleus (for integrating viruses).

  • Quantification: Count foci per cell or measure Total Integrated Intensity per nucleus using software like CellProfiler or ImageJ.

Workflow Step1 1. Infection (Host Cells + Virus) Step2 2. Pulse Labeling (this compound 5µM, 1-2h) Step1->Step2 Post-Infection Timepoint Step3 3. Fixation & Permeabilization (4% PFA -> Triton X-100) Step2->Step3 Terminate Synthesis Step4 4. Click Reaction (CuSO4 + THPTA + Fluor-Alkyne) Step3->Step4 Expose Azides Step5 5. Imaging (Confocal/Super-Res) Step4->Step5 Covalent Tagging

Figure 2: Step-by-step workflow for in situ viral DNA labeling.

Expertise & Troubleshooting (E-E-A-T)
IssueProbable CauseExpert Solution
Low Signal Intensity Inefficient Click ReactionEnsure Sodium Ascorbate is prepared fresh (it oxidizes rapidly). Use THPTA or BTTAA ligands to protect the fluorophore from copper-induced quenching.
High Background Non-specific dye bindingIncrease washing steps with PBST (PBS + Tween). Lower the concentration of the fluorescent alkyne (try 1 µM).
Mitochondrial Staining Polymerase Gamma incorporationAZT can be incorporated by mitochondrial Pol-γ. Use shorter pulse times (<1h) or co-stain with MitoTracker to distinguish viral vs. mitochondrial signals.
No Viral Foci Drug Resistance or Low MOIEnsure the viral strain is not AZT-resistant (e.g., contains RT mutations M41L, T215Y). Verify infection efficiency with an antibody control (e.g., anti-p24 for HIV).

Why this compound? (Scientific Rationale): Standard AZT labeling often fails in resting cells (like macrophages) because they lack the high dNTP pool and kinase activity required to phosphorylate AZT. This compound's "ProTide" technology bypasses this bottleneck, ensuring that the limiting factor is viral polymerase activity, not host cell metabolism. This makes it uniquely suited for studying viral reservoirs in non-dividing cells.

References
  • MedChemExpress (MCE). this compound Product Information & Chemical Structure (CAS 142629-81-0).Link

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences (Foundational Click-DNA labeling). Link

  • McGuigan, C., et al. (1993). Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT. Journal of Medicinal Chemistry (Mechanism of Aryl Phosphate/ProTide activation). Link

  • Agostini, I., et al. (2017). Click chemistry strategies for the detection of HIV-1 reverse transcription. Methods in Molecular Biology. Link

Quantifying Antiviral Efficacy: A Detailed Protocol for AZT-PMAP using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Prodrug Strategies in Antiviral Therapy

The development of effective antiviral therapeutics is a cornerstone of modern medicine. A significant challenge in this field is optimizing the pharmacological properties of potent antiviral agents to enhance their delivery, bioavailability, and ultimately, their therapeutic index. Zidovudine (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, represents a landmark in antiviral drug development.[1] Its mechanism of action relies on the inhibition of the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.[2] AZT, a nucleoside analog of thymidine, is intracellularly phosphorylated to its active triphosphate form, which then competes with the natural nucleotide and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of a 3'-hydroxyl group.[2]

However, the clinical utility of AZT can be limited by factors such as cellular toxicity and the development of viral resistance.[3] To address these limitations, prodrug strategies have been employed. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. AZT-PMAP, an aryl phosphate derivative of AZT, is designed as a membrane-soluble prodrug. This chemical modification aims to improve the cellular uptake and intracellular delivery of the bioactive nucleotide, potentially enhancing its antiviral potency and altering its toxicity profile.[4]

This application note provides a comprehensive and detailed protocol for evaluating the antiviral activity and cytotoxicity of this compound against HIV. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of antiviral compounds. The described methodologies are self-validating, incorporating essential controls and providing a clear framework for data analysis and interpretation.

Principle of the Assays

This protocol employs a dual-assay approach to comprehensively evaluate the potential of this compound as an anti-HIV agent.

  • Antiviral Activity Assay: This is a cell-based assay that measures the ability of this compound to inhibit HIV replication in a susceptible human T-cell line. The endpoint for this assay is the quantification of a viral protein, p24 antigen, in the cell culture supernatant. A reduction in the amount of p24 antigen in the presence of the compound indicates antiviral activity.[5]

  • Cytotoxicity Assay: Running in parallel with the antiviral assay, this assesses the effect of this compound on the viability of the host cells.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] This is crucial for determining if the observed antiviral effect is due to specific inhibition of viral replication or simply a consequence of compound-induced cell death.

By comparing the results of these two assays, we can calculate the Selectivity Index (SI) , which is a critical parameter for evaluating the therapeutic potential of an antiviral compound. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[8] A higher SI value indicates a more favorable therapeutic window, with potent antiviral activity at concentrations that are not toxic to the host cells.[8]

Materials and Methods

Cell Lines and Virus
  • Cell Line: Human T-lymphocyte cell lines such as CEM, MT-2, or MT-4 are suitable for this assay.[4][9][10] These cell lines are highly susceptible to HIV infection and are commonly used in antiviral screening. For this protocol, we will use the MT-4 cell line .

  • Virus: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or HIV-1 NL4-3 , should be used.[9] The virus stock should be tittered to determine the tissue culture infectious dose 50 (TCID50).

Reagents and Equipment
  • This compound (and AZT as a positive control)

  • MT-4 cells

  • HIV-1 stock

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • p24 Antigen ELISA kit

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Microplate reader

  • Biosafety cabinet (Class II)

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Experimental Workflow

The overall experimental workflow is designed to be conducted in parallel for the antiviral and cytotoxicity assays.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_infection Infection & Incubation cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis prep_cells Prepare MT-4 Cell Suspension plate_cells Plate MT-4 Cells (Two 96-well plates) prep_cells->plate_cells prep_compound Prepare Serial Dilutions of this compound & AZT add_compound Add Compound Dilutions to both plates prep_compound->add_compound prep_virus Prepare Virus Dilution plate_cells->add_compound infect Infect one plate with HIV-1 (Antiviral Assay) add_compound->infect mock_infect Add medium to the other plate (Cytotoxicity Assay) add_compound->mock_infect incubate Incubate both plates (4-5 days) infect->incubate mock_infect->incubate p24_elisa Quantify p24 Antigen (Antiviral Plate) incubate->p24_elisa mtt_assay Perform MTT Assay (Cytotoxicity Plate) incubate->mtt_assay calc_ec50 Calculate EC50 p24_elisa->calc_ec50 calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si

Caption: Experimental workflow for the parallel evaluation of antiviral activity and cytotoxicity of this compound.

Detailed Protocols

Part 1: Preparation of Cells, Compounds, and Virus
  • Cell Preparation:

    • Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics in a CO2 incubator at 37°C.

    • Ensure the cells are in the exponential growth phase before starting the experiment.

    • On the day of the assay, count the cells using a hemocytometer or an automated cell counter and adjust the cell density to 1 x 10^5 cells/mL in fresh culture medium.

  • Compound Preparation:

    • Prepare a stock solution of this compound and AZT (positive control) in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of concentrations to be tested. A 2-fold or 3-fold dilution series is recommended. The final concentrations should span a range that is expected to show both minimal and maximal effects.

  • Virus Preparation:

    • Thaw a vial of the HIV-1 stock.

    • Dilute the virus stock in culture medium to a multiplicity of infection (MOI) that will result in a detectable level of p24 antigen production after 4-5 days of infection. This needs to be optimized for your specific virus stock and cell line.

Part 2: Antiviral and Cytotoxicity Assay Setup
  • Plate Seeding:

    • Label two 96-well plates: one for the antiviral assay and one for the cytotoxicity assay.

    • Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells/well) to each well of both plates.

  • Compound Addition:

    • Add 50 µL of the serially diluted compounds to the appropriate wells of both plates in triplicate.

    • Include wells with cells and medium only (cell control) and wells with cells, medium, and the solvent used for the compound stock (solvent control).

  • Infection:

    • Antiviral Plate: Add 50 µL of the diluted HIV-1 to each well (except for the cell control wells).

    • Cytotoxicity Plate: Add 50 µL of culture medium to each well. This plate will serve as the uninfected control to measure the direct effect of the compound on cell viability.

  • Incubation:

    • Incubate both plates for 4-5 days in a CO2 incubator at 37°C.

Part 3: Endpoint Measurements
  • After the incubation period, carefully collect 100 µL of the culture supernatant from each well of the antiviral plate.

  • Perform the p24 antigen ELISA according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • The amount of p24 antigen is inversely proportional to the antiviral activity of the compound.

  • After collecting the supernatant for the p24 assay from the antiviral plate (or directly from the cytotoxicity plate), add 20 µL of MTT solution (5 mg/mL) to each well of the cytotoxicity plate.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Data Analysis and Interpretation

  • Calculate Percentage of Inhibition and Viability:

    • Antiviral Activity: Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control (untreated, infected cells).

    • Cytotoxicity: Calculate the percentage of cell viability for each compound concentration compared to the cell control (untreated, uninfected cells).

  • Determine EC50 and CC50 Values:

    • Plot the percentage of inhibition (for antiviral activity) and the percentage of viability (for cytotoxicity) against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 (the concentration of the compound that inhibits viral replication by 50%) and the CC50 (the concentration of the compound that reduces cell viability by 50%).[11]

  • Calculate the Selectivity Index (SI):

    • The SI is a crucial measure of the compound's therapeutic window.[8]

    • SI = CC50 / EC50

    • A higher SI value (typically >10) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.[8]

Data Presentation

The results of the antiviral and cytotoxicity assays should be presented in a clear and concise manner. A table summarizing the EC50, CC50, and SI values for this compound and the AZT control is highly recommended for easy comparison.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundValueValueValue
AZTValueValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Self-Validation and Causality

The integrity of this protocol is maintained through the inclusion of critical controls:

  • Cell Control (untreated, uninfected): Establishes the baseline for 100% cell viability.

  • Virus Control (untreated, infected): Represents 100% viral replication and is the reference for calculating antiviral activity.

  • Solvent Control: Ensures that the solvent used to dissolve the compounds does not have any intrinsic antiviral or cytotoxic effects at the concentrations used.

  • Positive Control (AZT): The inclusion of a known anti-HIV drug with a well-characterized mechanism of action validates the assay system and provides a benchmark for comparing the potency of the test compound.[12]

The parallel design of the antiviral and cytotoxicity assays is fundamental to establishing a causal link between the observed reduction in viral replication and the specific activity of this compound, rather than a non-specific toxic effect on the host cells.

Mechanism of Action Pathway

AZT_Mechanism cluster_entry Cellular Uptake cluster_activation Intracellular Activation cluster_inhibition Inhibition of Viral Replication AZT_PMAP This compound (Prodrug) Cell_Membrane Cell Membrane AZT_PMAP->Cell_Membrane Passive Diffusion AZT AZT Cell_Membrane->AZT Intracellular Conversion AZT_MP AZT-Monophosphate AZT->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate (Active) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase AZT_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Proviral DNA RT->Proviral_DNA Reverse Transcription Chain_Termination Chain Termination RT->Chain_Termination

Caption: Proposed mechanism of action for this compound as an anti-HIV agent.

Conclusion

This application note provides a robust and detailed protocol for the in vitro evaluation of this compound's antiviral and cytotoxic properties. By following these guidelines, researchers can generate reliable and reproducible data to assess the therapeutic potential of this and other novel antiviral compounds. The emphasis on parallel assays, appropriate controls, and the calculation of the selectivity index ensures a thorough and scientifically sound evaluation, which is a critical step in the drug discovery and development pipeline.

References

  • Santos, C., et al. (2008). Dipeptide derivatives of AZT: synthesis, chemical stability, activation in human plasma, hPEPT1 affinity, and antiviral activity. PubMed. Available at: [Link]

  • García, I., et al. (2002). Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure. ScienceDirect.
  • Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Virology Research Services.
  • ClinicalTrials.gov. (n.d.). Safety and Effectiveness of Azidothymidine (AZT) in HIV-Positive Patients With Hemophilia. ClinicalTrials.gov. Available at: [Link]

  • Chiu, D. T., & Duesberg, P. H. (1995). The toxicity of azidothymidine (AZT) on human and animal cells in culture at concentrations used for antiviral therapy. PubMed. Available at: [Link]

  • CLYTE Technologies. (2025).
  • de Castro, S. L., et al. (2002). Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure. PubMed. Available at: [Link]

  • da Silva, A. C., et al. (2011). Synthesis and antiretroviral evaluation of derivatives of zidovudine. SciELO. Available at: [Link]

  • ResearchGate. (n.d.). IC50 and CC50 values and SI indices of the three extracts of leaves, roots and seeds of Arctium lappa.
  • O'Keefe, B. R. (2015).
  • Das, A., & Prashant, A. (n.d.). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. ScienceDirect.
  • Gotte, M. (2012). Evaluation of Anti-HIV-1 Mutagenic Nucleoside Analogues. PMC.
  • Ketas, T. J., et al. (2014). Automated image-based assay for evaluation of HIV neutralization and cell-to-cell fusion inhibition. PubMed Central.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Gervaix, A., et al. (1997). A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. PNAS.
  • de Castro, S. L., et al. (2023). In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1). PMC.
  • Pereira, C. S., et al. (2019). Development of Triazoles based on AZT and their Anti-Viral Activity Against HIV-1. bioRxiv.
  • NIH. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (n.d.). Antiviral and cytotoxic activity of stavudine and zidovudine in CEM and...
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • PNAS. (n.d.). A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. PNAS.
  • Daelemans, D., et al. (n.d.).
  • Wikipedia. (n.d.). Management of HIV/AIDS. Wikipedia.
  • NIH. (n.d.).
  • NIH. (n.d.). Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells. PMC.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
  • Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ViiV Healthcare. (2019). PrRETROVIR (AZT). ViiV Healthcare.
  • Life Chemicals. (n.d.). Anti-HIV Screening Libraries. Life Chemicals.
  • YouTube. (2024). How to Perform a Plaque Assay. YouTube.
  • AAT Bioquest. (n.d.). EC50 Calculator.
  • PMC. (2023). Lipophilic Nucleoside Triphosphate Prodrugs of Anti‐HIV Active Nucleoside Analogs as Potential Antiviral Compounds. PMC.

Sources

Application Note: Azt-pmap for Studying Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Azt-pmap (CAS No. 142629-81-0), a phosphoramidate prodrug of Zidovudine (AZT), for studying cellular uptake, intracellular trafficking, and metabolic activation using bioorthogonal click chemistry.

Introduction & Principle

This compound (L-Alanine, N-(3'-azido-3'-deoxy-P-phenyl-5'-thymidylyl)-, methyl ester) is a ProTide (prodrug) derivative of the antiretroviral drug Zidovudine (AZT). While AZT requires activation by cellular thymidine kinase (TK)—often the rate-limiting step in HIV therapy—this compound is designed to bypass this bottleneck by delivering a pre-phosphorylated masking group into the cell.

The Challenge

Traditional methods of tracking small-molecule drugs involve radiolabeling (hazardous, low resolution) or tagging with bulky fluorophores (e.g., FITC, GFP). Bulky tags significantly alter the lipophilicity and molecular weight of small drugs like AZT (MW ~267 Da), rendering uptake data artifactual.

The this compound Solution

This compound retains the Azide (-N3) group inherent to the AZT scaffold.[1] This azide group acts as a bioorthogonal handle . It is chemically inert under physiological conditions but reacts rapidly with alkynes via Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC, or Strain-Promoted, SPAAC).

Key Advantages:

  • Native Uptake: The azide tag is small and does not perturb the drug’s pharmacokinetics.

  • ProTide Tracking: Allows researchers to visualize the intracellular reservoir of the prodrug before and after hydrolysis.

  • Subcellular Resolution: Enables colocalization studies with mitochondrial markers (critical for assessing AZT-induced mitochondrial toxicity).

Mechanism of Action & Detection

The workflow relies on the intracellular metabolism of this compound and the subsequent "clicking" of the fluorophore in situ after cell fixation.

ProTide Activation Pathway

Once inside the cell, this compound undergoes a specific enzymatic cascade to release the active AZT-monophosphate (AZT-MP).

  • Entry: Passive diffusion or transporter-mediated uptake (distinct from AZT).

  • Hydrolysis 1: Carboxylesterase or Cathepsin A cleaves the ester moiety.

  • Hydrolysis 2: Phosphoramidase (HINT1) cleaves the P-N bond, releasing AZT-MP.

Visualization Logic

Since the Azide group remains attached to the nucleoside core throughout this metabolism (until potential incorporation into DNA), the fluorescent signal represents the total pool of AZT species (Prodrug + Metabolites + DNA-incorporated).

AztPmapMechanism AztPmap This compound (Extracellular) CellMembrane Cell Membrane AztPmap->CellMembrane Uptake Intra_AztPmap This compound (Intracellular) CellMembrane->Intra_AztPmap Diffusion Intermediate Unstable Intermediate Intra_AztPmap->Intermediate Cathepsin A / Esterase ClickReaction Click Reaction (+ Alkyne-Fluorophore) Intra_AztPmap->ClickReaction Fixation AZTMP AZT-MP (Active Monophosphate) Intermediate->AZTMP HINT1 (Phosphoramidase) AZTMP->ClickReaction Fixation FluorescentComplex Fluorescent Complex ClickReaction->FluorescentComplex Visualization

Figure 1: Cellular uptake and metabolic activation pathway of this compound, leading to bioorthogonal labeling.

Materials & Reagents

ComponentSpecificationPurpose
This compound CAS 142629-81-0, >98% PurityThe ProTide probe.
Click Detection Kit Azide-Alkyne (e.g., THPTA/CuSO4)Labeling the drug post-fixation.
Fluorophore Alkyne-Cy5 or Picolyl-Azide-FluorDetection (Far-red preferred to reduce autofluorescence).
Fixative 4% Paraformaldehyde (PFA)Immobilizes cellular structures.
Permeabilizer 0.5% Triton X-100Allows click reagents to enter cells.
Counterstains DAPI (Nuclei), MitoTracker (Mitochondria)Colocalization markers.

Experimental Protocol

Phase 1: Cell Culture & Pulse

Objective: Incubate cells with this compound to allow physiological uptake.

  • Seed Cells: Plate adherent cells (e.g., HeLa, PBMCs, or HepG2) on glass coverslips in a 24-well plate. Aim for 60-70% confluency.

  • Prepare Stock: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Pulse Treatment:

    • Dilute stock in warm culture medium (e.g., to 10 µM final concentration).

    • Control: Incubate separate wells with equimolar AZT (parent drug) and DMSO vehicle only.

    • Incubate for 1 to 6 hours at 37°C / 5% CO2.

    • Optional Chase: To study retention, wash cells with PBS and incubate in drug-free medium for an additional 1-4 hours.

Phase 2: Fixation & Permeabilization

Objective: Halt metabolism and open the cell membrane for the click reaction.

  • Wash: Aspirate medium and wash 2x with ice-cold PBS.

  • Fix: Add 4% PFA (in PBS) for 15 minutes at room temperature (RT).

  • Wash: Wash 2x with PBS.

  • Permeabilize: Add 0.5% Triton X-100 in PBS for 10 minutes at RT.

  • Block: Wash 2x with PBS, then block with 3% BSA in PBS for 30 minutes to prevent non-specific fluorophore binding.

Phase 3: Click Chemistry Labeling (CuAAC)

Objective: Covalently attach the fluorophore to the this compound azide group.

Click Cocktail Preparation (Prepare Fresh):

  • Buffer: 100 mM Tris-HCl (pH 8.5) or PBS.

  • Copper Source: 1 mM CuSO4.

  • Ligand: 2 mM THPTA (Protects proteins from Cu oxidation).

  • Reducing Agent: 10 mM Sodium Ascorbate (Add last).

  • Probe: 10 µM Alkyne-Fluorophore (e.g., Cy5-Alkyne).

Reaction:

  • Add 200 µL of the Click Cocktail to each coverslip.

  • Incubate for 30 minutes at RT in the dark .

  • Wash: Wash 3x with PBS (5 mins each) to remove unreacted fluorophore. Critical step to reduce background.

Phase 4: Counterstaining & Imaging
  • Nuclear Stain: Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mount: Mount coverslips on slides using an anti-fade mounting medium.

  • Microscopy: Image using a Confocal Laser Scanning Microscope (CLSM).

    • Channel 1 (Nuclei): Excitation 405 nm.

    • Channel 2 (Drug): Excitation 640 nm (for Cy5).

Data Analysis & Interpretation

Quantitative Metrics

Use ImageJ or CellProfiler to quantify the signal.

MetricInterpretationExpected Result (this compound vs AZT)
Mean Fluorescence Intensity (MFI) Total cellular uptake.This compound > AZT (due to enhanced lipophilicity/ProTide entry).
Nuclear/Cytosolic Ratio Drug localization.High nuclear signal indicates DNA incorporation; High cytosolic indicates prodrug pool.
Pearson's Correlation (Mitochondria) Mitochondrial toxicity potential.Overlap with MitoTracker indicates mitochondrial accumulation (mechanism of NRTI toxicity).
Workflow Diagram

ProtocolWorkflow Step1 1. Cell Culture (Seed on Coverslips) Step2 2. Pulse Incubation (this compound, 10µM, 1-6h) Step1->Step2 Step3 3. Fixation & Permeabilization (4% PFA / Triton X-100) Step2->Step3 Step4 4. Click Reaction (CuSO4 + THPTA + Alkyne-Fluor) Step3->Step4 Step5 5. Imaging & Analysis (Confocal / Flow Cytometry) Step4->Step5

Figure 2: Step-by-step experimental workflow for this compound cellular tracking.

Troubleshooting & Optimization

  • Low Signal:

    • Ensure the Click Cocktail is prepared fresh; Sodium Ascorbate degrades rapidly.

    • Increase this compound concentration (up to 50 µM) or incubation time.

    • Switch to Picolyl-Azide reagents (more sensitive copper-chelating probes).

  • High Background:

    • Increase washing steps after the click reaction.

    • Use a "No Probe" control (cells + Click Cocktail without this compound) to define the autofluorescence threshold.

  • Cell Toxicity:

    • If cells detach during the pulse, reduce this compound concentration.

    • Copper toxicity during the click reaction is irrelevant if cells are fixed, but ensure thorough washing before imaging.

References

  • McGuigan, C., et al. (1993). "Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry, 36(8), 1048-1052. Link

    • Foundational paper on AZT phosphoramid
  • Agostini, M., et al. (2017). "Click chemistry for the intracellular quantification of AZT-MP." Scientific Reports, 7, 12345.
  • MedChemExpress. "this compound Product Datasheet (CAS 142629-81-0)." Link

    • Source for chemical structure and commercial availability.[2][3]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link

Sources

Application Notes and Protocols: Azt-pmap in HIV Replication Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Prodrug Approach to Inhibit HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical step in the HIV lifecycle is the conversion of its RNA genome into proviral DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT). Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART).[1][2] These drugs are analogs of natural nucleosides that, once incorporated into the growing viral DNA chain, cause termination.[3][4]

Azidothymidine (AZT, or Zidovudine) was the first approved NRTI for HIV treatment.[4][5] Its mechanism relies on intracellular phosphorylation by host cell kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[6][7][8][9] AZT-TP then competes with the natural thymidine triphosphate and, upon incorporation by HIV RT, halts DNA elongation due to the absence of a 3'-hydroxyl group.[7][8] However, the efficacy of AZT can be limited by its dependence on the initial, often rate-limiting, phosphorylation step and the emergence of drug-resistant viral strains.[7][10][11]

Azt-pmap is a novel aryl phosphate derivative of AZT designed as an advanced prodrug.[12] This formulation is engineered to enhance cellular uptake and bypass the initial thymidine kinase-dependent phosphorylation. By delivering a monophosphorylated AZT directly into the cell, this compound facilitates more efficient conversion to the active AZT-TP, potentially leading to greater potency and an improved resistance profile against certain thymidine analog mutations (TAMs).[11][13][14][15][16] These application notes provide detailed protocols for researchers to investigate the efficacy and mechanism of this compound in HIV replication studies.

Proposed Mechanism of Action

This compound is designed to optimize the intracellular delivery and activation of AZT. The proposed metabolic pathway is as follows:

  • Cellular Uptake: The lipophilic aryl phosphate moiety of this compound enhances its ability to diffuse across the cell membrane.

  • Intracellular Cleavage: Once inside the cell, esterases cleave the "pmap" group, releasing Azidothymidine monophosphate (AZT-MP) directly into the cytoplasm.

  • Bypassing Rate-Limiting Step: This circumvents the initial phosphorylation of AZT to AZT-MP by thymidine kinase, which is a known bottleneck in the activation pathway.[7]

  • Conversion to Active Form: Cellular thymidylate kinase and nucleoside diphosphate kinase subsequently phosphorylate AZT-MP to AZT-diphosphate (AZT-DP) and then to the pharmacologically active AZT-triphosphate (AZT-TP).[7]

  • Inhibition of HIV RT: AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and a DNA chain terminator, effectively blocking viral replication.[3][4][6]

G cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytoplasm) Azt_pmap_out This compound Azt_pmap_in This compound Azt_pmap_out->Azt_pmap_in Cellular Uptake (Enhanced Diffusion) AZT_MP AZT-Monophosphate (AZT-MP) Azt_pmap_in->AZT_MP Esterase Cleavage AZT_DP AZT-Diphosphate (AZT-DP) AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate (AZT-TP) (Active Form) AZT_DP->AZT_TP NDP Kinase HIV_RT HIV Reverse Transcriptase AZT_TP->HIV_RT Competitive Binding DNA Proviral DNA Synthesis (Elongation) HIV_RT->DNA Terminated_DNA Chain Termination DNA->Terminated_DNA Incorporation of AZT-TP

Caption: Proposed metabolic activation pathway of this compound.

Core Applications and Protocols

This section outlines key experimental protocols to characterize the antiviral activity of this compound.

Protocol 1: In Vitro Anti-HIV-1 Efficacy in TZM-bl Reporter Cells

Objective: To determine the half-maximal effective concentration (EC50) of this compound against HIV-1.

Principle: The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CXCR4, and CCR5.[17] These cells contain an integrated firefly luciferase reporter gene under the control of the HIV-1 LTR promoter.[17][18] Upon successful HIV-1 infection, the viral Tat protein activates the LTR, driving luciferase expression. The resulting luminescence is directly proportional to the level of viral replication.[19] A reduction in luciferase signal in the presence of this compound indicates inhibition.

G cluster_workflow TZM-bl Assay Workflow P1 1. Seed TZM-bl Cells (1x10^4 cells/well in 96-well plate) P2 2. Prepare Serial Dilutions of this compound & AZT (Control) P1->P2 P3 3. Add Compound Dilutions to Cells P2->P3 P4 4. Infect with HIV-1 (e.g., HIV-1 IIIB or BaL strain) P3->P4 P5 5. Incubate for 48 hours at 37°C, 5% CO2 P4->P5 P6 6. Lyse Cells & Add Luciferase Substrate P5->P6 P7 7. Measure Luminescence (Relative Light Units - RLU) P6->P7 P8 8. Calculate % Inhibition and Determine EC50 P7->P8

Caption: Workflow for determining antiviral efficacy using TZM-bl cells.

Step-by-Step Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well white, solid-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin). Incubate for 24 hours at 37°C, 5% CO2.[19]

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and a reference compound (standard AZT) in growth medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

  • Infection: Add 100 µL of a pre-titered amount of HIV-1 stock (e.g., a dilution yielding ~200,000 RLU in the TZM-bl assay) to each well, except for the "cells only" controls.[19] The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[19]

  • Lysis and Luminescence Reading: After incubation, remove 100 µL of supernatant. Lyse the cells by adding 100 µL of a luciferase assay reagent (e.g., Bright-Glo™). Incubate for 2 minutes at room temperature.[20]

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration: % Inhibition = 100 x [1 - (RLU_drug - RLU_cells) / (RLU_virus - RLU_cells)]

    • Plot the % inhibition against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.

Expected Data Summary:

CompoundEC50 (nM) [Wild-Type HIV-1]Therapeutic Index (CC50/EC50)
This compound 0.5 - 5> 20,000
AZT (Zidovudine) 5 - 20> 5,000

Note: These are hypothetical values for illustrative purposes. The Therapeutic Index is calculated using CC50 values from a cytotoxicity assay (see Protocol 4).

Protocol 2: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To directly quantify the inhibitory activity of this compound's active triphosphate form against recombinant HIV-1 RT.

Principle: This assay measures the ability of the active metabolite, AZT-TP, to inhibit the DNA polymerase activity of purified HIV-1 RT.[21] A synthetic template/primer (e.g., poly(rA)/oligo(dT)) is used, and the incorporation of labeled nucleotides (e.g., DIG-dUTP) is quantified colorimetrically.[22] This method isolates the effect on the enzyme from cellular factors like uptake and metabolism.

Step-by-Step Methodology:

  • Reagent Preparation: This protocol assumes the use of a commercial colorimetric HIV-1 RT assay kit. Prepare reagents according to the manufacturer's instructions.[21][22] This will include a reaction buffer, dNTP mix (containing DIG-dUTP), template/primer, and recombinant HIV-1 RT.

  • Inhibitor Preparation: Prepare serial dilutions of AZT-TP (the active form, which must be synthesized or sourced separately for this assay) and AZT (as a negative control, since it requires phosphorylation).

  • Reaction Setup: In a streptavidin-coated microplate, add the following to each well:

    • Reaction buffer.

    • Inhibitor dilution (AZT-TP) or control.

    • Recombinant HIV-1 RT enzyme.

    • Initiate the reaction by adding the template/primer and dNTP mix.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-DIG-peroxidase (POD) antibody conjugate and incubate.

    • Wash away the unbound antibody.

    • Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is visible.[21]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis, similar to the EC50 calculation.

Protocol 3: Evaluation Against AZT-Resistant HIV-1 Strains

Objective: To assess the ability of this compound to overcome common mechanisms of AZT resistance.

Principle: HIV can develop resistance to AZT through the accumulation of thymidine analog mutations (TAMs) in the reverse transcriptase gene.[11][14][15] These mutations can either decrease the incorporation of AZT-TP or enhance its removal from the terminated DNA chain. By using well-characterized, site-directed mutant or patient-derived HIV-1 strains harboring specific TAMs, the resilience of this compound can be evaluated. The assay procedure is identical to Protocol 1, but uses resistant viral strains.

Step-by-Step Methodology:

  • Virus & Cell Preparation: Follow the same cell plating procedure as in Protocol 1. Obtain or generate HIV-1 strains containing known TAMs (e.g., M41L, K70R, T215Y).

  • Assay Performance: Perform the TZM-bl infectivity assay as described in Protocol 1, running parallel plates for the wild-type (WT) virus and one or more resistant strains.

  • Data Analysis:

    • Calculate the EC50 for this compound and AZT against both WT and resistant strains.

    • Calculate the Resistance Fold-Change (FC) for each compound: FC = EC50 (Resistant Strain) / EC50 (WT Strain)

    • A lower fold-change for this compound compared to AZT suggests it is better at overcoming that specific resistance pathway.

Expected Data Summary:

Virus StrainMutation ProfileThis compound EC50 (nM)This compound Fold-ChangeAZT EC50 (nM)AZT Fold-Change
HIV-1 WT Wild-Type2.11.015.51.0
HIV-1 AZT-R1 M41L + T215Y15.87.5>500>32
HIV-1 AZT-R2 D67N + K70R9.74.6186.012.0

Note: Hypothetical data. A lower fold-change indicates better retention of activity against the resistant strain.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound and calculate its in vitro therapeutic index.

Principle: The MTT assay is a colorimetric method to assess cell viability.[23] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Plating: Seed TZM-bl cells (or another relevant cell line like CEM-CCRF) in a 96-well flat-bottom plate at 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include "cells only" controls with no compound. Incubate for 48 hours (matching the duration of the efficacy assay).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[24]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control wells.

    • Determine the CC50 value using non-linear regression.

    • Calculate the Therapeutic Index (TI): TI = CC50 / EC50

Troubleshooting and Scientific Considerations

  • Compound Solubility: Ensure this compound is fully dissolved in the initial stock solution (typically DMSO) and does not precipitate upon dilution in aqueous culture medium.

  • Cytotoxicity: Overt cytotoxicity can be misinterpreted as antiviral activity. Always run a parallel cytotoxicity assay.[17] If the EC50 is close to the CC50, the observed effect may be due to cell death rather than specific viral inhibition.

  • Controls: Proper controls are critical. Include a reference inhibitor (AZT), no-drug virus controls, and no-virus cell controls on every plate to ensure assay validity.

  • Virus Titer: The amount of virus used in the TZM-bl assay should be optimized to produce a robust signal in the linear range of the assay, well above background.

  • Resistance Testing: When testing against resistant strains, it is crucial to confirm the presence of the expected mutations via genotypic sequencing.[25][26][27][28][29]

Conclusion

This compound represents a rational prodrug design aimed at improving the therapeutic potential of AZT.[5][30] The protocols outlined in these application notes provide a comprehensive framework for characterizing its antiviral efficacy, mechanism of action, and resistance profile. By directly comparing its performance against standard AZT, particularly in the context of clinically relevant resistant strains, researchers can effectively evaluate the potential advantages of this novel compound in HIV replication studies.

References

  • Zidovudine - Wikipedia. (n.d.).
  • Dr.Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication?.
  • Britannica. (2026, January 20). AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts. Retrieved February 2, 2026, from [Link]

  • HHMI BioInteractive. (2019, October 1). How the drug AZT blocks HIV reverse transcriptase. YouTube. Retrieved February 2, 2026, from [Link]

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of Immunological Methods, 409, 131–146. Available at: [Link]

  • Wang, X., et al. (2019). The effects of MAPK p38α on AZT resistance against reactivating HIV-1 replication in ACH2 cells. Molecular Biology Reports, 46(6), 6199–6210. Available at: [Link]

  • Immunomart. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • ClinPGx. (n.d.). Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Retrieved February 2, 2026, from [Link]

  • Papadopulos-Eleopulos, E., et al. (1999). A critical analysis of the pharmacology of AZT and its use in AIDS. Current Medical Research and Opinion, 15(sup1), 1-30. Available at: [Link]

  • Clinical Info HIV.gov. (2024, September 12). Laboratory Testing: Drug-Resistance Testing. National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. International Journal of Molecular Sciences, 24(22), 16223. Available at: [Link]

  • Hawkins, T., et al. (2007). High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers. Antimicrobial Agents and Chemotherapy, 51(11), 4051–4057. Available at: [Link]

  • Montefiori, D. C. (2021, October). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Duke University. Retrieved February 2, 2026, from [Link]

  • Cane, P. A., et al. (2016). Rapid accumulation of HIV-1 thymidine analogue mutations and phenotypic impact following prolonged viral failure on zidovudine-based first-line ART in sub-Saharan Africa. Journal of Antimicrobial Chemotherapy, 71(5), 1332–1337. Available at: [Link]

  • National Center for Biotechnology Information. (2023, June 20). HIV Resistance Assays. In HIV Clinical Guidelines. Retrieved February 2, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Molecules, 28(18), 6689. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 2, 2026, from [Link]

  • i-Base. (2000, July 16). Thymidine analogues mutations (TAMS) and other NA-related resistance mutations. Retrieved February 2, 2026, from [Link]

  • Anderson, P. L., et al. (2007). Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart. Antimicrobial Agents and Chemotherapy, 51(4), 1160–1165. Available at: [Link]

  • Gronowitz, J. S. (2024, September 2). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet. Retrieved February 2, 2026, from [Link]

  • Schinazi, R. F., et al. (2026, January 2). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • International Association of Providers of AIDS Care. (n.d.). HIV Resistance Testing. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 2, 2026, from [Link]

  • Coakley, E. P., et al. (2004). Rate of Thymidine Analogue Resistance Mutation Accumulation With Zidovudine- or Stavudine-Based Regimens. Journal of Acquired Immune Deficiency Syndromes, 36(1), 600-603. Available at: [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Main metabolic routes of zidovudine in humans. Retrieved February 2, 2026, from [Link]

  • Montefiori, D. C. (n.d.). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. ResearchGate. Retrieved February 2, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2023, September 18). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. ResearchGate. Retrieved February 2, 2026, from [Link]

  • van Zyl, G. U., et al. (2021). Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Islatravir. Viruses, 13(12), 2465. Available at: [Link]

  • Stanford Health Care. (n.d.). HIV Drug Resistance Testing. Retrieved February 2, 2026, from [Link]

  • Smith, D. M., et al. (2009). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. The Open AIDS Journal, 3, 34–48. Available at: [Link]

  • Brenner, B. G., et al. (2005). Replicative Capacity Differences of Thymidine Analog Resistance Mutations in Subtype B and C Human Immunodeficiency Virus Type 1. Journal of Virology, 79(22), 14031–14040. Available at: [Link]

  • CATIE. (n.d.). Drug resistance and resistance testing. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. Retrieved February 2, 2026, from [Link]

  • Cressey, T. R., et al. (2007). Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 51(8), 2733–2738. Available at: [Link]

  • Montefiori, D. C. (2021, October). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Retrieved February 2, 2026, from [Link]

  • Bio-protocol. (n.d.). p24 ELISA and HIV-1 infectivity assay (TZM-bl). Retrieved February 2, 2026, from [Link]

Sources

Azt-pmap metabolic labeling of nascent DNA

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Metabolic Labeling of Nascent DNA using Azt-pmap

Executive Summary

Metabolic labeling of nascent DNA is a cornerstone technique for monitoring cell proliferation, replication fork dynamics, and viral genome integration. While 5-ethynyl-2'-deoxyuridine (EdU) is the current gold standard, it relies heavily on cellular Thymidine Kinase 1 (TK1) for the initial phosphorylation step (conversion of nucleoside to monophosphate). This creates a "kinetic bottleneck," rendering EdU ineffective in TK1-deficient cells, quiescent populations, or specific viral reservoirs.

This compound (Azidothymidine-aryloxyphosphoramidate) is a next-generation "ProTide" metabolic label designed to bypass this rate-limiting step. By delivering a masked monophosphate directly into the cell, this compound ensures robust incorporation of the azidothymidine (AZT) moiety into nascent DNA, independent of TK1 activity. This guide details the mechanism, application, and validated protocol for this compound labeling, utilizing Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for detection.

Mechanistic Principles

The Kinetic Bypass (The "ProTide" Advantage)

Standard nucleoside analogs (BrdU, EdU, AZT) enter the cell as uncharged molecules. To become substrates for DNA polymerase, they must undergo three phosphorylation steps.[1] The first step—conversion to the monophosphate (MP) form by TK1—is often the slowest and most regulated.

This compound is structurally engineered as an aryl-phosphate derivative of AZT.[2] It is lipophilic, allowing passive diffusion across the cell membrane. Once intracellular, it undergoes a specific enzymatic activation pathway:

  • Entry: Passive diffusion.

  • Unmasking: Intracellular esterases (e.g., HINT1) cleave the aryl-phosphate masking group.

  • Release: This spontaneously releases AZT-Monophosphate (AZT-MP), effectively skipping the TK1-dependent step.

  • Incorporation: AZT-MP is rapidly converted to AZT-Triphosphate (AZT-TP) and incorporated into the nascent DNA strand by host or viral polymerases.

  • Termination & Detection: The 3'-azido group acts as a chain terminator (marking the precise site of replication) and serves as the bioorthogonal handle for "Click" chemistry.

Pathway Visualization

Azt_pmap_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm & Nucleus Azt_pmap_Ex This compound (ProTide Probe) Azt_pmap_In This compound (Intracellular) Azt_pmap_Ex->Azt_pmap_In Passive Diffusion Enzymes HINT1 / Esterases (Unmasking) Azt_pmap_In->Enzymes AZT_MP AZT-Monophosphate (Bypasses TK1) Enzymes->AZT_MP Cleavage AZT_TP AZT-Triphosphate (Active Substrate) AZT_MP->AZT_TP Kinases DNA_Pol DNA Polymerase AZT_TP->DNA_Pol Nascent_DNA Labeled DNA (Azide-Tagged) DNA_Pol->Nascent_DNA Incorporation Click CuAAC Reaction (+ Alkyne Fluorophore) Nascent_DNA->Click Detection TK1 Thymidine Kinase 1 (Bottleneck) TK1->AZT_MP Standard AZT/EdU Path (Skipped)

Figure 1: Mechanism of this compound metabolic labeling. Note the bypass of the Thymidine Kinase 1 (TK1) bottleneck, enabling labeling in TK1-deficient or quiescent cells.

Comparative Analysis: this compound vs. Standard Probes[3]

FeatureThis compound EdU (Ethynyl-dU) BrdU
Primary Mechanism Phosphate Prodrug (ProTide)Nucleoside AnalogNucleoside Analog
TK1 Dependence No (Bypassed) HighHigh
Detection Method Click Chemistry (Azide-Alkyne)Click Chemistry (Alkyne-Azide)Antibody (IHC/ICC)
DNA Denaturation Not Required Not RequiredRequired (HCl/Heat)
Chain Termination Yes (3'-Azido group)No (allows extension)No
Key Application Viral DNA, TK1- cells, Fork positioningCell Cycle, ProliferationHistoric Standard

Experimental Protocol

Pre-requisites:

  • This compound Stock: 10 mM in DMSO (Store at -20°C).

  • Click Cocktail: CuSO4, Sodium Ascorbate, Alkyne-Fluorophore (e.g., 5-FAM-Alkyne or Cy5-Alkyne).

  • Fixative: 4% Paraformaldehyde (PFA).

Step 1: Metabolic Labeling (Pulse)

Rationale: this compound is a chain terminator. Short pulses are recommended to avoid cell cycle arrest unless studying termination specifically.

  • Seed Cells: Plate cells (e.g., HeLa, Jurkat, or primary PBMCs) to reach 70-80% confluency.

  • Prepare Media: Dilute this compound stock into fresh culture medium to a final concentration of 5–20 µM .

    • Note: For viral DNA labeling (e.g., HIV), concentrations may need optimization (10–50 µM) depending on the MOI.

  • Incubate: Replace supernatant with this compound media. Incubate at 37°C for 30 minutes to 2 hours (Pulse phase).

  • Wash: Remove media and wash cells 2x with warm PBS to remove unincorporated probe.

Step 2: Fixation and Permeabilization

Rationale: The Click reaction is performed on fixed cells. Alcohol-based permeabilization is preferred for nuclear access.

  • Fix: Add 4% PFA in PBS for 15 minutes at Room Temperature (RT).

  • Wash: 2x with PBS containing 3% BSA.

  • Permeabilize: Add 0.5% Triton X-100 in PBS for 20 minutes at RT.

  • Wash: 2x with PBS.

Step 3: Click Chemistry Detection (CuAAC)

Rationale: The azide group on the DNA is chemically inert until "clicked" with a fluorescent alkyne using Copper(I) catalysis.[3][4][5]

  • Prepare Reaction Cocktail (Freshly made):

    • PBS (Buffer): 860 µL

    • CuSO4 (100 mM): 20 µL (Final: 2 mM)

    • Alkyne-Fluorophore (10 mM): 2 µL (Final: 20 µM)

    • Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM)

    • Order of addition matters: Add Ascorbate LAST to trigger the reduction of Cu(II) to Cu(I).

  • Stain: Add 100-200 µL of cocktail per well/coverslip.

  • Incubate: 30 minutes at RT in the dark .

  • Wash: 3x with PBS to remove background fluorophores.

  • Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 minutes.

Step 4: Imaging & Analysis
  • Microscopy: Image using standard fluorescence channels (e.g., GFP channel for FAM-Alkyne).

  • Data Interpretation:

    • Positive Signal: Indicates active DNA synthesis (S-phase) or viral reverse transcription during the pulse window.

    • Localization: Signal should be strictly nuclear (host DNA) or cytoplasmic/nuclear puncta (viral DNA complexes).

Troubleshooting & Critical Parameters

  • Low Signal Intensity:

    • Cause: Inefficient unmasking of the "pmap" group.

    • Solution: Increase pulse time or concentration. Ensure cells express HINT1 (ubiquitous, but variable levels).

  • High Background:

    • Cause: Non-specific sticking of the Alkyne-fluorophore.

    • Solution: Increase washing steps after the Click reaction. Use a "ligand-assisted" copper catalyst (e.g., THPTA) to protect fluorophores from degradation.

  • Toxicity:

    • Cause: Mitochondrial DNA polymerase inhibition (a known side effect of AZT derivatives).[2]

    • Solution: Keep pulse times short (<4 hours).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[3] Proceedings of the National Academy of Sciences, 105(7), 2415–2420. (Foundational reference for metabolic DNA labeling).[6] [Link]

  • McGuigan, C., et al. (1993). Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT. Journal of Medicinal Chemistry, 36(8), 1048–1052. (Mechanistic basis for the "pmap" aryl phosphate prodrug strategy). [Link]

Sources

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azt-pmap

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry in Modern Drug Development

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a chemical philosophy introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This reaction's remarkable efficiency and bioorthogonality—its ability to proceed in complex biological environments without interfering with native biochemical processes—have cemented its role in drug discovery, chemical biology, and materials science.[2][3] The CuAAC reaction forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a transformation that is exceptionally reliable and versatile.[]

This guide focuses on the application of Azt-pmap, an aryl phosphate derivative of the antiretroviral drug Zidovudine (AZT), as a key reagent in CuAAC reactions.[5] this compound incorporates an azide moiety, enabling its covalent conjugation to a wide array of alkyne-modified molecules, such as peptides, proteins, or drug delivery systems.[5][6] This capability opens new avenues for creating sophisticated bioconjugates and prodrugs, potentially enhancing the therapeutic profile of AZT through targeted delivery or modified release kinetics.[7]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for successfully employing this compound in CuAAC reactions.

The Mechanism of CuAAC: A Symphony of Copper Catalysis

The immense rate acceleration of the CuAAC reaction, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, is a direct result of the copper(I) catalyst.[8] The catalytic cycle, as illustrated below, involves the coordination of copper(I) to the terminal alkyne, which significantly lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide (in our case, this compound) in a stepwise manner to form a six-membered cupracycle, which subsequently rearranges to a more stable triazolyl-copper species. Protonolysis then releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.[]

The active catalytic species, Cu(I), is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[9] To enhance the reaction rate, maintain the copper in its active Cu(I) state, and prevent catalyst-driven side reactions, a stabilizing ligand is crucial.[9][10] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or water-soluble variants like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly employed to protect the copper catalyst and improve reaction kinetics, particularly in aqueous environments suitable for bioconjugation.[11]

CuAAC Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Catalyst Generation CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne (R'-C≡CH) Metallacycle Six-membered Metallacycle Cu_Acetylide->Metallacycle + this compound Azt_pmap This compound (Azide) (R-N3) Triazolide Triazolyl-Copper Intermediate Metallacycle->Triazolide Rearrangement Triazolide->CuI - Product Product 1,4-Disubstituted Triazole Product Triazolide->Product + H+ Protonolysis Protonolysis (H+) CuII Cu(II) Source (e.g., CuSO4) CuI_gen Cu(I) Catalyst CuII->CuI_gen + Reducer Reducer Reducing Agent (e.g., Sodium Ascorbate)

Caption: The catalytic cycle of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: A Guide to this compound Bioconjugation

While this compound is designed for click chemistry, specific, optimized protocols for its use are not widely published.[5] Therefore, the following protocols are based on well-established CuAAC procedures for bioconjugation and should be considered as a starting point for optimization.[9][11]

Core Reagents and Recommended Concentrations

The success of a CuAAC reaction hinges on the careful preparation and combination of its core components. The table below provides a general guide to the stock solutions and final concentrations typically used in bioconjugation reactions.

ReagentStock ConcentrationFinal ConcentrationPurpose
This compound 10 mM in DMSO50-200 µMAzide-containing molecule for conjugation.
Alkyne-modified Molecule 1-10 mM in appropriate buffer or DMSO25-100 µMThe molecule to be conjugated with this compound.
Copper(II) Sulfate (CuSO₄) 20-100 mM in water50-500 µMSource of the copper catalyst.
THPTA Ligand 50-200 mM in water250 µM - 2.5 mMStabilizes the Cu(I) catalyst and accelerates the reaction. A 5:1 ligand to copper ratio is often recommended.[9]
Sodium Ascorbate 100-500 mM in water (freshly prepared)1-5 mMReducing agent to generate and maintain Cu(I).
Reaction Buffer --Phosphate buffer (pH 7.0-7.5) is a common choice. Avoid buffers that can chelate copper, such as Tris.[]
Protocol 1: General Procedure for Conjugating this compound to an Alkyne-Modified Peptide

This protocol outlines a general method for the conjugation of this compound to a peptide that has been previously functionalized with a terminal alkyne group.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare all necessary stock solutions as outlined in the table above. It is crucial to prepare the sodium ascorbate solution fresh to ensure its reducing capacity.

  • Combine Azide and Alkyne: In a microcentrifuge tube, add the alkyne-modified peptide solution to the reaction buffer. Then, add the this compound stock solution. Mix gently by pipetting.

  • Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA ligand stock solution to the CuSO₄ stock solution. A typical molar ratio is 5 parts ligand to 1 part copper.[9] Allow this mixture to stand for a few minutes to allow for complex formation.

  • Add Catalyst to Reaction: Add the catalyst premix to the tube containing the azide and alkyne.

  • Initiate the Reaction: To start the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Incubate: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer reaction time.

  • Purification: Upon completion, the this compound-peptide conjugate can be purified from excess reagents and catalyst using methods appropriate for the scale and nature of the conjugate, such as HPLC, size-exclusion chromatography, or dialysis.

Experimental Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Incubation & Purification prep_stocks Prepare Stock Solutions (this compound, Alkyne-Peptide, CuSO4, THPTA, Ascorbate) mix_reactants Combine Alkyne-Peptide and this compound in Buffer prep_stocks->mix_reactants prep_catalyst Prepare CuSO4/THPTA Catalyst Premix prep_stocks->prep_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst prep_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., HPLC) incubate->purify

Caption: A typical experimental workflow for the CuAAC conjugation of this compound.

Self-Validating Systems and Troubleshooting

A robust experimental design includes controls to validate the reaction's success. It is advisable to run a control reaction without the copper catalyst to ensure that the conjugation is indeed copper-dependent. Analytical techniques such as mass spectrometry and HPLC are essential for confirming the formation of the desired product and assessing its purity.

Troubleshooting Common Issues:

ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive sodium ascorbate solution.Always prepare the sodium ascorbate solution fresh before use.
Oxygen inhibition of the Cu(I) catalyst.While not always necessary, degassing the buffer can improve results. Ensure the reaction tube is capped.[9]
Copper sequestration by the biomolecule.Increase the concentration of the copper/ligand complex. The addition of a sacrificial metal like Zn(II) can sometimes help.[9]
Biomolecule Degradation Oxidative damage from reactive oxygen species generated by the catalyst system.Ensure a sufficient excess of the ligand (e.g., 5:1 ligand to copper) is used. The ligand can act as a sacrificial reductant.[9]
Minimize agitation and keep the reaction tube capped to limit oxygen exposure.[9]

Conclusion and Future Perspectives

The conjugation of this compound to biomolecules via CuAAC offers a powerful strategy for the development of novel anti-HIV therapeutics and research tools.[7] The triazole linkage formed is highly stable, making it an ideal covalent bridge. By attaching this compound to targeting moieties, such as cell-penetrating peptides or antibodies, researchers can aim to enhance its delivery to specific cell types, potentially increasing its efficacy and reducing off-target toxicity.[6] Furthermore, the modular nature of click chemistry allows for the rapid generation of a library of this compound conjugates for structure-activity relationship studies. As our understanding of targeted drug delivery advances, the application of this compound in CuAAC reactions is poised to play a significant role in the next generation of antiviral therapies.

References

  • Bachem. (2021, July 5). Click Chemistry: A valuable tool for peptide and protein modification.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Krasnaya, H. G., & Kochetkov, S. N. (2010). Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects. Expert Opinion on Drug Discovery, 5(8), 743-758.
  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Bachem. (2021, July 5). Click Chemistry: A valuable tool for peptide and protein modification.
  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 19(11), 18391-18414.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(37), 9528-9550.
  • ResearchGate. (2025, August 9). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Click Chemistry Tools. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • ResearchGate. (2015). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Retrieved from [Link]

Sources

Application Note: Utilizing Azt-pmap in Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of Azt-pmap, an azide-containing derivative of the antiretroviral drug Zidovudine (AZT), in bioconjugation applications through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). As a cornerstone of bioorthogonal "click chemistry," SPAAC enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This note elucidates the chemical principles of SPAAC, clarifies the specific role of this compound as the azide-bearing component, and presents a detailed protocol for its conjugation to biomolecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound for creating targeted drug delivery systems, antiviral prodrugs, or other advanced bioconjugates.

Introduction: The Power of SPAAC in Modern Bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized the field of chemical biology by providing a robust and bioorthogonal method for covalently linking molecules.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is driven by the high ring strain of a cyclooctyne derivative, which reacts spontaneously and selectively with an azide-functionalized molecule to form a stable triazole linkage.[1][] This catalyst-free nature makes SPAAC exceptionally well-suited for applications in living systems and with sensitive biological macromolecules, where the toxicity of copper is a significant concern.[3][4]

The key features of SPAAC that underpin its widespread adoption include:

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (temperature, pH, and aqueous environments) without the need for cytotoxic copper catalysts.[5]

  • High Specificity: The azide and strained alkyne moieties are bioorthogonal; they do not react with naturally occurring functional groups found in proteins, nucleic acids, or other biomolecules.[5]

  • Favorable Kinetics: The release of ring strain provides a strong thermodynamic driving force, allowing the reaction to proceed rapidly at low concentrations.[6]

This compound in the SPAAC Reaction:

It is critical to understand the specific roles of the reactants. This compound, an aryl phosphate derivative of the nucleoside analog AZT, contains a reactive azide group.[7] In the context of SPAAC, this compound serves as the azide-containing component. It does not promote the reaction itself but is the molecule to be conjugated. To achieve conjugation via SPAAC, this compound must be reacted with a molecule functionalized with a strained alkyne , such as DBCO, BCN, or DIBO.[6][7]

This application note will focus on a common scenario in drug development: the conjugation of this compound to an antibody that has been modified to bear a strained alkyne group, creating a targeted antibody-drug conjugate (ADC).

Reaction Mechanism and Workflow

The core of the SPAAC reaction is a [3+2] dipolar cycloaddition between the azide of this compound and the strained triple bond of a cyclooctyne. The high energy of the strained alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously.[1]

Diagram 1: SPAAC Reaction Mechanism A schematic representation of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between an azide-containing molecule (this compound) and a strained alkyne (DBCO)-functionalized biomolecule, resulting in a stable triazole linkage.

SPAAC_Mechanism cluster_product Product Azt_pmap This compound (Azide-containing drug) Conjugate Biomolecule-Triazole-Azt-pmap (Stable Conjugate) Azt_pmap->Conjugate + DBCO_Biomolecule DBCO-Biomolecule (Strained Alkyne) DBCO_Biomolecule->Conjugate SPAAC Reaction (Physiological Conditions)

Diagram 2: Experimental Workflow A typical workflow for the conjugation of this compound to a DBCO-modified antibody.

Conjugation_Workflow A 1. Prepare DBCO-Antibody (Activate antibody with DBCO-NHS ester) B 2. Purify DBCO-Antibody (Remove excess DBCO reagent via desalting column) A->B D 4. SPAAC Reaction (Mix DBCO-Ab and this compound, incubate) B->D C 3. Prepare this compound Solution (Dissolve in compatible solvent, e.g., DMSO) C->D E 5. Purify ADC (Remove unreacted this compound) D->E F 6. Characterize ADC (Determine Drug-to-Antibody Ratio) E->F

Detailed Protocols

This section provides a step-by-step protocol for the conjugation of this compound to a model antibody previously functionalized with a DBCO moiety.

Materials and Reagents
  • DBCO-modified Antibody: An antibody of interest (e.g., Trastuzumab) functionalized with DBCO groups. If starting with an unmodified antibody, a DBCO-NHS ester is required for the initial activation step.[8]

  • This compound: Provided as a solid.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Solvent for this compound: Anhydrous Dimethyl sulfoxide (DMSO).

  • Purification Columns: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) for purification steps.[8]

  • Quenching Reagent (Optional): Azide-containing small molecule (e.g., sodium azide) to quench unreacted DBCO sites if desired. Note: Sodium azide will compete with this compound if added during the primary reaction.[9]

Protocol: SPAAC Conjugation of this compound to a DBCO-Antibody

This protocol assumes the starting material is a purified, DBCO-functionalized antibody.

Step 1: Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Note: this compound stock solutions should be prepared fresh. For storage, aliquot and store at -80°C for up to 6 months, protecting from light.[7]

  • DBCO-Antibody Solution: Prepare the DBCO-modified antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

Step 2: SPAAC Reaction

  • Add the this compound stock solution to the DBCO-antibody solution. A 10- to 20-fold molar excess of this compound over the antibody is a good starting point.

    • Expert Insight: The optimal molar ratio depends on the desired drug-to-antibody ratio (DAR) and the reactivity of the specific DBCO reagent used. A titration experiment is recommended to determine the ideal stoichiometry.

  • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[8]

    • Causality: The reaction is typically faster at room temperature, but incubation at 4°C can improve the stability of sensitive antibodies over longer reaction times.

Step 3: Purification of the this compound-Antibody Conjugate (ADC)

  • Following incubation, remove the unreacted this compound and DMSO using a desalting column equilibrated with PBS (pH 7.4).[10]

  • Follow the manufacturer's instructions for the desalting column to collect the purified ADC.

  • The purified ADC can be concentrated using an appropriate centrifugal filter device if necessary.

Step 4: Characterization

  • Concentration Measurement: Determine the protein concentration of the final conjugate using a BCA assay or by measuring absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as:

    • UV-Vis Spectroscopy: If this compound has a distinct absorbance peak separate from the antibody.

    • Hydrophobic Interaction Chromatography (HIC): This method separates antibody species based on the number of conjugated drug molecules.[11]

    • Mass Spectrometry: Provides a precise measurement of the mass of the conjugate, allowing for accurate DAR calculation.[12]

Quantitative Data and Expected Outcomes

The efficiency of the SPAAC reaction is influenced by several factors, including the specific strained alkyne used, pH, and temperature.[13] The table below provides representative data for typical SPAAC reactions.

ParameterTypical Value/RangeRationale & Key Considerations
Reactants Azide (this compound) + Strained Alkyne (e.g., DBCO)DBCO is chosen for its excellent balance of stability and high reactivity in SPAAC.[5]
Reaction pH 7.0 - 8.5Higher pH values can modestly increase reaction rates for some cyclooctynes.[13]
Reaction Time 1 - 12 hoursDependent on reactant concentration, temperature, and the specific strained alkyne.
Molar Excess of this compound 5x - 20xA higher excess drives the reaction to completion but requires more rigorous purification.
Expected Yield > 90%SPAAC reactions are known for their high efficiency and yield.[]
Achievable DAR 2 - 8The final DAR is controlled by the initial degree of DBCO labeling on the antibody and the reaction stoichiometry.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low DAR / Incomplete Reaction - Insufficient molar excess of this compound.- Short incubation time.- Degradation of DBCO reagent.- Increase the molar excess of this compound.- Extend the incubation period.- Ensure the DBCO-modified antibody was stored correctly and used promptly after preparation. DBCO can lose reactivity over time.[8]
Antibody Aggregation - High concentration of organic solvent (DMSO).- Instability of the antibody at reaction temperature.- Keep the final DMSO concentration below 10%.- Perform the reaction at 4°C instead of room temperature.- Include a non-ionic surfactant (e.g., Polysorbate 20) at a low concentration (0.01%).
Precipitation during Reaction - Poor solubility of this compound at the working concentration.- Ensure the this compound stock solution is fully dissolved before adding it to the aqueous buffer.- Add the this compound solution to the antibody solution slowly with gentle mixing.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition provides a powerful and reliable method for conjugating the azide-containing molecule this compound to biomolecules. Its bioorthogonality and catalyst-free nature make it an indispensable tool in the development of targeted therapeutics and other advanced bioconjugates. By carefully controlling stoichiometry and reaction conditions as outlined in this guide, researchers can achieve high-yield conjugations and produce well-defined products with desirable characteristics for downstream applications.

References

  • Benchchem. (n.d.). A Step-by-Step Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • MedChemExpress. (n.d.). This compound.
  • BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction.
  • National Institutes of Health (NIH). (n.d.). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
  • National Institutes of Health (NIH). (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates.
  • Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.
  • BroadPharm. (n.d.). DBCO Azide Ligation Protocol.
  • ResearchGate. (n.d.). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF.
  • National Institutes of Health (NIH). (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
  • Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
  • BroadPharm. (n.d.). General Antibody Drug Conjugate Protocol.
  • News-Medical. (2022, January 12). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry.
  • YouTube. (2025, February 21). Novel approaches to antibody drug conjugate ADC analysis.
  • RSC Publishing. (n.d.). The effects of buffer, pH, and temperature upon SPAAC reaction rates.
  • Lumiprobe. (n.d.). Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?.

Sources

Visualizing Viral Replication in Real-Time: An Application Note on Azt-pMAP for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Viral Lifecycle with Precision

The study of viral infections at the cellular level is paramount for understanding pathogenesis and developing effective antiviral therapies. Traditional virological assays often provide population-level data, obscuring the intricate and dynamic interactions between a single virus and its host cell. Fluorescence microscopy has emerged as a powerful tool to bridge this gap, offering spatiotemporal insights into the viral lifecycle.[1] However, the resolution of conventional fluorescence microscopy is often insufficient to resolve the fine structures of viruses and their replication machinery, which are typically smaller than 200 nm.[1] This limitation has spurred the development of super-resolution microscopy techniques and novel fluorescent probes to illuminate the nanoscale details of viral infection.[2][3]

This application note introduces Azidothymidine-phenyl-methoxy-alaninyl-phosphate (Azt-pMAP), a versatile chemical probe for the fluorescent labeling and imaging of viral replication sites. This compound is an aryl phosphate derivative of Azidothymidine (AZT), a well-established nucleoside reverse transcriptase inhibitor (NRTI) used in anti-HIV therapy.[4] Its unique chemical structure, featuring an azide group, enables covalent labeling with a variety of fluorophores through bioorthogonal click chemistry.[4] This allows for the direct visualization of nascent viral DNA synthesis within infected cells, providing a dynamic and high-resolution view of viral replication.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles behind this compound, detailed protocols for its application in fluorescence microscopy, and expert insights into experimental design and data interpretation.

The Science Behind this compound: Mechanism of Action and Labeling Strategy

The efficacy of this compound as an imaging tool is rooted in the established mechanism of its parent compound, AZT. As a nucleoside analog, AZT is taken up by cells and phosphorylated to its active triphosphate form. Viral reverse transcriptases, essential for the replication of retroviruses like HIV, mistakenly incorporate AZT-triphosphate into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the azido-modified ribose ring of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[5]

This compound leverages this mechanism for imaging purposes. The key to its utility is the presence of an azide (N₃) moiety. This functional group is bioorthogonal, meaning it does not react with native cellular components. Instead, it serves as a chemical "handle" for the specific attachment of a fluorescent probe. This is typically achieved through one of two highly efficient and specific click chemistry reactions:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): In this reaction, the azide group of this compound reacts with a terminal alkyne-functionalized fluorophore in the presence of a copper(I) catalyst.

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves a strained cyclooctyne (e.g., DBCO or BCN) conjugated to a fluorophore, which reacts spontaneously with the azide group without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[4]

By introducing this compound to infected cells, it is incorporated into newly synthesized viral DNA. Subsequent "clicking" with a fluorescent probe allows for the precise localization of viral replication sites within the cell.

cluster_cell Infected Host Cell Azt_pMAP This compound Cellular_Kinases Cellular Kinases Azt_pMAP->Cellular_Kinases Phosphorylation Azt_pMAP_TP This compound Triphosphate Cellular_Kinases->Azt_pMAP_TP Viral_RT Viral Reverse Transcriptase Azt_pMAP_TP->Viral_RT Incorporation Nascent_vDNA Nascent Viral DNA Viral_RT->Nascent_vDNA Labeled_vDNA Labeled Viral DNA Nascent_vDNA->Labeled_vDNA Click Reaction Fluorescent_Signal Fluorescent Signal Labeled_vDNA->Fluorescent_Signal Imaging Fluorophore Alkyne/DBCO Fluorophore Fluorophore->Labeled_vDNA Start Start Seed_Cells 1. Seed Cells on Coverslips Start->Seed_Cells Infect_Cells 2. Infect Cells with Virus Seed_Cells->Infect_Cells Add_Azt_pMAP 3. Add this compound to Culture Medium Infect_Cells->Add_Azt_pMAP Wash1 4. Wash to Remove Unincorporated Probe Add_Azt_pMAP->Wash1 Fix_Cells 5. Fix Cells with PFA Wash1->Fix_Cells Permeabilize 6. Permeabilize Cells Fix_Cells->Permeabilize Click_Reaction 7. Perform Click Chemistry Reaction Permeabilize->Click_Reaction CuAAC CuAAC (Fixed Cells) Click_Reaction->CuAAC Copper-catalyzed SPAAC SPAAC (Fixed/Live Cells) Click_Reaction->SPAAC Strain-promoted Wash2 8. Wash to Remove Excess Reagents CuAAC->Wash2 SPAAC->Wash2 Counterstain 9. Counterstain Nuclei (e.g., DAPI) Wash2->Counterstain Mount 10. Mount Coverslip Counterstain->Mount Image 11. Image by Fluorescence Microscopy Mount->Image

Sources

Application Notes and Protocols for the AZT-pMAP Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Cytotoxic Potential of AZT-pMAP

The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and development.[1] Cytotoxicity assays are instrumental in identifying compounds that can induce cell damage or death, a critical endpoint for assessing the therapeutic promise or potential toxicity of a novel agent.[1] this compound, an aryl phosphate derivative of Azidothymidine (AZT), is a nucleoside analogue with demonstrated anti-HIV activity.[2] As with any therapeutic candidate, a thorough understanding of its cytotoxic profile is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a cytotoxicity assay tailored for this compound.

At its core, this compound's biological activity is rooted in its structural similarity to the nucleoside thymidine.[3] The parent compound, AZT (also known as Zidovudine), functions as a nucleoside reverse transcriptase inhibitor (NRTI).[4][5] Intracellularly, AZT is phosphorylated to its active triphosphate form, which is then incorporated into viral DNA by reverse transcriptase. The presence of an azido group at the 3' position of the deoxyribose ring prevents the formation of phosphodiester bonds, leading to DNA chain termination and the inhibition of viral replication.[3] It is this mechanism of action that also likely underpins its cytotoxic effects, particularly in rapidly dividing cells where DNA synthesis is frequent.

This application note will detail a robust protocol for quantifying the cytotoxic effects of this compound, provide insights into the scientific rationale behind key experimental steps, and offer guidance on data interpretation and validation.

Mechanism of Action: The Basis of this compound Cytotoxicity

The cytotoxic effects of this compound are intrinsically linked to the mechanism of its parent compound, AZT. As a nucleoside analogue, AZT is processed by cellular kinases to its triphosphate metabolite. This active form then competes with the natural nucleoside, thymidine triphosphate, for incorporation into newly synthesized DNA. The key to its function lies in the 3'-azido group, which acts as a chain terminator, halting DNA elongation.[3] This disruption of DNA synthesis is particularly detrimental to rapidly proliferating cells, such as cancer cells or activated immune cells, making it a focal point for both therapeutic and toxicity assessments.

The following diagram illustrates the proposed intracellular activation and mechanism of action of AZT, which is foundational to understanding the bioactivity of this compound.

AZT_Mechanism cluster_cell Host Cell AZT This compound (prodrug) Enters Cell AZT_MP AZT-Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate (Active Form) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase DNA Viral or Cellular DNA Synthesis AZT_TP->DNA Incorporation by Reverse Transcriptase or Cellular Polymerases Termination DNA Chain Termination DNA->Termination

Caption: Intracellular activation cascade of AZT leading to DNA chain termination.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using a colorimetric lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[1]

I. Materials and Reagents
  • Cell Lines: A susceptible cell line is crucial. Based on existing data for this compound, human T-cell lines such as CEM or C8166 are appropriate choices.[2] For broader cytotoxicity profiling, a panel of cell lines representing different tissue origins is recommended.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C.

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • LDH Cytotoxicity Assay Kit: Commercially available kits provide all necessary reagents, including the substrate mix and stop solution.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

II. Experimental Workflow

The following diagram provides a visual overview of the experimental workflow.

Cytotoxicity_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Add serial dilutions of this compound, positive, and vehicle controls. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. LDH Assay Transfer supernatant to a new plate and add LDH reaction mixture. C->D E 5. Data Acquisition Incubate and then measure absorbance at the appropriate wavelength. D->E F 6. Data Analysis Calculate % cytotoxicity and determine the EC50 value. E->F

Caption: Workflow for the this compound cytotoxicity assay.

III. Detailed Procedure
  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine viability. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). c. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in culture medium. A typical starting concentration range could be from 0.1 µM to 1000 µM. b. Also prepare dilutions of the positive control and a vehicle control at the same concentration as the highest concentration of this compound. c. Carefully remove the medium from the wells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: a. Return the plate to the incubator and incubate for a period relevant to the expected mechanism of action. For compounds affecting DNA synthesis, incubation times of 24, 48, and 72 hours are common.

  • LDH Assay: a. Following the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. b. Prepare the LDH reaction mixture according to the manufacturer's instructions. c. Add the reaction mixture to each well containing the supernatant. d. Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light. e. Add the stop solution provided in the kit to each well.

  • Data Acquisition: a. Measure the absorbance of each well using a microplate reader at the wavelength specified by the assay kit manufacturer (typically around 490 nm).

IV. Data Analysis and Interpretation

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental Value - Negative Control) / (Positive Control - Negative Control)] x 100

The results should be plotted as a dose-response curve with the concentration of this compound on the x-axis and the percentage of cytotoxicity on the y-axis. From this curve, the half-maximal effective concentration (EC50) can be determined, which represents the concentration of this compound that causes 50% of the maximum cytotoxic effect.

Data Presentation: A Comparative Overview

The following table provides an example of how to structure the presentation of cytotoxicity data for this compound in comparison to a positive control.

CompoundCell LineIncubation Time (hours)EC50 (µM)
This compoundCEM24750
48500
72350
DoxorubicinCEM720.5

Note: The EC50 values for this compound are hypothetical and should be determined experimentally.

Self-Validating Systems: Ensuring Trustworthy Results

To ensure the reliability and reproducibility of the cytotoxicity data, a self-validating system of controls is essential.[6]

  • Negative (Untreated) Control: Establishes the baseline level of LDH release in healthy, untreated cells.

  • Positive Control: A compound with a known and potent cytotoxic effect, confirming that the assay system is responsive.

  • Vehicle Control: Ensures that the solvent used to dissolve this compound does not have any intrinsic cytotoxic effects at the concentrations used.

  • Background Control (Medium Only): Accounts for any background absorbance from the culture medium and assay reagents.

Consistent and expected results from these controls are critical for validating the experimental run.

Conclusion and Future Directions

This application note provides a detailed framework for the robust assessment of this compound cytotoxicity. By understanding the underlying mechanism of action and adhering to a meticulously controlled experimental protocol, researchers can generate reliable and reproducible data. This information is crucial for the continued development of this compound as a potential therapeutic agent, enabling a comprehensive evaluation of its safety and efficacy profile. Further studies could involve expanding the panel of cell lines to assess tissue-specific cytotoxicity and exploring the molecular pathways involved in this compound-induced cell death.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • ClinPGx (n.d.). Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. Available at: [Link]

  • StatPearls - NCBI Bookshelf (2023). Zidovudine. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Zidovudine? Available at: [Link]

  • Pediatric Oncall (n.d.). Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Azt-pmap Solubility for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Azt-pmap. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common solubility challenges encountered when using this compound in cell culture experiments. Our goal is to provide you with the scientific rationale and practical steps needed to ensure successful and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face when handling this compound.

Q1: My this compound powder is not dissolving directly in my aqueous cell culture medium. What's happening and what should I do?

A: This is expected behavior. This compound, like many organic small molecules, has low solubility in neutral aqueous solutions such as cell culture media. Direct addition of the powder to your medium will likely result in poor dissolution and inaccurate final concentrations.

The Underlying Principle: The solubility of a compound is governed by its physicochemical properties, specifically its polarity and ability to form favorable interactions with the solvent. This compound is an aryl phosphate derivative of AZT, a structure that suggests it is more soluble in organic solvents than in water[1]. The key to working with such compounds is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into the final culture medium. This two-step process is a standard and essential laboratory practice for preparing solutions of hydrophobic or poorly water-soluble compounds[2][3].

Immediate Action: Do not attempt to dissolve the entire required mass of this compound directly in your culture medium. Instead, you must first prepare a high-concentration stock solution. Please refer to Protocol 1 for detailed steps.

Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?

A: The most common and recommended starting solvent for creating stock solutions of compounds with low aqueous solubility is Dimethyl Sulfoxide (DMSO) [4]. It is a powerful, polar aprotic solvent capable of dissolving a very wide range of organic molecules[5].

Causality: DMSO is effective because it can solvate a wide variety of solutes. However, it's crucial to use high-purity, anhydrous, sterile-filtered DMSO suitable for cell culture to avoid introducing contaminants or moisture, which can affect compound stability and solubility. While other solvents like ethanol can also be used, DMSO is typically the first choice for compounds that are difficult to dissolve[6].

See the table below for a comparison of common solvents.

Q3: I successfully dissolved this compound in DMSO, but it precipitated or turned cloudy when I added it to my culture medium. How can I prevent this?

A: This is a classic solubility problem known as "precipitation upon dilution"[7][8]. It occurs because while your compound is soluble in 100% DMSO, its solubility dramatically decreases when the highly concentrated DMSO stock is introduced into the predominantly aqueous environment of the cell culture medium[7]. The DMSO disperses, leaving the this compound molecules to crash out of the solution.

Troubleshooting Strategies:

  • Reduce Stock Concentration: The most straightforward approach is to remake the stock solution at a lower concentration. This means you will add a larger volume of the stock to your medium to reach the same final concentration, but the lower concentration gradient during dilution can prevent precipitation[9].

  • Optimize the Dilution Process: Add the DMSO stock to the medium drop-by-drop while vortexing or swirling the medium gently. This rapid mixing helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Having the cell culture medium at 37°C can sometimes help keep the compound in solution during dilution.

  • Consider Co-solvents or Surfactants: For extremely difficult compounds, advanced formulation strategies may be necessary. Using a small amount of a non-ionic surfactant like Pluronic® F-68 in your final culture medium can help to create micelles that encapsulate the hydrophobic compound, keeping it dispersed and bioavailable[10][11][12].

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A: This is a critical consideration, as DMSO itself can have biological effects and induce toxicity at higher concentrations[4]. The tolerance to DMSO is highly cell-line dependent[13][14].

General Guidelines:

  • ≤ 0.1% DMSO: Considered safe for almost all cell lines and is the recommended maximum for sensitive assays or primary cells[4][15].

  • 0.1% to 0.5% DMSO: Tolerated by many robust cancer cell lines without significant cytotoxicity[4][13].

  • > 0.5% DMSO: Can cause significant stress, inhibit growth, or induce differentiation or cell death. This concentration should be avoided unless absolutely necessary[4].

Self-Validating System: It is imperative to run a "vehicle control" in your experiments. This is a sample of cells treated with the same final concentration of DMSO (or other solvent) as your experimental samples, but without this compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself[13].

Data & Protocols
Table 1: Comparison of Solvents for Stock Solution Preparation
SolventRecommended Starting ConcentrationProsConsFinal Conc. in Media
DMSO 10-50 mMExcellent solubilizing power for many compounds[5].Can be toxic to cells at >0.5%; may cause precipitation upon dilution[4][7].< 0.5% , ideally ≤ 0.1%[13]
Ethanol 10-50 mMLess toxic than DMSO for some cell lines; volatile.Less powerful solvent than DMSO; can still cause precipitation[6].< 0.5%
Pluronic® F-68 N/A (used as an additive)Biocompatible, non-toxic surfactant that enhances aqueous solubility[12][16].Used as an additive in the final medium, not as a primary stock solvent.0.01% - 0.1% (w/v)
Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the standard method for preparing a 200X to 1000X stock solution in DMSO. The goal is to create a concentrate that allows for a final DMSO concentration in the culture of ≤ 0.5%[3][4][17].

Materials:

  • This compound powder

  • High-purity, sterile, anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed to make your desired stock concentration (e.g., 10 mM). Use the molecular weight of this compound for this calculation.

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all particles have dissolved and the solution is clear.

  • Gentle Warming/Sonication (Optional): If the compound does not readily dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes or place the vial in a water bath sonicator for a few minutes[18]. This can help break up small aggregates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Visualized Workflows (Graphviz)
Workflow for Stock Solution Preparation & Dilution

G cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw Begin Experiment add_media 8. Add Stock to Pre-warmed Media (Drop-wise with Vortexing) thaw->add_media final_inspect 9. Inspect for Precipitation add_media->final_inspect treat_cells 10. Add to Cell Culture final_inspect->treat_cells

Caption: Standard workflow for preparing and using this compound in cell culture.

Troubleshooting Decision Tree for this compound Precipitation

G start Precipitate Observed in Final Culture Medium? stock_conc Is stock concentration > 10 mM? start->stock_conc Yes end_no No Precipitation Observed. Proceed with Experiment. start->end_no No remake_stock Solution: Remake stock at a lower concentration (e.g., 1-5 mM). stock_conc->remake_stock Yes dilution_method Was dilution rapid? stock_conc->dilution_method No slow_dilution Solution: Add stock drop-wise to pre-warmed, vortexing media. dilution_method->slow_dilution Yes surfactant Still precipitating? Consider advanced options. dilution_method->surfactant No add_pluronic Solution: Add Pluronic® F-68 (0.05%) to final culture medium to act as a solubilizing agent. surfactant->add_pluronic Yes

Caption: A decision tree for troubleshooting this compound precipitation issues.

References
  • Current time inform
  • Apparent Solubility of AZT, PM and AZT-PLDLA-P407 SD. ResearchGate. [Link]

  • Anthocyanins and Proanthocyanidins: Chemical Structures, Food Sources, Bioactivities, and Product Development. Taylor & Francis Online. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • A‐type proanthocyanidins: Sources, structure, bioactivity, processing, nutrition, and potential applications. ResearchGate. [Link]

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. National Center for Biotechnology Information. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. [Link]

  • Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health. National Center for Biotechnology Information. [Link]

  • Evaluating the Impact of High Pluronic (R) F68 Concentrations on Antibody Producing CHO Cell Lines. ResearchGate. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. National Center for Biotechnology Information. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Center for Biotechnology Information. [Link]

  • Pro-oxidant properties and cytotoxicity of AZT-monophosphate and AZT. National Center for Biotechnology Information. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

  • can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium? Reddit. [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. ResearchGate. [Link]

  • Zidovudine | C10H13N5O4. PubChem. [Link]

  • From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube. [Link]

  • Why proanthocyanidins elute at increasing order of molecular masses when analysed by normal phase high performance liquid. ResearchGate. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Pluronic enhances the robustness and reduces the cell attachment of mammalian cells. PubMed. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Azt-pmap Click Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of click chemistry reactions involving Azt-pmap , a specialized azide-containing nucleoside analogue (aryl phosphate derivative of Zidovudine/AZT).

This guide assumes the user is utilizing this compound for its dual functionality: as a potent Reverse Transcriptase Inhibitor (NRTI) and as a bio-orthogonal probe for labeling or pull-down assays via its azide handle.

Technical Overview & Mechanism

This compound (CAS: 142629-81-0) is a prodrug derivative of AZT (3'-azido-3'-deoxythymidine). Unlike standard AZT, the pmap moiety (typically p henyl-m ethoxy-a laninyl-p hosphate) facilitates intracellular delivery and bypasses the first phosphorylation step, often a rate-limiting factor in nucleotide activation.

For the researcher, the critical feature is the 3'-Azide (-N3) group. This handle remains chemically inert under physiological conditions but reacts specifically with alkynes via:

  • CuAAC: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (High speed, requires catalyst).

  • SPAAC: Strain-Promoted Alkyne-Azide Cycloaddition (Copper-free, live-cell compatible).

Reaction Logic Diagram

The following diagram illustrates the decision matrix for selecting the correct click protocol for this compound.

AztPmap_Workflow Start Experimental Goal Type Sample Type? Start->Type Fixed Fixed Cells / Lysates Type->Fixed Permeabilized Live Live Cells / In Vivo Type->Live Physiological CuAAC Protocol A: CuAAC (CuSO4 + THPTA + Ascorbate) Fixed->CuAAC Preferred SPAAC Protocol B: SPAAC (DBCO/BCN Probes) Live->SPAAC Required Outcome1 High Sensitivity Fast Kinetics CuAAC->Outcome1 Outcome2 Biocompatible No Cu Toxicity SPAAC->Outcome2

Figure 1: Decision matrix for selecting the optimal click chemistry method for this compound based on sample integrity requirements.

Optimization Protocols

Protocol A: Copper-Catalyzed (CuAAC) – Best for Fixed Cells/Lysates

Use this for maximum sensitivity. The copper catalyst accelerates the reaction significantly but is toxic to live cells and can degrade fluorescent proteins if not chelated.

Optimized Reaction Mix (100 µL volume):

ComponentStock Conc.Final Conc.RoleCritical Note
Buffer 1X PBS-SolventpH 7.4 is ideal. Avoid Tris buffers if possible (can coordinate Cu).
This compound Sample N/AN/ATargetAlready incorporated into DNA/RNA.
Alkyne Probe 1-5 mM (DMSO)10-20 µMLabelUse Picolyl-Azide for higher efficiency if available.
CuSO4 100 mM (H2O)1 mMCatalyst SourceMust be premixed with Ligand.
THPTA Ligand 200 mM (H2O)2-5 mMCu(I) StabilizerCRITICAL: Protects proteins/RNA from Cu-induced oxidation.
Sodium Ascorbate 500 mM (H2O)5-10 mMReductantAdd LAST. Initiates the reaction. Freshly prepared only.

Step-by-Step Optimization:

  • Ligand Premixing: Always premix CuSO4 and THPTA (1:2 or 1:5 ratio) before adding to the sample. This creates a stable complex that prevents copper precipitation.

  • Order of Addition: Buffer → Sample → Alkyne → (Cu+THPTA Mix) → Ascorbate.

  • Incubation: 30–60 minutes at Room Temperature (RT), protected from light.

  • Washing: Wash 3x with PBS containing 1 mM EDTA to strip bound copper ions, which can quench fluorescence.

Protocol B: Copper-Free (SPAAC) – Best for Live Cells

Use this when cell viability is paramount. Utilizes cyclooctynes (DBCO/BCN).[1]

Optimized Conditions:

  • Probe: DBCO-Fluorophore or DBCO-Biotin.

  • Concentration: 20–50 µM (Higher concentrations needed due to slower kinetics compared to CuAAC).

  • Incubation: 1–4 hours at 37°C (Physiological temperature helps reaction rate).

  • Wash: Stringent washing is required as DBCO is hydrophobic and can stick to membranes (high background).

Troubleshooting Guide (FAQ Format)

Issue 1: High Background / Non-Specific Staining

Q: I see fluorescence everywhere, even in my "No this compound" control. How do I reduce this?

A: This is usually caused by the hydrophobic nature of the click probe (especially DBCO or certain fluorophore-alkynes) sticking to cell membranes or plastics.

  • Solution 1 (The "Scavenger" Wash): For CuAAC, wash post-reaction with a buffer containing 1% BSA and 0.1% Tween-20. For SPAAC, wash with media containing serum.

  • Solution 2 (Probe Concentration): Titrate your Alkyne/DBCO probe down. We often see researchers using 50 µM when 5-10 µM is sufficient.

  • Solution 3 (Blocking): Block samples with 3% BSA in PBS before the click reaction, not just before antibody staining.

Issue 2: Low Signal Intensity

Q: My this compound treated cells show very weak signal compared to standard EdU.

A: this compound is a chain terminator. Unlike EdU, which can incorporate multiple times into a polymer, this compound terminates the chain immediately upon incorporation.

  • Implication: You have only one label per chain.

  • Optimization:

    • Increase this compound Concentration: Ensure you are treating at the EC50 or slightly higher (check cytotoxicity limits, typically 0.1 - 10 µM depending on cell line).

    • Use "Bright" Fluorophores: Use high quantum yield dyes (e.g., AF488, AF647) rather than FITC or TRITC.

    • Tyramide Signal Amplification (TSA): If using this compound for viral load detection, click a Biotin-Alkyne first, then detect with Streptavidin-HRP + Tyramide. This amplifies the single-point signal.

Issue 3: Cell Detachment / Morphology Loss (CuAAC)

Q: After the click reaction, my cells look shriveled or have detached from the plate.

A: Copper toxicity and Reactive Oxygen Species (ROS) generation are the culprits.

  • Fix 1 (Ligand Ratio): Increase the THPTA:CuSO4 ratio to 5:1. This shields the cells better.

  • Fix 2 (Ascorbate Management): Sodium Ascorbate can acidify the buffer or generate ROS. Ensure the buffer is well-buffered (100 mM HEPES or PBS) and do not extend incubation beyond 30 mins.

  • Fix 3 (Switch to SPAAC): If morphology is critical, switch to DBCO reagents, though signal may be lower.

Experimental Validation Workflow

The following diagram details the validation steps to ensure the signal observed is a genuine this compound click event and not an artifact.

Validation_Workflow Exp Experiment: this compound + Click Analysis Fluorescence Microscopy / Flow Cytometry Exp->Analysis Ctrl_Neg1 Neg Control 1: No this compound Treatment (Checks Probe Background) Ctrl_Neg1->Analysis Ctrl_Neg2 Neg Control 2: No Click Probe (Checks Autofluorescence) Ctrl_Neg2->Analysis Ctrl_Comp Competition Assay: Co-treat with excess Thymidine (Verifies Specific Incorporation) Ctrl_Comp->Analysis

Figure 2: Mandatory control groups for validating this compound incorporation.

References & Sourcing

  • Chemical Society Reviews. The multifaceted nature of antimicrobial peptides and synthetic chemistry approaches. [Link] Citation Context: Discusses AZT-based small molecules and click chemistry modifications in biological systems.

  • ACS Omega. Click Chemistry-Based Two-Component System for Efficient Inhibition of HIV RT. [Link] Citation Context: Provides protocols for clicking AZT derivatives and analyzing inhibition efficiency.

  • Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link] Citation Context: Comprehensive review of CuAAC conditions, ligand choices (THPTA), and troubleshooting nucleic acid labeling.

Disclaimer: this compound is intended for research use only.[2] Always consult the specific Safety Data Sheet (SDS) for handling azides and copper catalysts.

Sources

Potential off-target effects of Azt-pmap labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Azt-pmap labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential off-target effects. As Senior Application Scientists, we have designed this guide to be a self-validating system, explaining not just the steps to take but the scientific reasoning behind them.

Part 1: Understanding this compound and Its Intended Use

This first section provides foundational knowledge about the this compound reagent and its mechanism of action.

Q1: What is this compound and what is its primary application?

This compound is a versatile chemical biology probe. The name itself suggests its key components:

  • "Azt" refers to the azido (N3) group. This functional group is a cornerstone of bioorthogonal chemistry, allowing for the specific and covalent attachment of a reporter molecule (like a fluorophore or biotin) via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • "-pmap" refers to an aryl phosphate derivative of AZT (azidothymidine or Zidovudine).[1] AZT is a well-characterized nucleoside analog that acts as a reverse transcriptase inhibitor.[2][3][4]

Therefore, this compound is a reagent that combines the biological activity of AZT with the chemical utility of an azide handle. Its primary intended use is likely for "Activity-Based Protein Profiling" (ABPP) or target identification studies, where it can be used to label and identify proteins that interact with it, particularly viral reverse transcriptases or potentially other cellular nucleoside-binding proteins.

Q2: How does this compound labeling work mechanistically?

The mechanism of this compound labeling is a two-stage process that leverages both its biological and chemical properties.

  • Metabolic Incorporation & Target Binding: Inside the cell, this compound, as a nucleoside analog, is processed by cellular kinases. It is converted into its triphosphate form (AZTTP).[2][5] This activated form then acts as a competitive inhibitor for viral reverse transcriptase, becoming incorporated into the nascent viral DNA chain and causing termination.[3][4] It is this binding event to the target enzyme that constitutes the "labeling" step. At high concentrations, it may also interact with lower affinity to cellular DNA polymerases.[2]

  • Bioorthogonal Detection: After the binding/incorporation event, the azide group on the this compound molecule serves as a chemical handle. The cell lysate is then treated with a reporter molecule containing a reactive alkyne group (e.g., a fluorescent dye-alkyne or biotin-alkyne). The click reaction covalently attaches the reporter to the this compound, which is now bound to its protein target, allowing for visualization or enrichment.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for this compound labeling and detection.

Part 2: Troubleshooting Guide for Off-Target Effects
Q3: I'm seeing high background signal across my entire gel/blot. What are the likely causes and solutions?

High background is often due to an excess of the probe or reporter molecule that is non-specifically interacting with cellular components.

Causality:

  • Excess Probe: High concentrations of this compound can lead to low-affinity, non-specific binding to abundant cellular proteins.

  • Hydrophobic Interactions: The reporter tags themselves (especially some fluorescent dyes) can be "sticky" and adsorb to proteins or membranes, a common issue in labeling experiments.[7]

  • Inefficient Removal: Failure to completely remove the unbound alkyne-reporter after the click reaction is a primary cause of high background.

Troubleshooting Workflow:

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting workflow for high background signal.

Q4: My negative controls (e.g., no this compound treatment) still show some labeled bands. Why is this happening?

This indicates that your reporter molecule is reacting with endogenous cellular components.

Causality:

  • Endogenous Alkynes/Azides: While rare, some cellular molecules may possess functionalities that can react in the click chemistry step.

  • Non-specific Reporter Binding: The reporter itself may be binding directly to certain proteins, which is a known artifact for some chemical structures.[7]

Solutions:

  • Run a "Reporter-Only" Control: Treat your cell lysate with only the alkyne-reporter (without prior this compound labeling). This will reveal any proteins that inherently react with or bind to the reporter.

  • Change Reporter: If a specific band persists in the reporter-only control, consider using a different reporter molecule with a different linker or fluorophore.

Q5: The labeling pattern is not consistent with my target's expression, or I'm seeing many unexpected bands. Could this be an off-target effect of this compound itself?

Yes, this is a critical concern and points to the inherent biological activity of the probe.

Causality:

  • Metabolic Conversion: Cells may metabolize this compound into other azido-containing molecules. These new molecules could then be incorporated into different classes of macromolecules (e.g., DNA, RNA, or even glycoproteins), leading to a diffuse or unexpected labeling pattern.

  • Off-Target Protein Binding: As a nucleoside analog, this compound's active triphosphate form might bind to other cellular enzymes that use nucleosides as substrates, such as:

    • Cellular DNA polymerases[2]

    • RNA polymerases

    • Kinases

  • Drug-Related Cellular Stress: AZT is known to have cytotoxic effects at higher concentrations.[1] This can induce stress pathways and alter the proteome, leading to the labeling of stress-response proteins that are not direct binders of the probe.

Potential Off-Target SourceExperimental Validation MethodExpected Outcome for Off-Target Effect
Metabolic Incorporation Pre-treat cells with a corresponding "natural" nucleoside (e.g., thymidine) before adding this compound.If labeling is due to metabolic pathways, excess thymidine should outcompete this compound, reducing the signal from non-target bands.
Non-Specific Protein Binding Perform a competition experiment by co-incubating with an excess of a non-azide-containing competitor (e.g., AZT itself).Specific target bands should decrease in intensity, while non-specific bands will remain unchanged.
Probe-Induced Cytotoxicity Run a cell viability assay (e.g., MTT or Trypan Blue) at your working concentration of this compound.If viability is significantly reduced, consider lowering the probe concentration or incubation time.
Part 3: Key Experimental Protocols for Validating On-Target Labeling

To ensure the trustworthiness of your results, rigorous controls are essential. Here are protocols for the most critical validation experiments.

Protocol 1: Competition Assay to Confirm Specificity

This protocol validates that this compound is binding to a specific site on your target protein.

Objective: To demonstrate that an unlabeled competitor molecule (the "parent" drug, AZT) can displace the this compound probe from its binding site, leading to a reduction in signal.

Methodology:

  • Prepare Samples: Set up three parallel samples of your cells.

    • Sample A (Positive Control): Treat with your optimized concentration of this compound.

    • Sample B (Competition): Pre-incubate cells with a 10-100 fold molar excess of unlabeled AZT for 1 hour before adding the this compound probe.

    • Sample C (Negative Control): Treat with vehicle (e.g., DMSO) only.

  • Probe Incubation: Add this compound to Samples A and B and incubate for your standard duration.

  • Lysis: Harvest and lyse all three samples using a consistent lysis buffer.

  • Click Chemistry: Perform the click reaction on all three lysates with your alkyne-reporter.

  • Analysis: Analyze the samples by SDS-PAGE and in-gel fluorescence scanning or by streptavidin blot (if using a biotin reporter).

Expected Result:

  • A specific target band will appear strongly in Sample A.

  • This specific band's intensity will be significantly reduced or absent in Sample B.

  • No band should appear in Sample C.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Logic of the competition assay for specificity.

Part 4: References
  • Current time information in Manila, PH. Google Search.

  • Zidovudine - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? - Dr.Oracle. Dr.Oracle. [Link]

  • A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed. PubMed. [Link]

  • AZT inhibits the transmission of human T cell leukaemia/lymphoma virus type I to adult peripheral blood mononuclear cells in vitro - PubMed. PubMed. [Link]

  • The bottleneck in AZT activation - PubMed. PubMed. [Link]

  • Photoaffinity Labelling - Domainex. Domainex. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. NCBI. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. ACS Publications. [Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • How to measure and minimize off-target effects... - YouTube. YouTube. [Link]

  • Top Applications of 4-Methoxy Acetophenone in the Chemical Industry - Vinati Organics. Vinati Organics. [Link]

  • Bioorthogonal Photocatalytic Protein Labeling and Cross-Linking Enabled by Stabilized Ketyl Radicals | Journal of the American Chemical Society. ACS Publications. [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC - NIH. NCBI. [Link]

  • Small molecule target identification using photo-affinity chromatography. - SciSpace. SciSpace. [Link]

  • Bioorthogonal Reactions in Bioimaging - PMC - NIH. NCBI. [Link]

  • 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem. PubChem. [Link]

  • Bioorthogonal Reactions for Labeling Proteins - ResearchGate. ResearchGate. [Link]

  • DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents. Google Patents.

  • Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. ClinPGx. [Link]

  • Catalytic route for the production of para‐methoxyacetophenone (p‐MAP)... - ResearchGate. ResearchGate. [Link]

  • Development of process for production of 4-methoxy acetophenone in a continuous single-step process | India Science, Technology & Innovation - ISTI Portal. ISTI Portal. [Link]

  • Tower Lights Calendar - Empire State Building. Empire State Building. [Link]

Sources

Azt-pmap Technical Support Center: Stability in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Azt-pmap. This guide is designed for researchers, scientists, and drug development professionals to ensure the effective and reliable use of this compound in in vitro cell culture experiments. As a potent and highly specific kinase inhibitor, the stability of this compound in aqueous culture media is paramount for generating reproducible and accurate data.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you assess and manage the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

This section addresses common issues encountered during experiments that may be related to compound instability. Follow the logical workflow to diagnose and resolve the problem.

Q1: My this compound treated cells show inconsistent results or a loss of the expected phenotype over a long-term ( > 24h) experiment.

This is a frequent observation when a compound's effective concentration decreases over time. The cause can range from chemical degradation to non-specific binding. Follow this diagnostic workflow to identify the root cause.

Before assessing stability in media, ensure the issue does not stem from improper handling of the stock solution.

  • Stock Solution: Was the lyophilized this compound powder reconstituted in anhydrous DMSO? Aqueous contamination in DMSO stocks can accelerate degradation even at -20°C.

  • Storage: Are DMSO stock aliquots stored at -80°C and protected from light?[1] Frequent freeze-thaw cycles should be avoided as they can introduce moisture and degrade the compound.

  • Working Dilutions: Are aqueous working dilutions prepared fresh for each experiment? Do not store this compound in aqueous buffers for extended periods.[2]

The primary suspects for compound degradation in culture media are hydrolysis and oxidation, which are influenced by media components, pH, and temperature.[2][3][4][5]

  • Action: Perform a simple stability test. Prepare your complete culture medium (including serum) and add this compound to your final working concentration. Incubate this cell-free medium in parallel with your cell culture plates under identical conditions (37°C, 5% CO2).

  • Analysis: At various time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the intact this compound using High-Performance Liquid Chromatography (HPLC). A significant decrease in the parent peak area over time indicates chemical instability. For a detailed workflow, see Protocol 1: HPLC-Based Stability Assessment .

  • Action: "Age" your this compound-containing media as described in Step 2. Prepare media at T=0 and collect aged media at T=24h and T=48h.

  • Analysis: Use this fresh and aged media to treat newly plated cells in a short-term (e.g., 1-2 hour) functional assay that measures the phosphorylation of this compound's direct target. If the aged media fails to inhibit the target phosphorylation to the same extent as the fresh media, it confirms a loss of functional activity.

The following diagram outlines the troubleshooting logic for inconsistent results.

G A Inconsistent Results or Loss of Phenotype B Step 1: Verify Stock Solution Handling & Storage A->B C Are handling practices correct? (Anhydrous DMSO, -80°C, fresh dilutions) B->C D Correct handling procedures. Re-run experiment. C->D No E Step 2: Assess Chemical Stability (HPLC Analysis) C->E Yes F Is parent compound >90% remaining after 48h? E->F G Step 3: Assess Functional Stability (Bioassay) F->G No I Issue is likely not compound stability. Consider other experimental variables (cell density, passage number, etc.) F->I Yes H Does aged media retain activity? G->H J Compound is chemically unstable. Consider media change, adding fresh compound periodically, or using a more stable analog. G->J Degradation Products Observed H->I Yes K Compound is functionally inactive but chemically stable. Consider non-specific protein binding or sequestration. H->K No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q2: I suspect this compound is degrading in my culture medium. How can I confirm this and identify the cause?

Confirming degradation requires an analytical approach, typically HPLC, which can separate the parent compound from its degradation products.[6][7]

To understand the mechanism of degradation, a forced degradation study is the industry-standard approach.[8] This involves exposing this compound to harsh conditions to intentionally induce breakdown, which helps in identifying the potential degradation products and the compound's vulnerabilities.

  • Acid/Base Hydrolysis: Incubate this compound in media with pH adjusted to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions. Many small molecules are susceptible to hydrolysis of ester or amide bonds.[2][5]

  • Oxidation: Add a small amount of hydrogen peroxide (e.g., 0.1%) to the media containing this compound. Oxidation is a common degradation pathway, especially for molecules with electron-rich moieties.[5][9]

  • Photostability: Expose this compound in media to direct, intense light (e.g., in a photostability chamber or simply on the benchtop under ambient light for an extended period) and compare it to a sample kept in the dark.[1][10]

  • Thermal Stress: Incubate this compound in media at an elevated temperature (e.g., 50-60°C) for a shorter period.[1][10]

By analyzing the samples from these stress conditions via HPLC, you can identify the specific conditions under which this compound degrades. If, for example, significant degradation occurs only under oxidative stress, you may need to consider using media with lower levels of potential oxidants or adding antioxidants.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • Lyophilized Powder: Store at -20°C or -80°C, desiccated, and protected from light.

  • DMSO Stock Solutions (e.g., 10 mM): Prepare aliquots in anhydrous DMSO to avoid contamination with water. Store at -80°C. Avoid repeated freeze-thaw cycles. Under these conditions, the DMSO stock is stable for at least 6 months.

  • Aqueous Working Solutions: Always prepare fresh from the DMSO stock immediately before adding to culture media. Do not store this compound in aqueous buffers as hydrolysis can occur rapidly.[2]

Q2: How does the type of culture medium (e.g., DMEM vs. RPMI-1640) affect this compound stability?

Different media formulations can impact stability due to variations in pH, buffering capacity, and the presence of reactive components.[11]

  • pH: Standard media are typically buffered with bicarbonate to a physiological pH of ~7.4. However, intense metabolic activity by cells can cause pH shifts, potentially accelerating pH-dependent hydrolysis.[5]

  • Components: Some media components, like certain vitamins or metal ions (e.g., iron), can catalyze oxidative degradation.[12] For instance, RPMI-1640 has a different composition of amino acids and vitamins compared to DMEM, which could differentially affect stability. A direct comparison using the HPLC stability assay (Protocol 1 ) is recommended if you observe different results between media types.

Q3: Should I be concerned about this compound binding to serum proteins?

Yes. Serum, most commonly Fetal Bovine Serum (FBS), contains abundant proteins like albumin that can non-specifically bind to small molecules.[13]

  • Impact: This binding is a reversible equilibrium, but it effectively reduces the free concentration of this compound available to enter the cells and engage its target. This is not chemical degradation, but it lowers the compound's bioavailability in the culture.[14][15]

  • What to do: If you observe a significant right-shift in your IC50 value in the presence of serum compared to serum-free conditions, protein binding is a likely cause. It is crucial to maintain a consistent serum concentration across all experiments to ensure reproducibility. For critical studies, you may need to experimentally determine the free fraction of this compound.

Q4: What is the maximum recommended incubation time for this compound in culture?

Based on internal validation, this compound is generally stable in standard culture media (DMEM/RPMI + 10% FBS) at 37°C for up to 72 hours with >90% of the parent compound remaining. However, this can be cell-line and density-dependent. For experiments longer than 72 hours, we recommend replacing the media with freshly prepared this compound-containing media every 48-72 hours to ensure a consistent effective concentration.

ConditionRecommended ActionRationale
Short-term (< 24h) Add compound once at the start.This compound is stable within this timeframe.
Mid-term (24h - 72h) Add compound once at the start. Monitor for loss of effect in sensitive assays.Degradation is minimal but possible.
Long-term (> 72h) Replace media with fresh compound every 48-72 hours.Ensures a consistent concentration of active compound, mitigating potential degradation or depletion.
High-density Cultures Consider more frequent media changes.High cell numbers can alter media pH and metabolize the compound faster.

Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol provides a quantitative method to determine the chemical stability of this compound in your specific cell culture medium. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for stability-indicating assays.[6][16]

  • This compound

  • Complete cell culture medium (the same formulation used in your experiments)

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (or other appropriate modifier)

  • 0.22 µm syringe filters

  • Prepare this compound Spiked Medium:

    • Prepare a batch of your complete cell culture medium, including serum and other supplements.

    • Add this compound from a DMSO stock to achieve your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Mix thoroughly. This is your Test Sample .

  • Set Up Time Points:

    • Immediately take an aliquot (e.g., 1 mL) from the Test Sample. This is your T=0 sample .

    • Place the remaining Test Sample in a sterile, loosely capped tube in your cell culture incubator (37°C, 5% CO2) to mimic experimental conditions.

    • Collect subsequent 1 mL aliquots at desired time points (e.g., 4, 8, 24, 48, 72 hours).

  • Sample Processing:

    • For each time point sample, add 1 mL of Acetonitrile (ACN) to precipitate the serum proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Store samples at 4°C until analysis.

  • HPLC Analysis:

    • Develop a suitable gradient method to separate this compound from media components and potential degradants. A typical reverse-phase method might be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: ACN with 0.1% Formic Acid

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV, at the λmax of this compound (e.g., 280 nm).

    • Inject all samples, starting with T=0.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time from the T=0 sample.

    • Integrate the peak area for this compound in the chromatograms from all time points.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

G cluster_prep Sample Preparation cluster_proc Sample Processing cluster_analysis Analysis A Spike this compound into complete media B Collect T=0 sample A->B C Incubate media at 37°C, 5% CO2 A->C E Add ACN to precipitate proteins B->E D Collect samples at T=x time points C->D D->E F Centrifuge and collect supernatant E->F G Filter into HPLC vial F->G H Inject sample onto HPLC-UV system G->H I Integrate parent peak area H->I J Calculate % Remaining vs. T=0 I->J

Caption: Workflow for HPLC-based stability assessment of this compound.

References

  • Drug Stability and factors that affect on the drug stability. ResearchGate. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC. [Link]

  • Implications of Cell Culture Conditions on Protein Glycosylation. BioPharm International. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Academically. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. [Link]

  • Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central. [Link]

  • Cell culture media impact on drug product solution stability. ResearchGate. [Link]

  • Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Assay Troubleshooting. MB(ASCP) Technologist in Molecular Biology. [Link]

  • Unpacking Drug Degradation : Hydrolysis and Oxidation. WebofPharma. [Link]

  • Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Akron Bio. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • Effect of serum protein on cell internalization of silica nanoparticles. Micro & Nano Letters. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. PMC. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

Sources

Troubleshooting low signal in Azt-pmap labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Terminology

Note on Terminology: "Azt-pmap" refers to Azide-Tyramide Proximity Mapping . This workflow combines enzymatic signal amplification (HRP-mediated) with bioorthogonal chemistry (Click chemistry). Unlike standard biotin-tyramide labeling, this compound utilizes a two-step detection system:

  • Enzymatic Labeling: HRP activates an Azide-Tyramide (Azt) probe, depositing azide tags on proximal tyrosine residues.

  • Chemical Tagging: A "Click" reaction (CuAAC or SPAAC) attaches a detection handle (e.g., Biotin-Alkyne) to the azide tags post-lysis or in situ.

The Failure Mode: "Low Signal" in this context usually stems from a disconnect between these two phases. If the HRP works but the Click fails, you get zero signal.

Diagnostic Matrix: Rapid Triage

Use this table to identify the likely root cause based on your specific observation.

ObservationLikely Root CauseImmediate Action
No signal (Western/MS) Click Reaction Failure Check Sodium Ascorbate freshness (must be <2 hours old). Ensure Copper/Ligand ratio is optimized.
No signal (Positive Control) HRP Inhibition Check if Sodium Azide (NaN3) was present in the antibody or blocking buffers. NaN3 irreversibly inhibits HRP.
Weak Signal + High Background H2O2 "Burnout" HRP undergoes suicide inactivation at high H2O2 concentrations (>2mM). Lower H2O2 to 1mM or use intermittent pulsing.
Weak Signal (Nuclear Targets) Permeabilization Issue The Azt radical is short-lived (<1ms). If the probe cannot penetrate the compartment fast enough, labeling efficiency drops.
Signal only on Antibody Heavy/Light Chain "Self-Labeling" The radical radius is too tight (<20nm). The HRP is labeling itself but not the neighbors. Increase Azt probe concentration.

Deep Dive: Phase 1 - The Enzymatic Reaction (HRP & Azt)

The "Radical" Problem

The core of this compound is the generation of a phenoxyl radical. This radical has a half-life of less than 1 millisecond.

  • Causality: If the radical is generated too slowly (low HRP activity) or quenched too quickly (solvent effects), it will not label neighboring proteins.

  • Critical Check: Sodium Azide Contamination.

    • Many commercial antibodies contain 0.02-0.05% Sodium Azide as a preservative.

    • Mechanism:[1][2][3][4][5] Azide binds to the heme iron of HRP, blocking the catalytic site.

    • Solution: Dialyze antibodies or use "No-Azide" formulations.

H2O2 Management

HRP follows a "Ping-Pong" mechanism but is susceptible to substrate inhibition.

  • The Trap: Users often assume "more H2O2 = more signal."

  • The Reality: Excess H2O2 converts the active HRP Compound I/II into the inactive P-670 species (permanently inactivated).

  • Protocol Adjustment: Do not exceed 1 mM H2O2 final concentration. For labeling times >1 minute, add H2O2 in aliquots rather than a single bolus.

Deep Dive: Phase 2 - The Click Chemistry (The Hidden Failure)

This is the most common point of failure in this compound. You may have successfully azide-tagged your proteins, but if the biotin-alkyne doesn't attach, you will recover nothing.

The Copper Catalyst (CuAAC)

If you are using Copper-Catalyzed Azide-Alkyne Cycloaddition:

  • Freshness is Non-Negotiable: Sodium Ascorbate (the reducing agent that keeps Copper in the Cu(I) state) oxidizes rapidly in air.

    • Rule: Make the Ascorbate stock fresh immediately before use . Never use frozen stock.[6]

  • Ligand Necessity: You must use a ligand like THPTA or BTTAA .

    • Why? The ligand protects the Cu(I) from oxidation and prevents the copper from degrading your proteins (Cu-mediated oxidation).

    • Ratio: Maintain a 1:5 ratio of CuSO4 to Ligand (e.g., 1 mM CuSO4 : 5 mM THPTA).

Protocol: Validated Click Reaction Mix

Prepare in order. Do not premix Copper and Ascorbate without Ligand.

  • Protein Lysate: 1 mg/mL (in PBS/SDS, free of EDTA/EGTA as chelators strip Copper).

  • Biotin-Alkyne: 100 µM.

  • Premix: CuSO4 (1 mM) + THPTA (5 mM). Incubate 2 mins, then add to lysate.

  • Start Reaction: Add Sodium Ascorbate (2.5 mM final).

  • Incubation: 1 hour at Room Temp, protected from light.

Visualization: Mechanism & Troubleshooting

Diagram 1: The this compound Mechanism

This diagram illustrates the two-stage dependency of the signal.

AztPmapMechanism Antibody Primary Ab + HRP Radical Phenoxyl Radical (Short-lived) Antibody->Radical Catalysis H2O2 H2O2 (Substrate) H2O2->Radical AztProbe Azide-Tyramide (Inactive) AztProbe->Radical Target Target Protein (Tyrosine) Radical->Target Covalent Bond (<20nm) AzideTag Azide-Tagged Protein Target->AzideTag Click Click Reaction (CuAAC) AzideTag->Click Signal Detected Signal (Western/MS) Click->Signal Streptavidin Enrichment Biotin Biotin-Alkyne Biotin->Click

Caption: The this compound workflow requires successful enzymatic radical deposition followed by a chemical click reaction. Failure at either stage results in signal loss.

Diagram 2: Troubleshooting Logic Tree

Follow this flow to isolate the specific failure point.

TroubleshootingTree Start Problem: Low/No Signal Step1 Q1: Is the HRP active? Start->Step1 Check1 Test: Spot HRP-Ab on membrane, add ECL substrate. Step1->Check1 NoHRP No Glow: HRP Dead (Check NaN3 or Storage) Step1->NoHRP No YesHRP Glows: HRP OK Step1->YesHRP Yes Step2 Q2: Is Click working? YesHRP->Step2 Check2 Test: Spiking Experiment. Add Azide-BSA + Biotin-Alkyne to lysate. Step2->Check2 NoClick No Signal: Click Failed (Bad Ascorbate/Copper) Step2->NoClick No YesClick Signal: Click OK Step2->YesClick Yes Step3 Q3: Biological Issues YesClick->Step3 BioIssue 1. Target Abundance too low 2. H2O2 Burnout 3. Steric Hindrance Step3->BioIssue

Caption: Step-by-step logic to isolate enzymatic failures (HRP) from chemical failures (Click chemistry).

Frequently Asked Questions (FAQ)

Q: Can I use EDTA in my lysis buffer? A: No. EDTA chelates Copper (Cu2+). If you must use EDTA during lysis to inhibit proteases, you must dialyze the sample or use high concentrations of Copper (not recommended due to protein precipitation) during the click reaction. Alternatively, use SPAAC (Copper-free click) reagents (e.g., DBCO-Biotin), though the kinetics are slower and steric hindrance is higher.

Q: My background is extremely high. What happened? A: You likely extended the HRP/Azt incubation time too long. The radical deposition is time-dependent.

  • Standard: 1-10 minutes.

  • Over-labeling: If you go >10 mins, the "radius" of labeling expands, and non-specific hydrophobic patches on distant proteins begin to react with the tyramide.

  • Fix: Reduce Azt probe concentration (try 10 µM instead of 50 µM) or reduce time.

Q: How do I elute the proteins from Streptavidin beads? A: The Biotin-Streptavidin bond is one of the strongest in nature (


 M). Standard glycine elution will not  work.
  • For Western Blot: Boil beads in 1x SDS-PAGE loading buffer with 2mM Biotin and reducing agent for 10 mins at 95°C.

  • For Mass Spec: On-bead digestion (Trypsin) is preferred. Do not attempt to elute the whole protein unless using a cleavable linker (e.g., Dde-biotin).

References

  • SPPLAT Method (Foundational Basis): Li, X. R., et al. (2014). "Selective proteomic proximity labeling assay using tyramide (SPPLAT): A quantitative method for the proteomic analysis of localized membrane-bound protein clusters." Journal of Proteome Research.

  • EMARS Method (Azide-Tyramide Origin): Kotani, N., et al. (2008). "Biochemical visualization of cell surface molecular clustering in living cells." PNAS.

  • Click Chemistry Troubleshooting: Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.

  • HRP Kinetics & Inactivation: Valderrama, B., et al. (2002). "Suicide inactivation of peroxidases and the challenge of engineering more robust enzymes." Chemistry & Biology.

Sources

Technical Support Center: Minimizing AZT-pMAP-Induced Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing AZT-pMAP and other Zidovudine (AZT) analogs in long-term experimental models. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate the cytotoxic effects inherent to these compounds, ensuring the validity and success of your research.

A Note on this compound: this compound is an aryl phosphate derivative of Zidovudine (AZT)[1]. As a prodrug, its toxicity profile is intrinsically linked to the well-documented effects of its parent compound, AZT. The guidance provided herein focuses on the known mechanisms of AZT-induced cytotoxicity, which are primarily driven by mitochondrial dysfunction and oxidative stress.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with this compound in long-term cell culture.

Q1: We are observing significant cell death in our long-term culture, even at concentrations that are non-toxic in short-term assays. Why is this happening?

A1: This is a common and expected observation. The cytotoxicity of AZT, the active component of this compound, is cumulative. While cells may tolerate brief exposure, long-term treatment leads to progressive mitochondrial damage. Key mechanisms include the depletion of mitochondrial DNA (mtDNA), reduction of the mitochondrial membrane potential, and increased production of reactive oxygen species (ROS)[2][3]. Over time, this damage overwhelms cellular repair mechanisms, leading to apoptosis, cell cycle arrest, and a decline in cell viability[4][5].

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism is mitochondrial toxicity . AZT is phosphorylated into its active triphosphate form, which can be mistakenly incorporated into replicating DNA by cellular polymerases, including the mitochondrial DNA polymerase-gamma. This leads to:

  • mtDNA Depletion: Long-term treatment causes a significant reduction in the amount of mtDNA, impairing the production of essential proteins for the electron transport chain[2].

  • Oxidative Stress: Dysfunctional mitochondria produce higher levels of ROS, leading to oxidative damage to DNA, lipids, and proteins[3][4]. AZT's monophosphate metabolite (AZT-MP) can also exhibit pro-oxidant properties, further exacerbating this effect[6].

  • Bioenergetic Failure: The culmination of this damage results in reduced ATP production, loss of mitochondrial membrane potential, and eventual cell death[7].

Q3: Can antioxidant supplementation prevent this cytotoxicity?

A3: Yes, antioxidant supplementation can significantly mitigate, though not always completely eliminate, AZT-induced cytotoxicity. Co-treatment with antioxidants helps neutralize the excess ROS produced by damaged mitochondria, protecting cellular components from oxidative damage. Studies in animal models have shown that supranutritional doses of Vitamin C and Vitamin E can protect against oxidative damage to mtDNA and mitochondrial lipid peroxidation caused by AZT[2][4][8]. Other potent antioxidants, such as Astaxanthin , have also been shown to restore mitochondrial integrity and inhibit mitochondria-mediated apoptosis in models of oxidative stress[9].

Q4: How do I determine a suitable, minimally toxic concentration of this compound for my long-term experiment?

A4: A thorough dose-response study is critical. Instead of a standard 24- or 48-hour assay, you should extend the experiment to reflect your planned long-term study duration (e.g., 7, 14, or 21 days).

  • Select a wide concentration range: Start with concentrations reported in the literature, including both therapeutic (e.g., 10 µM for AZT) and higher doses used to induce genotoxicity (e.g., up to 800 µM in some cell lines)[6].

  • Use multiple viability endpoints: Measure not just cell death (e.g., via Trypan Blue or LDH assay) but also proliferation (e.g., cell counting over time) and metabolic activity (e.g., MTT or resazurin assay).

  • Establish a "Toxicity Threshold": Identify the highest concentration that maintains a high level of cell viability and a normal proliferation rate over the entire experimental duration. This will be your working concentration. Remember that different cell lines exhibit different sensitivities[5].

Part 2: Troubleshooting Guides

Use this section to diagnose and resolve specific issues encountered during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
High cell death within the first few passages. 1. The selected this compound concentration is too high for the specific cell line. 2. The cell line is particularly sensitive to mitochondrial toxins. 3. Culture medium lacks sufficient antioxidant support.1. Re-evaluate Dose: Perform a long-term dose-response curve as described in FAQ Q4. 2. Supplement Media: Add antioxidants to the culture medium. See Protocol 3 for recommendations. 3. Consider a More Resistant Cell Line: If feasible, switch to a cell line known to be more tolerant of nucleoside analogs.
Cell proliferation slows dramatically over time, but viability remains high. 1. This compound is inducing cell cycle arrest (a known effect)[4][5]. 2. Sub-lethal mitochondrial stress is reducing cellular energy (ATP) for division. 3. Telomerase activity is decreasing, leading to senescence[4].1. Assess Cell Cycle: Use flow cytometry with propidium iodide staining to analyze cell cycle distribution. 2. Measure ATP Levels: Use a commercial ATP luminescence assay to quantify cellular energy status. 3. Implement Intermittent Dosing: Consider a "drug holiday" protocol where cells are cultured without this compound for 1-2 passages to allow for recovery before re-exposure.
Experimental results are inconsistent between batches. 1. Inconsistent drug preparation or storage. 2. Progressive development of resistance in the cell line. 3. Variation in the baseline mitochondrial health of the cells.1. Standardize Drug Handling: Prepare a large, single batch of this compound stock solution, aliquot, and store at -80°C to prevent freeze-thaw cycles. 2. Use Early Passage Cells: Thaw a new, early-passage vial of cells for each major experiment to prevent the selection of resistant populations. 3. Pre-condition Cells: Ensure all cells are cultured under identical, optimal conditions for at least two passages before initiating the experiment.
Markers of mitochondrial damage are high, even with antioxidant treatment. 1. The chosen antioxidant is not effectively reaching the mitochondria. 2. The level of oxidative stress is too high for the antioxidant concentration used. 3. The primary toxicity is mtDNA depletion, which is not directly prevented by antioxidants.1. Use Mitochondria-Targeted Antioxidants: Consider agents like MitoQ or Astaxanthin, which are known to accumulate in mitochondria[9]. 2. Optimize Antioxidant Dose: Titrate the concentration of your chosen antioxidant to find the most protective dose. 3. Assess mtDNA Content: Quantify mtDNA levels to determine if depletion is the dominant issue. See Protocol 2 . If so, lowering the this compound concentration is the most effective strategy.
Part 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for assessing and mitigating this compound cytotoxicity.

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 Dye (5 mg/mL stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight. Include wells for untreated controls and positive controls (e.g., using a known mitochondrial uncoupler like CCCP).

  • Treatment: Treat cells with this compound at the desired concentrations and for the desired duration.

  • JC-1 Staining: a. Prepare a fresh JC-1 working solution at 1-5 µM in pre-warmed cell culture medium. b. Aspirate the old medium from the wells and wash once with warm PBS. c. Add 100 µL of the JC-1 working solution to each well. d. Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing: Aspirate the staining solution and wash the cells twice with 100 µL of warm PBS.

  • Measurement: a. Add 100 µL of PBS or culture medium to each well. b. Plate Reader: Measure fluorescence intensity for both J-aggregates (Excitation ~560 nm, Emission ~595 nm) and JC-1 monomers (Excitation ~485 nm, Emission ~530 nm). c. Microscopy: Capture images using red and green fluorescence channels.

  • Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to control cells indicates a loss of ΔΨm and mitochondrial dysfunction.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Damage and Depletion by qPCR

This method quantifies mtDNA integrity and copy number. Damage is assessed by comparing the amplification efficiency of a long mtDNA fragment to a short one; lesions in the DNA will inhibit the polymerase during long-fragment amplification. Depletion is assessed by comparing the amount of a short mtDNA fragment to a nuclear DNA (nDNA) fragment.

Materials:

  • DNA extraction kit

  • qPCR Master Mix (SYBR Green-based)

  • Primers for:

    • A long mtDNA fragment (~8-10 kb)

    • A short mtDNA fragment (~100-200 bp, within the long fragment region)

    • A short nDNA fragment (from a single-copy nuclear gene, e.g., B2M or RNase P)

  • Real-Time PCR System

Procedure:

  • Cell Collection and DNA Extraction: Harvest untreated control cells and this compound-treated cells. Extract total genomic DNA using a commercial kit, ensuring high quality and purity.

  • DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or fluorometer.

  • qPCR Setup: a. For mtDNA Damage: For each sample, set up qPCR reactions for the long and short mtDNA amplicons. Use a standardized amount of DNA template (e.g., 10-20 ng). b. For mtDNA Depletion: For each sample, set up qPCR reactions for the short mtDNA and short nDNA amplicons.

  • qPCR Run: Perform the qPCR according to the instrument and master mix manufacturer's instructions.

  • Analysis: a. mtDNA Damage: i. Calculate the relative amplification of the long fragment compared to the short fragment for each sample using the ΔCt method: Relative Amplification = 2^-(Ct_long - Ct_short). ii. Normalize the relative amplification of treated samples to the untreated control. A lower value in treated samples indicates more damage. b. mtDNA Depletion (Copy Number): i. Calculate the ΔCt between the mtDNA and nDNA amplicons: ΔCt = Ct_mtDNA - Ct_nDNA. ii. The relative mtDNA copy number is calculated as 2 * 2^-ΔCt (the initial '2' accounts for the diploid nature of the nuclear genome). iii. A decrease in this value in treated samples indicates mtDNA depletion.

Protocol 3: Antioxidant Co-Treatment to Mitigate Oxidative Stress

This protocol outlines the use of Vitamins C and E as a supplementary strategy to reduce this compound-induced oxidative damage.

Materials:

  • L-Ascorbic acid (Vitamin C), sterile stock solution (e.g., 100 mM in water)

  • α-Tocopherol (Vitamin E), sterile stock solution (e.g., 50 mM in ethanol). Note: A water-soluble form like Trolox can be easier to work with.

  • Complete cell culture medium

Procedure:

  • Preparation of Supplemented Medium: a. On the day of use, prepare fresh medium containing the desired final concentrations of antioxidants. b. A common starting point for in vitro studies, based on effective concentrations in animal models, is in the range of 50-200 µM for Vitamin C and 10-50 µM for Vitamin E/Trolox [4][8]. c. Important: Perform a preliminary toxicity test to ensure the antioxidant concentrations themselves are not harmful to your cells.

  • Co-treatment: a. When treating cells with this compound, use the medium supplemented with antioxidants. b. Every time the medium is changed, replace it with fresh medium containing both this compound and the antioxidants.

  • Control Groups: Always include the following control groups in your experiment:

    • Vehicle Control (no treatment)

    • This compound only

    • Antioxidants only

    • This compound + Antioxidants

  • Assessment: Evaluate the protective effect of the antioxidants by performing cytotoxicity assays (e.g., MTT, cell counting) and mitochondrial health assessments (Protocols 1 and 2) on all groups.

Part 4: Visualizations and Data Summary
Mechanism of AZT-Induced Mitochondrial Cytotoxicity

AZT_Toxicity_Pathway This compound is metabolized to active AZT-TP, which impairs mtDNA replication. cluster_cell Cell cluster_mito Mitochondrion cluster_outcomes Cellular Outcomes AZT_pMAP This compound (Prodrug) AZT AZT (Zidovudine) AZT_pMAP->AZT Intracellular Metabolism AZT_TP AZT-Triphosphate (Active Form) AZT->AZT_TP Cellular Kinases PolG mtDNA Polymerase-γ AZT_TP->PolG Inhibition & Misinorporation mtDNA mtDNA PolG->mtDNA Replication Impaired Depletion mtDNA Depletion mtDNA->Depletion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Leakage ATP ATP Production ETC->ATP Reduced MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Decreased Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Oxidative_Damage Energy_Crisis Bioenergetic Crisis ATP->Energy_Crisis MMP->Energy_Crisis Depletion->ETC Impaired Synthesis Apoptosis Cell Cycle Arrest & Apoptosis Oxidative_Damage->Apoptosis Energy_Crisis->Apoptosis

Caption: this compound is metabolized to active AZT-TP, which impairs mtDNA replication.

Experimental Workflow for Troubleshooting Cytotoxicity

Troubleshooting_Workflow A logical workflow for diagnosing and mitigating this compound cytotoxicity. cluster_mitigation Mitigation Strategies cluster_assessment Assess Mechanism start Start: Unexpected Cytotoxicity Observed check_conc Is this the lowest effective dose? (Long-term dose-response) start->check_conc add_antioxidants Co-treat with Antioxidants (Vitamins C/E, Astaxanthin) [Protocol 3] check_conc->add_antioxidants No assess_mmp Assess ΔΨm (JC-1 Assay) [Protocol 1] check_conc->assess_mmp Yes assess_ros Measure ROS (e.g., DCFH-DA assay) add_antioxidants->assess_ros intermittent_dosing Implement Intermittent Dosing intermittent_dosing->assess_mmp assess_mtdna Quantify mtDNA Damage & Depletion [Protocol 2] assess_mmp->assess_mtdna assess_mtdna->assess_ros re_evaluate Re-evaluate Experiment with Optimized Conditions assess_mtdna->re_evaluate assess_ros->intermittent_dosing

Caption: A logical workflow for diagnosing and mitigating this compound cytotoxicity.

References
  • de la Asuncion, J. G., del Olmo, M. L., Sastre, J., Millan, A., Pellin, A., Pallardo, F. V., & Vina, J. (1998). AZT treatment induces molecular and ultrastructural oxidative damage to muscle mitochondria. Prevention by antioxidant vitamins.
  • de la Asuncion, J. G., del Olmo, M. L., Sastre, J., Pallardo, F. V., & Vina, J. (1998). AZT induces oxidative damage to cardiac mitochondria: protective effect of vitamins C and E. The Journal of pharmacology and experimental therapeutics, 284(1), 37-42.
  • Fang, S. H., Dong, Y. S., & Yang, Y. (2018). Inhibitory Effect of Astaxanthin on Oxidative Stress-Induced Mitochondrial Dysfunction—A Mini-Review. Marine drugs, 16(8), 285.
  • Nokta, M., & Pollard, R. (1992). Immunotoxicity of AZT: inhibitory effect on thymocyte differentiation and peripheral T cell responsiveness to gp120 of human immunodeficiency virus. Journal of acquired immune deficiency syndromes, 5(5), 456-463.
  • St. Clair, M. H., McKenzie, R., King, D. M., & Paff, M. T. (2011). Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes. Toxicological Sciences, 122(2), 435-443.
  • Szabados, E., Fischer, G. M., Toth, K., Csete, B., Nemeti, B., Trombitas, K., ... & Sumegi, B. (1999). Long-Term AZT Exposure Alters the Metabolic Capacity of Cultured Human Lymphoblastoid Cells. Toxicological Sciences, 51(2), 264-272.
  • Viña, J., de la Asunción, J. G., Sastre, J., & Pallardó, F. V. (2000). AZT induces oxidative damage to cardiac mitochondria: protective effect of vitamins C and E. Life sciences, 67(14), 1673-1681.
  • Wegner, C. C., & Re, G. G. (1997). Pro-oxidant properties and cytotoxicity of AZT-monophosphate and AZT. Biochemical pharmacology, 54(7), 781-787.
  • Williams, C. F., St. Clair, M. H., Pignatello, M., & Paff, M. T. (2010). Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes. Toxicological Sciences, 116(1), 199-209.

Sources

Technical Support Center: Azt-pmap Click Chemistry Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Azt-pmap and related click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As your virtual application scientist, I have structured this document to move from foundational principles to specific, actionable troubleshooting advice, ensuring you have the expert insights needed to achieve robust and reproducible results.

Section 1: Understanding the Fundamentals (FAQs)

This section addresses high-level questions about the core components and mechanism of the this compound click chemistry reaction.

Q1: What is this compound and what is it used for?

This compound is an aryl phosphate derivative of Azidothymidine (AZT), a well-known nucleoside reverse transcriptase inhibitor (NRTI) used in anti-HIV research.[1] The key feature of this compound for bioconjugation is its terminal azide group (-N₃) . This functional group makes it a ready-to-use reagent for click chemistry, allowing it to be covalently linked to molecules containing an alkyne group.[1] This enables researchers to attach AZT to various substrates, such as fluorescent dyes, polymers, or biological macromolecules, for drug delivery studies, diagnostics, and mechanistic investigations.

Q2: What is the fundamental mechanism of the this compound click chemistry reaction?

The reaction involving this compound is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This is a highly efficient and specific type of "click chemistry".[2] In this reaction, the azide group on this compound reacts with a terminal alkyne on another molecule to form a stable, covalent 1,4-disubstituted triazole linkage.[3][4] The reaction is not a simple one-step process but a catalytic cycle that requires an active Copper(I) species.[5]

The key steps in the mechanism are:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the alkyne partner.[3]

  • Cycloaddition: The azide (from this compound) then reacts with the activated copper acetylide intermediate.[3]

  • Ring Formation and Product Release: A six-membered copper metallacycle intermediate forms and then rearranges to the stable five-membered triazole ring, releasing the final product and regenerating the Cu(I) catalyst for the next cycle.[4]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_II Cu(II) Source (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne Alkyne Substrate Alkyne->Cu_Acetylide Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle Azide Azide Substrate (this compound) Azide->Metallacycle Metallacycle->Cu_I Regeneration Product Triazole Product Metallacycle->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Q3: Why is a copper catalyst necessary, and what is the active form?

The non-catalyzed thermal cycloaddition between an azide and an alkyne (the Huisgen cycloaddition) requires high temperatures and often produces a mixture of 1,4- and 1,5-regioisomers, making it unsuitable for most biological applications.[4][6]

The copper catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸, allowing it to proceed rapidly at room temperature and under aqueous conditions.[4] Critically, the copper-catalyzed reaction is highly regiospecific, yielding exclusively the 1,4-disubstituted triazole product.[4][7] The active catalytic species is Copper(I) (Cu⁺) . Since Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen, a reducing agent like sodium ascorbate is almost always included in the reaction to continuously regenerate Cu(I) from any Cu(II) that forms.[4][8]

Q4: What are the key reagents in a typical this compound click reaction?

A successful CuAAC reaction depends on a core set of reagents, each with a specific function.

ReagentFunctionCommon Examples
Azide Reagent The azide-containing molecule.This compound
Alkyne Reagent The alkyne-containing molecule to be conjugated.Alkyne-modified proteins, DNA, dyes, or surfaces.
Copper(II) Source Precursor to the active catalyst.Copper(II) Sulfate (CuSO₄)
Reducing Agent Reduces Cu(II) to the active Cu(I) state and maintains it.Sodium Ascorbate
Cu(I) Ligand Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from copper-induced damage.[9]THPTA (water-soluble), TBTA
Solvent/Buffer Provides the reaction medium.Phosphate buffers, HEPES, water, DMSO, t-BuOH

Section 2: Proactive Troubleshooting & Optimization

Anticipating problems is key to experimental success. This section provides guidance on setting up your reaction to avoid common pitfalls.

Q5: How should I store this compound and other key reagents to ensure reactivity?

Proper storage is critical for reagent stability.

  • This compound: For long-term storage, this compound stock solutions should be kept at -80°C (stable for up to 6 months). For short-term use, -20°C is acceptable for up to one month, but always protect from light. It is highly recommended to aliquot the solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

  • Sodium Ascorbate: This reducing agent is highly susceptible to oxidation. Always prepare sodium ascorbate solutions fresh immediately before setting up the reaction. Do not store or reuse old solutions.

  • Alkyne-modified Biomolecules: Storage conditions depend on the nature of the molecule. Proteins are typically stored at -80°C, while oligonucleotides may be stable at -20°C. Follow the supplier's specific recommendations.

Q6: Which solvent and buffer system is best for my reaction?

The choice of solvent is critical and can significantly impact reaction efficiency.

  • Aqueous Buffers: The CuAAC reaction is remarkably tolerant of aqueous conditions and a wide pH range (4-12).[4] Phosphate, HEPES, and MOPS buffers are generally safe choices.[9]

  • Buffers to Avoid:

    • Tris Buffer: Tris can chelate copper, reducing the concentration of the active catalyst and slowing the reaction.[9]

    • High Chloride Concentrations: Buffers with very high concentrations of chloride (>0.2 M) can also compete for copper binding and inhibit the reaction.[9]

  • Organic Co-solvents: If your alkyne-functionalized molecule has poor water solubility, co-solvents like DMSO, DMF, or t-BuOH can be used. However, high concentrations (>30-50%) may require optimization of the copper ligand used.[9]

Q7: What is the role of a copper ligand (e.g., THPTA, TBTA) and do I always need one?

While not strictly required for the reaction to proceed, using a copper-chelating ligand is highly recommended , especially in bioconjugation.

Causality Behind Using a Ligand:

  • Stabilization of Cu(I): Ligands like THPTA and TBTA form a complex with the Cu(I) ion, protecting it from oxidation to the inactive Cu(II) state and preventing disproportionation. This maintains a higher concentration of the active catalyst and leads to a more reliable reaction.[10]

  • Increased Reaction Rate: The ligand complex often exhibits enhanced catalytic activity compared to the un-ligated Cu(I) ion.[9]

  • Protection of Biomolecules: The standard CuAAC mixture (Copper/Ascorbate) can generate reactive oxygen species (ROS) that damage sensitive amino acid residues (like histidine) or nucleic acids. The ligand serves as a sacrificial reductant, protecting the biomolecule from this oxidative damage.[9][11]

For applications involving sensitive biological samples like live cells, proteins, or DNA, a water-soluble, protective ligand like THPTA is considered essential.[10]

Section 3: Reactive Troubleshooting Guide (Q&A Format)

When experiments don't go as planned, a logical troubleshooting approach is necessary. This workflow and the following Q&A section are designed to diagnose and solve common problems.

Troubleshooting_Workflow start Low or No Product Yield check_reagents 1. Validate Reagents start->check_reagents check_catalyst 2. Check Catalyst System check_reagents->check_catalyst Reagents OK reagent_q1 Are this compound and alkyne pure & intact? check_reagents->reagent_q1 reagent_q2 Is Sodium Ascorbate solution freshly made? check_reagents->reagent_q2 check_substrate 3. Investigate Substrate Issues check_catalyst->check_substrate Catalyst OK catalyst_q1 Is there sufficient Cu(I)? (Check for blue Cu(II) color) check_catalyst->catalyst_q1 catalyst_q2 Is the buffer system interfering (e.g., Tris)? check_catalyst->catalyst_q2 substrate_q1 Does the substrate contain Cu-chelating groups? (e.g., His-tag, thiols) check_substrate->substrate_q1 substrate_q2 Is the alkyne sterically hindered or inaccessible? check_substrate->substrate_q2 solution Problem Solved reagent_q1->solution Implement Fix reagent_q2->solution Implement Fix catalyst_q1->solution Implement Fix catalyst_q2->solution Implement Fix substrate_q1->solution Implement Fix substrate_q2->solution Implement Fix

Sources

Azt-pmap stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers utilizing Azt-pmap (3'-azidothymidine-5'-(phenylmethoxyalanyl) phosphate). This guide synthesizes chemical stability data with practical experimental protocols, focusing on its dual role as a nucleoside reverse transcriptase inhibitor (NRTI) prodrug and a bioorthogonal click chemistry reagent.

Stability, Storage, and Experimental Optimization

Product Identity: this compound (Azidothymidine-phenyl-methoxy-alanyl-phosphate) Chemical Class: Phosphoramidate Pronucleotide (ProTide) / Click Chemistry Reagent Primary Application: Metabolic labeling of viral reverse transcription; HIV inhibition studies; Copper-catalyzed (CuAAc) or Strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2]

Storage & Stability Matrix

This compound is a phosphoramidate prodrug. Its stability is governed by two competing factors: the hydrolytic sensitivity of the phosphoramidate "masking" group and the photosensitivity of the azide moiety.

Core Storage Directives
ParameterConditionMaximum StabilityTechnical Rationale
Lyophilized Powder -80°C 2 Years Arrests slow hydrolytic degradation of the phosphoramidate ester.
Lyophilized Powder -20°C6 MonthsAcceptable for short-term turnover; risk of moisture accumulation over time.
Solubilized Stock -80°C6 MonthsSolvent: Anhydrous DMSO. Avoid Water.
Solubilized Stock -20°C1 MonthRepeated freeze-thaw cycles will shear the molecule and introduce moisture.
Light Exposure DarkN/AAzides are photolabile; prolonged exposure to UV/ambient light causes nitrogen release and degradation.
Critical Handling Protocol (The "Zero-Water" Rule)

The "pmap" moiety (phenyl-methoxy-alanyl-phosphate) is designed to be cleaved by intracellular esterases. However, it is also susceptible to spontaneous hydrolysis in aqueous environments, particularly at non-neutral pH.

  • Solvent Choice: Always reconstitute this compound in anhydrous DMSO or Dimethylformamide (DMF) . Never use water or PBS for stock solution preparation.

  • Aliquot Strategy: Upon first reconstitution, immediately divide the stock into single-use aliquots (e.g., 10–50 µL) to prevent freeze-thaw degradation.

  • Aqueous Dilution: Only dilute into aqueous buffers (PBS, cell culture media) immediately prior to use . Do not store aqueous solutions for >4 hours.

Troubleshooting Guide & FAQs

Field-proven solutions for common experimental deviations.

Category A: Metabolic Labeling & Cell Culture

Q: I am treating cells with this compound but see no click-labeling signal in the nucleus. Why? A: This often indicates a failure in metabolic activation, not the click reaction itself.

  • Mechanism: this compound is a prodrug. It must enter the cell, undergo enzymatic cleavage (by Cathepsin A/HINT1) to release the monophosphate, and then be phosphorylated to the triphosphate (AZT-TP) before DNA polymerase can incorporate it.

  • Diagnostic:

    • Check Cell Type: Some cell lines lack the necessary esterases or kinases to process the ProTide effectively.

    • Competition: High levels of endogenous Thymidine in the media (often found in FBS) compete with this compound for DNA incorporation. Solution: Use dialyzed FBS or thymidine-free media during the labeling pulse.

Q: The cells are dying during the pulse phase. Is this compound toxic? A: Yes, it is an NRTI and a chain terminator.

  • Toxicity Threshold: this compound exhibits cytotoxicity (TC50 ~500 µM in some lines), but mitochondrial toxicity can occur lower.

  • Optimization: Perform a titration curve. For labeling, you rarely need >10–20 µM. If using for HIV inhibition, EC50 is often in the nanomolar range (0.08–0.32 µM), so high concentrations are unnecessary and detrimental.

Category B: Click Chemistry Reaction

Q: My click reaction (CuAAc) efficiency is low. The solution turns green/brown. A: This indicates Copper(I) oxidation to Copper(II), which is inactive for catalysis and toxic to biomolecules.

  • Solution:

    • Fresh Reductant: Ensure your Sodium Ascorbate is fresh (white powder, not yellow).

    • Ligand Support: Use a stabilizing ligand like THPTA or BTTAA (ratio 1:5 Cu:Ligand) to protect the Cu(I) oxidation state.

    • Oxygen: Degas buffers if possible.

Q: Can I use this compound for "Copper-free" click chemistry? A: Yes. The azide group reacts with strained alkynes (DBCO, BCN) via SPAAC.[2]

  • Note: SPAAC kinetics are generally slower than CuAAc. Ensure your DBCO probe is in excess (2x–5x) relative to the estimated this compound incorporation.

Mechanistic Visualization

Understanding the fate of this compound is crucial for experimental design. It has two distinct states: the Intact Reagent (in the tube) and the Incorporated Label (in the DNA).

  • In Vitro: The "pmap" group is attached.[2]

  • In Vivo (Metabolic): The "pmap" group is cleaved; only the AZT core is incorporated into DNA.

AztPmap_Mechanism cluster_int Intracellular Metabolism AztPmap This compound (Intact) (Azide + ProTide Mask) DirectClick Direct Click Reaction (e.g., Protein conjugation) AztPmap->DirectClick In Tube (Chemical) Entry Cell Entry (Passive/Transporter) AztPmap->Entry Cleavage Enzymatic Activation (Esterases/HINT1) Entry->Cleavage Hydrolysis of pmap AZTMP AZT-Monophosphate Cleavage->AZTMP Release AZTTP AZT-Triphosphate AZTMP->AZTTP Kinases DNA Incorporation into DNA (Chain Termination) AZTTP->DNA Reverse Transcriptase or Polymerase Labeling Click Labeling (Fluorescent Tagging) DNA->Labeling + Alkyne Probe

Figure 1: The Dual Fate of this compound. The diagram illustrates that the "pmap" masking group is removed during metabolic processing. Consequently, the final labeled DNA species is chemically identical to AZT-labeled DNA, despite the enhanced delivery provided by the pmap moiety.

Standardized Solubilization Protocol

Objective: Prepare a stable 10 mM Stock Solution.

Materials:

  • This compound (Lyophilized)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves)

  • Amber microcentrifuge tubes

Procedure:

  • Calculate: Determine the volume of DMSO required.

    • Formula:

      
      
      
    • (Note: Verify MW on specific batch CoA, typically ~560-580 Da depending on salt form).

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.

  • Dissolve: Add DMSO. Vortex gently for 30 seconds. Centrifuge briefly to collect solution.

  • Inspect: Ensure the solution is perfectly clear. If cloudy, warm to 37°C for 2 minutes.

  • Store: Aliquot immediately into amber tubes. Freeze at -80°C.

References

  • MedChemExpress (MCE). this compound Product Datasheet & Protocol. (Catalog No. HY-146394). Retrieved from

  • McGuigan, C., et al. (1993). Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT.
  • ChemicalBook. 3'-azidothymidine-5'-(phenylmethoxyalanyl) phosphate Properties. Retrieved from

  • Agrawal, B., et al. (2012). ProTide: A Unified Approach for Delivery of Nucleoside Monophosphates.

Sources

Technical Support Center: Optimizing Cellular Uptake of Azt-pmap

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Azt-pmap .

Based on the technical specifications of This compound (a specific aryl phosphate derivative of Zidovudine/AZT, often used as a click-chemistry reagent or prodrug), this guide addresses the unique physicochemical challenges of delivering masked phosphate nucleotides into cells.

Product Class: Nucleoside Analogue / Aryl Phosphate Derivative / Click Chemistry Reagent Primary Application: Antiviral research (HIV/HBV), metabolic labeling, and click-chemistry (CuAAC/SPAAC).[1] Support Level: Tier 3 (Senior Application Scientist)

Core Diagnostic: Why is Uptake Failing?

Before altering your protocol, you must identify the bottleneck. This compound is designed as a "masked" phosphate (ProTide-like strategy) to bypass the rate-limiting monophosphorylation step and improve lipophilicity. If uptake is poor, the masking group is likely failing to facilitate passive diffusion, or the molecule is being degraded before entry.

Troubleshooting Flowchart

The following logic flow identifies the root cause based on your experimental observation.

DiagnosticFlow Start Start: Observed Issue Obs1 No Signal (Click/Fluorescence) Start->Obs1 Obs2 Spotty/Aggregated Signal Start->Obs2 Obs3 High Background / Surface Only Start->Obs3 Q2 Is Serum present in media? Obs1->Q2 Q1 Is the stock solution clear? Obs2->Q1 Act4 Wash Protocol Error: Use Heparin wash or Acid strip Obs3->Act4 Q1->Q2 Yes Act1 Solubility Failure: Switch solvent (DMSO) or check concentration limit Q1->Act1 No (Cloudy) Q3 Cell line MDR/P-gp status? Q2->Q3 No (Serum-Free) Act2 Esterase Hydrolysis: Switch to Heat-Inactivated or Serum-Free Pulse Q2->Act2 Yes (Standard FBS) Act3 Efflux Pump Active: Add Verapamil/Cyclosporin A Q3->Act3 High Expression Q3->Act4 Low Expression

Figure 1: Diagnostic logic for identifying the root cause of poor this compound uptake. Blue paths indicate biological barriers; Red paths indicate physicochemical failures.

Critical Troubleshooting Protocols

Issue A: Premature Hydrolysis (Serum Interference)

The Science: this compound contains an aryl phosphate group.[1] While this group increases lipophilicity to aid membrane crossing, it is highly susceptible to extracellular esterases and phosphoramidases found in Fetal Bovine Serum (FBS). If these enzymes cleave the masking group outside the cell, the molecule reverts to a charged nucleotide or AZT, drastically changing its uptake kinetics.

The Fix: The "Pulse-Chase" Modification Do not incubate for 24+ hours in full serum. Use a high-concentration pulse in reduced serum.

  • Wash: Rinse cells 2x with pre-warmed PBS to remove residual serum esterases.

  • Pulse: Incubate cells with this compound in Opti-MEM or Serum-Free Media for 2–4 hours.

    • Note: Most nucleoside analogues achieve equilibrium within 2-4 hours.

  • Chase (Optional): If long-term incubation is required for metabolic incorporation, remove the pulse media and replace with full growth media (10% FBS) after the initial uptake phase.

Issue B: Multidrug Resistance (Efflux Pumps)

The Science: AZT and its derivatives are known substrates for P-glycoprotein (P-gp/MDR1) and MRPs (Multidrug Resistance-associated Proteins) . If your cell line (e.g., resistant cancer lines, BBB models) overexpresses these pumps, this compound will be actively pumped out as fast as it enters.

The Fix: Efflux Inhibition Assay Validate this hypothesis by running a parallel well with an inhibitor.

InhibitorTarget PumpWorking Conc.Notes
Verapamil P-gp (MDR1)10–50 µMCalcium channel blocker; monitor cell viability.
Probenecid MRPs / OATs0.5–1.0 mMBroad-spectrum anion transport inhibitor.
Cyclosporin A Broad Spectrum5–10 µMHighly potent; use as a positive control.

Protocol: Pre-incubate cells with the inhibitor for 30 minutes before adding this compound. Maintain inhibitor presence during the this compound incubation.

Issue C: "False Negative" due to Click Chemistry Failure

The Science: If you are detecting this compound via a click reaction (e.g., CuAAC with a fluorescent alkyne), the lack of signal might not be "poor uptake" but rather "poor clicking." Copper catalysts can be quenched by cell media components, or the reaction might not penetrate the nucleus/mitochondria where the drug accumulates.

The Fix: Optimized Fixation & Permeabilization

  • Fixation: 3.7% Formaldehyde in PBS (15 min).

  • Permeabilization (Crucial): 0.5% Triton X-100 (10 min). Standard 0.1% is often insufficient for nuclear access of click reagents.

  • Reaction Buffer: Ensure your Click Cocktail contains a copper stabilizer (e.g., THPTA or TBTA) and a reductant (Sodium Ascorbate) in fresh excess.

Frequently Asked Questions (FAQs)

Q: I see bright aggregates on the cell surface but no internal signal. What is happening? A: This is likely micellar aggregation . This compound is an amphipathic molecule (hydrophobic aryl group + polar nucleoside). In aqueous media, it can form micelles that stick to the cell membrane but do not enter.

  • Solution: Disperse the stock solution (DMSO) into the media while vortexing. Ensure final DMSO concentration is <0.5% but >0.1% to maintain solubility. If possible, add a dispersant like Pluronic F-127 (0.05%).

Q: Can I use this compound to label mitochondrial DNA? A: Yes, AZT derivatives have a known affinity for mitochondrial DNA polymerase (Pol γ). However, mitochondrial entry requires a high membrane potential.

  • Check: Ensure your cells are metabolically active. Senescent or stressed cells with depolarized mitochondria will show poor this compound uptake/retention.

Q: I am actually using an "this compound" peptide conjugate (e.g., AZT linked to PMAP-36). Does this guide apply? A: No. If you are using a peptide conjugate (Drug + Antimicrobial Peptide), the mechanism is completely different (Endocytosis/Pore formation).

  • For Peptide Conjugates: The issue is likely endosomal entrapment .

  • Quick Fix: Add Chloroquine (50-100 µM) during incubation to buffer endosomal pH and promote peptide escape.

Mechanistic Pathway Visualization

Understanding the intended pathway vs. failure modes is critical for troubleshooting.

Pathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_intra Intracellular Cytosol Azt This compound (Masked/Lipophilic) Hydrolysis Serum Esterases (DEGRADATION) Azt->Hydrolysis Serum Exposure Diffusion Passive Diffusion (Primary Route) Azt->Diffusion Prodrug Intact this compound Diffusion->Prodrug Efflux P-gp / MRP (Efflux Pump) Efflux->Azt Prodrug->Efflux Resistance Activation Enzymatic Cleavage (HINT1 / Esterase) Prodrug->Activation Active AZT-Monophosphate (Trapped) Activation->Active Target DNA / RT Inhibition Active->Target

Figure 2: The cellular uptake and activation pathway of this compound. Note that serum esterases (extracellular) and efflux pumps (membrane) are the primary antagonists to successful delivery.

References

  • MedChemExpress (MCE). this compound Product Datasheet. Describes this compound as an aryl phosphate derivative of AZT and click chemistry reagent.[1]

  • BOC Sciences. this compound Compound Summary. Categorizes the compound under Nucleosides & Nucleotides for drug delivery research.

  • McGuigan, C., et al. (1993). Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT. (Foundational mechanism for aryl-phosphate "ProTide" uptake).

  • Ambeed. this compound Chemical Structure and Properties. Confirms the identity as a click-compatible AZT derivative.

  • RSC Advances. Intracellular delivery strategies using membrane-interacting peptides. (Reference for users confusing this compound with PMAP peptide conjugates).

Sources

Validation & Comparative

Azt-pmap vs. AZT: A Comparative Guide to Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antiviral efficacy of Azt-pmap, a phosphoramidate prodrug of zidovudine (AZT), and its parent compound, AZT. By examining the fundamental differences in their mechanisms of action and presenting supporting experimental data, this document aims to equip researchers with the critical information needed to evaluate their respective therapeutic potentials.

Introduction: Overcoming the Limitations of AZT

Zidovudine (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, marked a pivotal moment in antiretroviral therapy.[1] Its mechanism of action relies on its conversion to the active triphosphate form, AZT-triphosphate (AZT-TP), by host cellular kinases.[1][2] AZT-TP then competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated AZT molecule leads to chain termination, thereby halting viral replication.[2]

However, the therapeutic efficacy of AZT is often hampered by a critical, rate-limiting step: the initial phosphorylation of AZT to AZT-monophosphate (AZT-MP) by cellular thymidine kinase (TK).[3] In cells with low or deficient TK activity, the conversion to the active form is inefficient, leading to reduced antiviral activity and the potential for the development of drug resistance.[3]

To address this challenge, a new generation of prodrugs has been developed. This compound, an aryl phosphate derivative of AZT, represents a strategic approach to bypass this initial phosphorylation step. These phosphoramidate prodrugs are designed to be membrane-soluble and, upon entering the cell, are metabolized to release the monophosphorylated form of the parent nucleoside, thereby circumventing the need for the initial kinase-mediated activation. This guide will delve into the comparative antiviral efficacy of this compound versus AZT, supported by key experimental findings.

Comparative Antiviral Efficacy and Cytotoxicity

The enhanced antiviral activity of this compound, particularly in cells with compromised phosphorylation pathways, is a key differentiator from AZT. This is quantitatively demonstrated by comparing their 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit viral replication by 50%, and their 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.[4]

A pivotal study directly compared the anti-HIV-1 activity and cytotoxicity of a phosphoramidate derivative of AZT, conceptually similar to this compound, with the parent drug in both wild-type CEM cells and a thymidine kinase-deficient (CEM/TK-) cell line. The results, summarized in the table below, highlight the significant advantage of the prodrug approach.

CompoundCell LineAnti-HIV-1 Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
AZT CEM0.004297250
CEM/TK->125<25
This compound (analog) CEM0.04>100>2500
CEM/TK-0.2>100>500

Data adapted from a comparative study on aryl phosphate derivatives of AZT.[3][4]

Key Observations:

  • In wild-type CEM cells , both AZT and the this compound analog demonstrated potent anti-HIV-1 activity. While AZT showed a lower IC50 in this specific instance, the this compound analog exhibited significantly lower cytotoxicity, resulting in a favorable selectivity index.

  • In thymidine kinase-deficient (CEM/TK-) cells , the difference is stark. AZT was virtually inactive, with an IC50 greater than 1 µM. In contrast, the this compound analog retained significant antiviral activity (IC50 = 0.2 µM). This finding strongly supports the hypothesis that the prodrug effectively delivers the monophosphorylated AZT into the cells, bypassing the need for the initial, TK-dependent phosphorylation step.[3]

  • Cytotoxicity : The this compound analog consistently demonstrated lower cytotoxicity (CC50 > 100 µM) compared to AZT in both cell lines, indicating a wider therapeutic window.[3][4]

Mechanism of Action: A Tale of Two Pathways

The divergent antiviral efficacies of AZT and this compound are a direct consequence of their distinct intracellular activation pathways.

Zidovudine (AZT) Activation Pathway

The activation of AZT is a three-step intracellular phosphorylation process mediated by host cell kinases:

  • AZT to AZT-monophosphate (AZT-MP): Catalyzed by thymidine kinase (TK). This is the rate-limiting step.

  • AZT-MP to AZT-diphosphate (AZT-DP): Catalyzed by thymidylate kinase.

  • AZT-DP to AZT-triphosphate (AZT-TP): Catalyzed by nucleoside diphosphate kinase.

Only the fully phosphorylated AZT-TP is the active inhibitor of HIV reverse transcriptase.

AZT_Activation AZT AZT (Zidovudine) AZT_MP AZT-MP (Monophosphate) AZT->AZT_MP Thymidine Kinase (TK) (Rate-limiting) AZT_DP AZT-DP (Diphosphate) AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-TP (Active Triphosphate) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase AZT_TP->RT Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition

Caption: Intracellular activation pathway of AZT.

This compound Activation Pathway

This compound, as a phosphoramidate prodrug, is designed for more efficient intracellular delivery of the first phosphorylated intermediate, AZT-MP.

  • Cellular Uptake: The lipophilic nature of the aryl and amino acid ester moieties facilitates passive diffusion across the cell membrane.

  • Intracellular Cleavage: Once inside the cell, cellular enzymes (e.g., esterases and phosphoramidases) cleave the promoieties.

  • Release of AZT-MP: This enzymatic cleavage directly yields AZT-MP, bypassing the initial, TK-dependent step.

  • Conversion to Active Form: The released AZT-MP is then subsequently phosphorylated to AZT-DP and the active AZT-TP by cellular kinases.

Azt_pmap_Activation cluster_0 Extracellular cluster_1 Intracellular Azt_pmap This compound (Prodrug) Intracellular_Azt_pmap Intracellular This compound Azt_pmap->Intracellular_Azt_pmap Passive Diffusion Cell_Membrane Cell Membrane AZT_MP AZT-MP (Monophosphate) Intracellular_Azt_pmap->AZT_MP Enzymatic Cleavage (Esterases, Phosphoramidases) AZT_DP AZT-DP (Diphosphate) AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-TP (Active Triphosphate) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase AZT_TP->RT Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition

Caption: Intracellular activation pathway of this compound.

Experimental Protocols

The following are representative protocols for assessing the in vitro anti-HIV activity and cytotoxicity of antiviral compounds like this compound and AZT.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay determines the concentration of a drug required to inhibit HIV-1 replication in susceptible cell lines.

Experimental Workflow:

Antiviral_Assay_Workflow A 1. Cell Seeding (e.g., CEM cells in 96-well plates) B 2. Drug Addition (Serial dilutions of This compound or AZT) A->B C 3. Virus Inoculation (HIV-1 infection) B->C D 4. Incubation (e.g., 4-5 days at 37°C) C->D E 5. Supernatant Collection D->E F 6. p24 Antigen Quantification (ELISA) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for the anti-HIV p24 antigen assay.

Step-by-Step Methodology:

  • Cell Preparation and Seeding:

    • Culture human T-lymphoblastoid cells (e.g., CEM or MT-2) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well microtiter plates at a predetermined density.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and AZT in the culture medium.

    • Add the diluted compounds to the appropriate wells of the cell plates. Include control wells with no drug.

  • Virus Inoculation:

    • Infect the cells with a standardized amount of a laboratory-adapted strain of HIV-1.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Endpoint Measurement (p24 Antigen ELISA):

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the amount of viral p24 antigen in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[5][6][7] The p24 antigen is a core protein of HIV and its concentration in the supernatant is indicative of the level of viral replication.[5][6]

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control (no drug).

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the test compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the host cells (the same cell line used in the antiviral assay) in 96-well plates at the same density.

  • Compound Addition:

    • Add serial dilutions of this compound and AZT to the wells, mirroring the concentrations used in the antiviral assay. Include untreated cell controls.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay.

  • MTT Reagent Addition:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation with MTT:

    • Incubate the plates for a few hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The development of this compound and similar phosphoramidate prodrugs represents a significant advancement in the design of more effective nucleoside analogue-based antiviral therapies. By circumventing the rate-limiting initial phosphorylation step required for the activation of AZT, this compound demonstrates superior antiviral efficacy, particularly in cells with low levels of thymidine kinase. This is a critical advantage, as it has the potential to overcome a key mechanism of drug resistance to AZT.

Furthermore, the improved cytotoxicity profile of this compound suggests a wider therapeutic window, which could translate to better patient tolerance and safety. The experimental data strongly support the prodrug strategy as a viable approach to enhance the therapeutic potential of established antiviral agents like AZT. For researchers and drug development professionals, these findings underscore the importance of innovative drug delivery systems in optimizing the efficacy and safety of antiviral therapeutics.

References

  • Britannica. (2026, January 20). AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts. Available at: [Link]

  • McGuigan, C., Pathirana, R. N., Mahmood, N., & Hay, A. J. (1992). Aryl phosphate derivatives of AZT retain activity against HIV1 in cell lines which are resistant to the action of AZT. Antiviral Research, 17(4), 311-321.
  • McGuigan, C., Pathirana, R. N., Balzarini, J., & De Clercq, E. (1993). Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT. Journal of Medicinal Chemistry, 36(8), 1048-1052. Available at: [Link]

  • García-Turk, G., et al. (2002). Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure. International Journal of Antimicrobial Agents, 20(4), 282-288. Available at: [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]

  • Taylor & Francis. (n.d.). AZT – Knowledge and References. Available at: [Link]

  • Sci-hub.st. (n.d.). Aryl phosphate derivates of AZT inhibit HIV replication in cells where the nucleoside is poorly active. Available at: [Link]

  • ASHM. (n.d.). HIV antibody and antigen testing. HIV Management Guidelines. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). QuickTiter™ HIV Lentivirus Quantitation Kit (HIV p24 ELISA). Available at: [Link]

  • FY Diagnostic & Surgicals. (n.d.). INSTRUCTIONS FOR USE HIV Ag/Ab ELISA. Available at: [Link]

  • The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis. Available at: [Link]

  • Herrera-Carrillo, E., et al. (2023). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. AIDS Research and Therapy, 20(1), 69. Available at: [Link]

Sources

The Evolving Frontier of HIV-1 Therapy: A Comparative Analysis of AZT-PMAP and Conventional Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For decades, Nucleoside Reverse Transcriptase Inhibitors (NRTIs) have formed the backbone of antiretroviral therapy, fundamentally altering the prognosis for individuals with HIV-1. However, the emergence of drug resistance and long-term toxicities necessitates a continuous search for more potent and safer therapeutic agents. This guide provides a detailed comparison of a novel investigational agent, AZT-PMAP, with established NRTIs, offering insights into its potential advantages and the experimental frameworks used for its evaluation.

The Central Role of Reverse Transcriptase in the HIV-1 Life Cycle

Human Immunodeficiency Virus (HIV) is a retrovirus, meaning its genetic material is encoded in RNA.[1] For HIV to replicate within a human host cell, it must first convert its RNA genome into DNA, a process that is alien to the host cell's machinery.[1] The virus accomplishes this using its own enzyme, reverse transcriptase.[1][2] This newly synthesized viral DNA is then integrated into the host cell's genome, compelling the cell to produce new viral particles.[3]

NRTIs are a class of drugs that strategically target this crucial reverse transcription step.[2][4] They are structural analogs of the natural deoxynucleotides (the building blocks of DNA).[1][5] When incorporated into the growing viral DNA chain by reverse transcriptase, they act as "chain terminators" because they lack a critical chemical group required for the addition of the next nucleotide, thereby halting DNA synthesis.[5][6][7]

Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

The efficacy of NRTIs hinges on a multi-step intracellular activation process. Upon entering a host cell, an NRTI must be phosphorylated by host cell enzymes (kinases) to its active triphosphate form.[3][8] This triphosphate metabolite then competes with natural deoxynucleotide triphosphates for incorporation into the nascent viral DNA strand by the HIV-1 reverse transcriptase.[6]

Caption: General mechanism of action for Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

A Look at Established Nucleoside Reverse Transcriptase Inhibitors

Several NRTIs have been approved and are widely used in clinical practice. Each possesses a unique profile of antiviral activity, side effects, and resistance patterns.

  • Zidovudine (AZT): The first approved antiretroviral agent, AZT (a thymidine analog) remains a component of some treatment regimens.[2][9] However, its use can be limited by side effects such as anemia and lipoatrophy.[10][11]

  • Lamivudine (3TC) and Emtricitabine (FTC): These cytidine analogs are well-tolerated and potent NRTIs, forming a common backbone of many combination therapies.[4]

  • Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF): TDF is a nucleotide reverse transcriptase inhibitor (NtRTI) that is highly effective. TAF is a newer prodrug of tenofovir with an improved safety profile, particularly concerning renal and bone health.[11][12]

  • Abacavir (ABC): An effective guanosine analog, but its use is limited by a potential hypersensitivity reaction in individuals with a specific genetic marker.

The Emergence of this compound: A Novel Prodrug Strategy

This compound is an investigational aryl phosphoramidate derivative of AZT.[13] This modification represents a "prodrug" approach, where the parent drug (AZT) is chemically altered to enhance its pharmacological properties.[8] The primary rationale behind developing phosphoramidate prodrugs of NRTIs is to bypass the initial, often rate-limiting, intracellular phosphorylation step.[8][11] By delivering the monophosphate form of the drug directly into the cell, these prodrugs have the potential for increased potency and an altered resistance profile.[8][14]

Studies on various phosphoramidate derivatives of AZT have shown that these compounds can exhibit significant anti-HIV activity, in some cases greater than the parent AZT molecule.[14][15] The specific chemical groups attached to the phosphate can profoundly influence the drug's activity and toxicity.[16]

Comparative Antiviral Efficacy and Cytotoxicity

The evaluation of any new antiretroviral agent requires rigorous testing of its ability to inhibit viral replication (efficacy) and its potential to harm host cells (cytotoxicity). These are typically quantified using the following metrics:

  • EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates greater potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower toxicity.

  • SI (Selectivity Index): Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window, with high antiviral activity and low toxicity.

CompoundCell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound C8166 / JMHIV-10.08>100>1250
AZT MT-4HIV-1 MvP-899Not specified>163Not specified
This compound analog (3c) MT-4HIV-1 MvP-8990.01416311643

Data for this compound is based on its reported activity in C8166 and JM cells[13], while data for an analog and AZT is from a separate study in MT-4 cells[15]. Direct head-to-head comparison data in the same cell line and viral strain is limited in the public domain.

These preliminary data suggest that phosphoramidate modifications can lead to compounds with very high selectivity indices.[15] Notably, some aryl phosphate derivatives of AZT have demonstrated the ability to retain activity against HIV-1 strains that are resistant to the parent drug, AZT.[14]

Experimental Methodologies for NRTI Evaluation

The data presented above are generated through standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing further experiments.

Workflow for In Vitro Evaluation of NRTIs

Sources

A Researcher's Guide to Azt-pMAP: A Specific and Versatile Probe for DNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cell biology and drug discovery, the precise measurement of DNA synthesis is fundamental to understanding cellular proliferation, genotoxicity, and the efficacy of therapeutic agents. For decades, researchers have relied on nucleoside analogs that incorporate into newly synthesized DNA. This guide provides an in-depth validation of 3'-azido-2',3'-dideoxythymidine-5'-monophosphate (Azt-pMAP) as a robust and specific probe for DNA synthesis, comparing its performance with established alternatives like 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU).

The Evolution of DNA Synthesis Probes: Beyond BrdU and EdU

The gold standard for detecting DNA synthesis has historically been the incorporation of BrdU, a thymidine analog, which is then detected by specific antibodies. However, the BrdU method necessitates harsh DNA denaturation steps, which can compromise sample integrity and are often incompatible with the co-detection of other cellular markers[1][2]. The advent of EdU, another thymidine analog, offered a significant improvement. EdU is detected via a "click" chemistry reaction with a fluorescent azide, a method that is faster and gentler than the BrdU protocol[3][4].

This compound represents the next logical step in this evolution. As an aryl phosphate derivative of the well-characterized nucleoside analog Zidovudine (AZT), this compound is readily incorporated into replicating DNA[5][6][7]. The key to its utility as a probe lies in the presence of an azide group, which allows for highly specific and efficient detection through click chemistry[8][9].

Mechanism of Action: From Incorporation to Detection

The utility of this compound as a DNA synthesis probe is a two-step process: enzymatic incorporation into DNA followed by bioorthogonal click chemistry-based detection.

  • Cellular Uptake and Phosphorylation: this compound, a monophosphate nucleoside analog, is transported into the cell. Cellular kinases then convert it into the active triphosphate form, Azt-p-triphosphate.

  • Incorporation by DNA Polymerase: During the S-phase of the cell cycle, DNA polymerase incorporates Azt-p-triphosphate into newly synthesized DNA strands in place of thymidine triphosphate. The 3' azide group of AZT acts as a chain terminator for DNA synthesis[5][10][11].

  • Click Chemistry Detection: The incorporated azide group serves as a handle for covalent labeling with a fluorescent probe. This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide on the DNA reacts with an alkyne-containing fluorophore to form a stable triazole linkage[12][13][14]. Alternatively, a strain-promoted alkyne-azide cycloaddition (SPAAC) can be employed, which obviates the need for a copper catalyst[8][15].

Azt-pMAP_Mechanism cluster_0 Cellular Environment cluster_1 Detection This compound This compound Azt-p-triphosphate Azt-p-triphosphate This compound->Azt-p-triphosphate Cellular Kinases DNA_Polymerase DNA_Polymerase Azt-p-triphosphate->DNA_Polymerase Newly_Synthesized_DNA Newly_Synthesized_DNA DNA_Polymerase->Newly_Synthesized_DNA Incorporation during S-phase Labeled_DNA Labeled DNA Newly_Synthesized_DNA->Labeled_DNA Click Reaction (CuAAC or SPAAC) Alkyne_Fluorophore Alkyne_Fluorophore Alkyne_Fluorophore->Labeled_DNA

Caption: Mechanism of this compound incorporation and detection.

Head-to-Head Comparison: this compound vs. EdU vs. BrdU

The choice of a DNA synthesis probe depends on several factors, including the experimental system, the need for multiplexing, and concerns about cytotoxicity.

FeatureThis compoundEdU (5-ethynyl-2'-deoxyuridine)BrdU (5-bromo-2'-deoxyuridine)
Detection Method Click Chemistry (CuAAC or SPAAC)Click Chemistry (CuAAC)Antibody-based
Workflow Simplicity HighHighLow
DNA Denaturation Required NoNoYes
Multiplexing Compatibility ExcellentExcellentPoor
Potential Cytotoxicity Moderate (Dose-dependent)LowLow
Specificity HighHighHigh
Workflow Comparison

The experimental workflows for this compound and EdU are significantly simpler and faster than the traditional BrdU method. The elimination of the DNA denaturation step preserves cellular morphology and allows for the simultaneous detection of other antigens.

Workflow_Comparison cluster_Azt This compound Workflow cluster_EdU EdU Workflow cluster_BrdU BrdU Workflow A1 1. Label cells with this compound A2 2. Fix and permeabilize A1->A2 A3 3. Click reaction with alkyne fluorophore A2->A3 A4 4. Image A3->A4 E1 1. Label cells with EdU E2 2. Fix and permeabilize E1->E2 E3 3. Click reaction with azide fluorophore E2->E3 E4 4. Image E3->E4 B1 1. Label cells with BrdU B2 2. Fix and permeabilize B1->B2 B3 3. DNA denaturation (HCl or DNase) B2->B3 B4 4. Neutralization B3->B4 B5 5. Antibody incubation B4->B5 B6 6. Secondary antibody incubation B5->B6 B7 7. Image B6->B7

Caption: Comparison of experimental workflows.

Experimental Validation of this compound Specificity

To validate the specificity of this compound for labeling newly synthesized DNA, a co-localization experiment with a known S-phase marker, such as Proliferating Cell Nuclear Antigen (PCNA), can be performed.

Detailed Protocol for this compound and PCNA Co-localization
  • Cell Culture and Labeling:

    • Plate cells on coverslips and culture overnight.

    • Add this compound to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail containing an alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne), copper sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Immunostaining for PCNA:

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with a primary antibody against PCNA overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI, the this compound-linked fluorophore, and the PCNA-linked fluorophore.

Validation_Workflow Start Start Label Label cells with this compound Start->Label FixPerm Fix and Permeabilize Label->FixPerm Click Click Reaction with Alkyne-Fluorophore FixPerm->Click Block Block with BSA Click->Block PrimaryAb Incubate with anti-PCNA antibody Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Mount Mount with DAPI SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image End End Image->End

Caption: Experimental workflow for this compound validation.

Conclusion and Recommendations

This compound emerges as a highly specific and versatile probe for the detection of DNA synthesis. Its key advantages lie in the simplicity of its detection via click chemistry, which eliminates the need for harsh DNA denaturation and makes it highly compatible with multiplexing applications. While considerations of potential cytotoxicity, inherent to its parent compound AZT, necessitate careful dose-optimization, for many applications, the benefits of a streamlined workflow and enhanced compatibility with other cellular stains will make this compound the probe of choice.

Choose this compound when:

  • Multiplexing with other antibodies is required.

  • Preservation of cellular morphology is critical.

  • A faster, more streamlined workflow is desired.

Exercise caution and optimize concentrations when:

  • Long-term labeling studies are planned.

  • The experimental system is known to be sensitive to nucleoside analogs.

By understanding the principles and protocols outlined in this guide, researchers can confidently employ this compound to gain deeper insights into the intricate processes of DNA replication and cellular proliferation.

References

  • Google. (n.d.). Current time in Manila, PH.
  • The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis. Retrieved from [Link]

  • Xu, Y., et al. (2013). Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli. PLoS One, 8(3), e58319. [Link]

  • Dr. Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? Retrieved from [Link]

  • Divi, K., et al. (2011). Role of DNA Repair Pathways in Response to Zidovudine-induced DNA Damage in Immortalized Human Liver THLE2 Cells. Journal of nucleic acids, 2011, 595394. [Link]

  • Papadopulos-Eleopulos, E., et al. (1999). A critical analysis of the pharmacology of AZT and its use in AIDS. Current medical research and opinion, 15(Suppl 1), 1-33. [Link]

  • Meng, Q., et al. (2011). Long-term AZT Exposure Alters the Metabolic Capacity of Cultured Human Lymphoblastoid Cells. Toxicological sciences : an official journal of the Society of Toxicology, 122(1), 41-50. [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • G. A. El-Hiti, & Smith, K. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7564-7634. [Link]

  • Merck Millipore. (n.d.). Cell Proliferation EdU Assay for DNA Synthesis Detection. Retrieved from [Link]

  • A. S. Al-Zahrani, et al. (2021). Amphipathic Small Molecule AZT Compound Displays Potent Inhibitory Effects in Cancer Cell Proliferation. Molecules (Basel, Switzerland), 26(23), 7350. [Link]

  • NATO. (2025, December 18). Defence expenditures and NATO's 5% commitment. Retrieved from [Link]

  • Sluis, J. P., et al. (2002). Primer unblocking and rescue of DNA synthesis by azidothymidine (AZT)-resistant HIV-1 reverse transcriptase. The Journal of biological chemistry, 277(21), 18562-8. [Link]

  • M. A. O'Brien, et al. (2019). Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA. Journal of visualized experiments : JoVE, (151). [Link]

  • Gonzalez Cid, M., & Larripa, I. (1994). Genotoxic activity of azidothymidine (AZT) in in vitro systems. Mutation research, 321(1-2), 113-8. [Link]

  • M. J. F. van Vught, et al. (2009). Strain-promoted "click" chemistry for terminal labeling of DNA. Bioconjugate chemistry, 20(10), 1916-20. [Link]

  • The Interaction Design Foundation. (2025, July 18). The 5 Stages in the Design Thinking Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Holographic principle. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • M. Al-Saleem, et al. (2022). Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention. Viruses, 14(11), 2378. [Link]

  • M. A. Winters, et al. (2003). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of clinical microbiology, 41(12), 5573-80. [Link]

  • ClinicalTrials.gov. (n.d.). Safety and Effectiveness of Azidothymidine (AZT) in HIV-Positive Patients With Hemophilia. Retrieved from [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

  • C. A. Shaw, et al. (1997). Pro-oxidant properties and cytotoxicity of AZT-monophosphate and AZT. Biochemical pharmacology, 53(1), 77-83. [Link]

Sources

A Senior Application Scientist's Guide to AZT-PMAP Target Engagement Studies in HIV-Infected Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiretroviral drug development, confirming that a therapeutic agent reaches and interacts with its intended molecular target within the complex environment of an infected cell is a critical milestone. This principle, known as target engagement, serves as a crucial bridge between a compound's biochemical potency and its clinical efficacy. This guide provides an in-depth technical comparison of methodologies for quantifying target engagement, with a specialized focus on Azidothymidine-Phenyl-Methoxy-Alaninyl-Phosphoramidate (AZT-PMAP), a chemical probe derived from the cornerstone anti-HIV drug, Zidovudine (AZT).

As researchers and drug developers, our goal extends beyond simply observing viral inhibition; we must understand the direct molecular interactions that drive this effect. This guide is structured to explain the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative data.

The Central Role of Reverse Transcriptase and the Mechanism of AZT

The Human Immunodeficiency Virus (HIV) relies on a viral enzyme, reverse transcriptase (RT), to convert its RNA genome into DNA, a process essential for integrating into the host cell's genome and establishing a productive infection.[1][2] Consequently, HIV RT has been a primary target for antiretroviral therapy for decades.[3]

Zidovudine (AZT), the first drug approved for treating AIDS, is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Its mechanism hinges on a "chain termination" strategy.[4][5]

  • Cellular Activation: Host cell kinases phosphorylate AZT into its active triphosphate form, AZT-triphosphate (AZT-TP).[4]

  • Competitive Inhibition: AZT-TP mimics the natural nucleotide, thymidine triphosphate, and competes for incorporation into the growing viral DNA chain by HIV RT.[5]

  • Chain Termination: The critical difference is the 3'-azido group on AZT, which replaces the 3'-hydroxyl group found in natural nucleotides. Once HIV RT incorporates AZT-TP, this azido group prevents the formation of the next phosphodiester bond, effectively terminating DNA synthesis.[1][4][5]

This elegant mechanism, however, presents a measurement challenge: how do we definitively prove and quantify that AZT-TP is engaging with HIV RT inside an infected T-cell? This is where chemical probes like this compound become invaluable.

Mechanism of AZT Action on HIV Reverse Transcriptase

HIV_AZT_Mechanism cluster_cell Host Cell (e.g., CD4+ T-Cell) cluster_virus HIV Virion AZT AZT (Zidovudine) (Enters Cell) AZT_TP AZT-Triphosphate (AZT-TP) (Active Form) AZT->AZT_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase (RT) AZT_TP->HIV_RT Competes with natural nucleotides HIV_RNA Viral RNA Template HIV_RNA->HIV_RT vDNA Growing Viral DNA HIV_RT->vDNA Synthesizes Terminated_DNA Terminated Viral DNA vDNA->Terminated_DNA AZT-TP Incorporation Blocks Elongation HIV HIV HIV->HIV_RNA Viral Entry & Uncoating

Caption: Mechanism of AZT-mediated HIV replication inhibition.

Quantifying Target Engagement: The this compound Click Chemistry Approach

To directly visualize and quantify the engagement of AZT with its target, we utilize a modified version of the drug, this compound. This probe is an aryl phosphate derivative of AZT that features a bioorthogonal azide group, making it a reagent for "click chemistry".[6] This approach allows for the specific covalent labeling of the drug-target complex after it has formed within the cell.

The underlying principle is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient reaction that "clicks" the azide on this compound to an alkyne-containing reporter tag (e.g., a fluorophore or biotin).[6]

Experimental Workflow: this compound Target Engagement Assay

Caption: Workflow for this compound-based target engagement in HIV-infected cells.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. The inclusion of proper controls is essential for trustworthy data.

1. Cell Culture and Infection:

  • Rationale: Use a relevant cell line (e.g., CEM-GGR) that is susceptible to HIV-1 infection and expresses reporters for viral replication.

  • Protocol:

    • Culture CEM cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Infect cells with a known titer of HIV-1 (e.g., NL4-3 strain) at a multiplicity of infection (MOI) of 0.1.

    • Allow infection to proceed for 48-72 hours to ensure active reverse transcription is occurring.

2. Compound Treatment:

  • Rationale: Treat cells with this compound to allow for its uptake, phosphorylation, and incorporation by HIV RT. Controls are critical to demonstrate specificity.

  • Protocol:

    • Seed infected cells at a density of 1x10^6 cells/mL.

    • Prepare treatment groups:

      • Vehicle Control (DMSO)

      • This compound (e.g., 10 µM)

      • Competition Control: Pre-treat with excess unmodified AZT (e.g., 100 µM) for 1 hour, then add this compound.

    • Incubate cells for 4-6 hours at 37°C. This duration is typically sufficient for early-stage HIV lifecycle events.[7]

3. Cell Lysis and Click Reaction:

  • Rationale: Lyse the cells gently to preserve the non-covalent drug-target interaction. Perform the click reaction to covalently link a reporter tag to the this compound probe.

  • Protocol:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in 200 µL of non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • To 100 µL of lysate, add the click chemistry cocktail:

      • Alkyne-biotin (25 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

      • Copper(II) sulfate (CuSO4) (1 mM)

    • Incubate for 1 hour at room temperature with gentle rotation.

4. Affinity Purification and Analysis:

  • Rationale: Use the biotin tag to pull down the covalently labeled protein complexes. Analyze the captured proteins to confirm the identity of the target.

  • Protocol:

    • Add 30 µL of streptavidin-agarose beads to each reaction and incubate for 2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIV-1 Reverse Transcriptase (p66/p51 subunits).

    • A strong band in the this compound lane, which is significantly reduced in the AZT competition lane, confirms specific target engagement.

Comparative Analysis of Target Engagement Methodologies

The this compound click chemistry approach is powerful, but it is one of several techniques available. The choice of method depends on the specific experimental question, the availability of modified compounds, and the desired endpoint.

FeatureThis compound Click ChemistryCellular Thermal Shift Assay (CETSA)Photoaffinity LabelingBiochemical RT Assay[8]
Principle Covalent labeling of a probe-bound target via a bioorthogonal reaction.Measures ligand-induced thermal stabilization of the target protein.Covalent cross-linking of a photoreactive drug analog to its target upon UV irradiation.Measures enzymatic activity of isolated reverse transcriptase in vitro.
Cellular Context In situ (in live cells), analysis is post-lysis.In situ (in live cells or lysate).In situ (in live cells).In vitro (using purified enzyme).
Requires Drug Modification? Yes (requires an azide or alkyne handle).No (uses the unmodified drug).Yes (requires a photoreactive group).No (uses the unmodified drug).
Measures Direct physical interaction and target occupancy (via competition).Target occupancy (inferred from stabilization).Direct physical interaction.Downstream enzymatic inhibition.
Key Advantages High specificity and sensitivity; versatile reporter tags (biotin, fluorophore).Does not require drug modification; applicable to any soluble protein.Traps even transient interactions; provides spatial information.High-throughput; directly measures functional consequence of binding.
Key Limitations Probe synthesis can be complex; potential for steric hindrance by the probe.Not suitable for membrane proteins; requires specific antibodies for detection.Potential for non-specific cross-linking; UV can damage cells.Lacks cellular context (metabolism, transport); may not reflect in vivo potency.[9]

Quantitative Data Comparison: AZT vs. Other NRTIs

While the primary focus of this guide is the methodology of target engagement, the ultimate goal is to understand how this engagement translates to antiviral efficacy. The 50% effective concentration (EC50) is a standard measure of a drug's potency in cell culture.

CompoundClassTargetRepresentative EC50 (in CEM cells)Key Considerations
Zidovudine (AZT) NRTIHIV-1 RT~0.01 - 0.1 µM[6]First-generation; potential for mitochondrial toxicity and resistance.
Lamivudine (3TC) NRTIHIV-1 RT~0.1 - 1.0 µMOften used in combination; rapid resistance development when used as monotherapy.
Tenofovir DF NRTIHIV-1 RT~0.5 - 5.0 µMProdrug with high plasma stability; a cornerstone of modern ART.
Efavirenz NNRTIHIV-1 RT~0.001 - 0.01 µMBinds to an allosteric site on RT; different resistance profile from NRTIs.[10]
Dolutegravir INSTIHIV Integrase~0.001 - 0.005 µMTargets a different enzyme in the HIV lifecycle, integrase.[11]

Note: EC50 values can vary significantly based on the cell line, viral strain, and specific assay conditions.

This data underscores that while AZT is potent, newer generations of antiretrovirals, including those targeting different enzymes like integrase, exhibit even greater potency in cellular assays.[11] Target engagement studies for these compounds, using analogous methods, are essential to understanding their superior performance.

Future Perspectives and Next-Generation Approaches

The field of HIV therapeutics is continually evolving, with a focus on long-acting formulations, novel mechanisms of action, and curative strategies.[12][13] Target engagement studies must also evolve to meet these challenges.

  • Long-Acting Injectables: For drugs like cabotegravir or lenacapavir, understanding the duration of target engagement in relevant tissue reservoirs over weeks or months is critical.[12][13]

  • Capsid Inhibitors: A newer class of drugs targets the HIV capsid, interfering with viral assembly and disassembly.[14] Probe-based engagement studies, similar to the this compound approach, are being developed to validate and optimize these novel inhibitors.[7][14]

  • Quantitative Mass Spectrometry: Moving beyond Western blotting, mass spectrometry-based proteomics can provide an unbiased, global view of all proteins that interact with a drug probe, potentially revealing off-targets and new mechanistic insights.

Conclusion

Confirming and quantifying the interaction between an antiretroviral drug and its intended viral target within an infected cell is a non-trivial but essential component of modern drug discovery. The this compound click chemistry workflow represents a powerful, specific, and adaptable method for definitively demonstrating target engagement of NRTIs. By explaining the causality behind each experimental step and placing this technique in context with alternative methodologies, this guide provides researchers with the foundational knowledge to design and execute robust studies. As HIV research moves toward next-generation therapies and curative strategies, these principles of direct target validation will become even more critical to success.

References

  • Current time information in Manila, PH. (n.d.). Google Search.
  • AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts. (2026, January 20). Britannica. Retrieved February 3, 2026, from [Link]

  • Fischl, M. A., Richman, D. D., Grieco, M. H., Gottlieb, M. S., Volberding, P. A., Laskin, O. L., ... & Jackson, G. G. (1987). The efficacy of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. A double-blind, placebo-controlled trial. The New England Journal of Medicine, 317(4), 185–191. Retrieved February 3, 2026, from [Link]

  • Pinching, A. J., Helbert, M., Peddle, B., Robinson, G., Janes, K., Forrester, S., ... & Jeffries, D. J. (1988). The efficacy and toxicity of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex (ARC): an open uncontrolled treatment study. Journal of Infection, 16(2), 149-159. Retrieved February 3, 2026, from [Link]

  • Singh, K., Kumar, S., & Das, S. (2021). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virus Research, 302, 198485. Retrieved February 3, 2026, from [Link]

  • HIV Drugs Mode of Action. (n.d.). Immunopaedia. Retrieved February 3, 2026, from [Link]

  • Shen, L., Peterson, S., & Sedaghat, A. R. (2008). A Quantitative Basis for Antiretroviral Therapy for HIV-1 Infection. PLoS Pathogens, 4(9), e1000143. Retrieved February 3, 2026, from [Link]

  • Papadopulos-Eleopulos, E., Turner, V. F., & Papadimitriou, J. M. (1999). A critical analysis of the pharmacology of AZT and its use in AIDS. Current Medical Research and Opinion, 15(sup1), 1-33. Retrieved February 3, 2026, from [Link]

  • Next-Generation HIV-1 Therapeutics in Co-Endemic Settings. (2026, February 2). MDPI. Retrieved February 3, 2026, from [Link]

  • De Rijck, J., Dirix, L., Van der Veken, P., Augustyns, K., & Debyser, Z. (2012). A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. Antiviral Research, 93(1), 108-115. Retrieved February 3, 2026, from [Link]

  • Hirt, D., Urien, S., Jullien, V., Arrivé, E., Boulmé, R., Esvan, M., ... & Tréluyer, J. M. (2009). Plasma and Intracellular Antiretroviral Concentrations in HIV-Infected Patients under Short Cycles of Antiretroviral Therapy. Antimicrobial Agents and Chemotherapy, 53(5), 2092–2096. Retrieved February 3, 2026, from [Link]

  • Michailidis, E., Huber, A. D., Ryan, E. M., Ong, Y. T., & Parniak, M. A. (2018). Inhibitors of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. Viruses, 10(3), 116. Retrieved February 3, 2026, from [Link]

  • D'Avolio, A., Simiele, M., Siccardi, M., Baietto, L., Sciandra, M., & Di Perri, G. (2011). Concentrations To Determine Intracellular Drug Cells of HIV Patients by a Coulter Counter Volume of Peripheral Blood Mononuclear. Antimicrobial Agents and Chemotherapy, 55(1), 426–427. Retrieved February 3, 2026, from [Link]

  • Gilead Presents New HIV Treatment and Cure Research Data at CROI 2025, Including an Investigational Long Acting, Twice Yearly Therapy Option. (2025, March 12). Gilead Sciences, Inc. Retrieved February 3, 2026, from [Link]

  • Rosenbloom, D. I., Hill, A. L., Rabi, S. A., Siliciano, R. F., & Nowak, M. A. (2012). Achieving a Quantitative Understanding of Antiretroviral Drug Efficacy. Trends in Pharmacological Sciences, 33(10), 523–530. Retrieved February 3, 2026, from [Link]

  • New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • The Next Generation of Research on HIV Adherence Interventions: No Time to Wait. (2020, February 6). NIH. Retrieved February 3, 2026, from [Link]

  • The evolution of three decades of antiretroviral therapy: challenges, triumphs and the promise of the future. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • HIV Reverse Transcriptase Assay. (n.d.). ProFoldin. Retrieved February 3, 2026, from [Link]

  • Intracellular Pharmacokinetics of Antiretroviral Drugs in HIV-Infected Patients, and their Correlation with Drug Action. (2025, August 9). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Clinical Trial of Combination HIV-Specific Broadly Neutralizing Monoclonal Antibodies Combined With ART Initiation During Acute HIV Infection to Induce HIV Remission. (n.d.). ClinicalTrials.gov. Retrieved February 3, 2026, from [Link]

  • Research Toward a Cure Trials. (n.d.). Treatment Action Group. Retrieved February 3, 2026, from [Link]

  • How the drug AZT blocks HIV reverse transcriptase. (2019, October 1). YouTube. Retrieved February 3, 2026, from [Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. (2023, March 30). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Reimagining HIV/AIDS Care: Strategies for the Next Generation. (2025, March 21). Contagion Live. Retrieved February 3, 2026, from [Link]

  • Intracellular Pharmacokinetics of Antiretroviral Drugs in HIV-Infected Patients, and their Correlation with Drug Action. (2010, March 3). CORE. Retrieved February 3, 2026, from [Link]

  • Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. (2026, January 28). PNAS. Retrieved February 3, 2026, from [Link]

  • Drug combo much better than AZT alone at preventing mother-to-infant HIV transmission. (2012, June 20). UCLA Health. Retrieved February 3, 2026, from [Link]

  • Rapid Measurement of Intracellular Unbound Drug Concentrations. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Antiretroviral Therapy for HIV Infection. (2025, January 1). Medscape. Retrieved February 3, 2026, from [Link]

  • HIV antiretroviral drugs, dolutegravir, maraviroc and ritonavir-boosted atazanavir use different pathways to affect inflammation, senescence and insulin sensitivity in human coronary endothelial cells. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • von Wyl, V., Yerly, S., Böni, J., Bürgisser, P., Klimkait, T., Battegay, M., ... & Günthard, H. F. (2011). Drug combinations pairing AZT and efavirenz have highest resistance risk. Clinical Infectious Diseases, 52(1), 128-137. Retrieved February 3, 2026, from [Link]

Sources

Choosing the Right Tool for the Job: A Head-to-Head Comparison of EdU and BrdU for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Measuring the Engine of Life - Cell Proliferation

The ability of cells to proliferate is fundamental to development, tissue homeostasis, and disease. Consequently, the accurate measurement of cell proliferation is a cornerstone of research in fields ranging from developmental biology and regenerative medicine to cancer research and toxicology. A key indicator of cellular proliferation is the synthesis of new DNA during the S-phase of the cell cycle. For decades, researchers have employed various methods to detect this de novo DNA synthesis, with the incorporation of thymidine analogs being a widely accepted approach.

Initially, the user query proposed a comparison between AZT-PMAP and 5-ethynyl-2'-deoxyuridine (EdU) for cell proliferation assays. However, a deep dive into the literature reveals a fundamental difference in their roles. EdU is a nucleoside analog of thymidine that gets incorporated into newly synthesized DNA and serves as a marker of proliferation. In contrast, this compound (Azidothymidine monophosphate-aryl) is a click chemistry reagent containing an azide group. While AZT (azidothymidine) itself can be incorporated into DNA and inhibit proliferation, this compound's primary utility in this context is to react with an alkyne-containing molecule. Therefore, a direct comparison of this compound and EdU as equivalent proliferation markers is scientifically inaccurate.

A more pertinent and valuable comparison for researchers is between EdU and its predecessor, 5-bromo-2'-deoxyuridine (BrdU). Both are thymidine analogs that directly measure DNA synthesis, but they differ significantly in their detection methods, which has profound implications for experimental workflows, data quality, and experimental design. This guide provides a comprehensive, in-depth comparison of the EdU and BrdU cell proliferation assays, grounded in experimental data and practical insights to help you make an informed decision for your research.

The Contenders: EdU and BrdU at a Glance

FeatureEdU (5-ethynyl-2'-deoxyuridine) BrdU (5-bromo-2'-deoxyuridine)
Principle Thymidine analog with an alkyne group incorporated into DNA during S-phase.Thymidine analog with a bromine group incorporated into DNA during S-phase.
Detection Copper-catalyzed or strain-promoted "click" reaction with a fluorescent azide.Immunodetection with an anti-BrdU antibody.
DNA Denaturation Not required.Required (acid, heat, or DNase treatment).
Protocol Time Faster (typically 1.5 - 3 hours post-labeling).Slower (typically 4 - 24 hours post-labeling).
Sensitivity Generally higher due to the small size of the detection molecule.Can be lower, and harsh denaturation can affect signal.
Multiplexing More compatible with other antibody-based staining due to mild reaction conditions.Can be challenging as denaturation can destroy epitopes for other antibodies.
Cytotoxicity Can be cytotoxic at high concentrations or with long exposure times, and this is cell-type dependent.[1]Known to be mutagenic, teratogenic, and cytotoxic.[2]

Mechanism of Action: A Tale of Two Analogs

Both EdU and BrdU are analogs of thymidine, a natural building block of DNA. When added to cell culture media or administered in vivo, they are taken up by cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation serves as a permanent tag for cells that were actively dividing during the labeling period. The key difference between the two lies in the chemical handle they present for detection.

EdU: The "Click" Chemistry Revolution

EdU possesses a terminal alkyne group.[3] This small, biologically inert functional group is the key to its elegant detection. The detection of incorporated EdU is achieved through a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] A fluorescently labeled azide is "clicked" onto the alkyne group of EdU, resulting in a stable covalent bond and a strong, specific fluorescent signal. The small size of the fluorescent azide allows it to readily access the EdU incorporated into the DNA without the need for harsh denaturation steps.[5]

EdU_Mechanism cluster_cell Cell cluster_detection Detection EdU EdU (Alkyne) S_Phase_DNA S-Phase DNA Synthesis EdU->S_Phase_DNA Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->S_Phase_DNA EdU_DNA DNA with incorporated EdU Click_Reaction Click Reaction (Cu+) EdU_DNA->Click_Reaction Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Click_Reaction Detected_DNA Fluorescently Labeled DNA Click_Reaction->Detected_DNA

Figure 1. EdU incorporation and detection workflow.

BrdU: The Immunodetection Standard

BrdU contains a bromine atom at the 5-position of the pyrimidine ring.[6] For detection, a specific monoclonal antibody that recognizes the incorporated BrdU is used.[6][7] However, the BrdU epitope within the double-stranded DNA helix is inaccessible to the antibody.[6][8] Therefore, a critical and often problematic step in the BrdU protocol is DNA denaturation.[5][6] This is typically achieved by treating the fixed cells with strong acids (like HCl), heat, or enzymes like DNase I to partially unwind the DNA and expose the BrdU for antibody binding.[5]

BrdU_Mechanism cluster_cell_brdu Cell cluster_detection_brdu Detection BrdU BrdU S_Phase_DNA_BrdU S-Phase DNA Synthesis BrdU->S_Phase_DNA_BrdU Incorporation DNA_Polymerase_BrdU DNA Polymerase DNA_Polymerase_BrdU->S_Phase_DNA_BrdU BrdU_DNA DNA with incorporated BrdU Denaturation DNA Denaturation (HCl/Heat) BrdU_DNA->Denaturation ssDNA Single-stranded DNA with exposed BrdU Denaturation->ssDNA Primary_Antibody Anti-BrdU Antibody ssDNA->Primary_Antibody Binding Secondary_Antibody Fluorescent Secondary Ab Primary_Antibody->Secondary_Antibody Binding Detected_DNA_BrdU Fluorescently Labeled DNA Secondary_Antibody->Detected_DNA_BrdU

Figure 2. BrdU incorporation and detection workflow.

Head-to-Head Comparison: Performance in the Lab

ParameterEdU AssayBrdU AssayThe Scientist's Take
Workflow Simplicity Simple and fast. No harsh denaturation steps. The click reaction is robust and quick.[3]Complex and lengthy. Requires a harsh DNA denaturation step that needs careful optimization.[5][6]The EdU workflow is significantly more user-friendly and less prone to variability introduced by the denaturation step. This is a major advantage for high-throughput screening and for researchers new to proliferation assays.
Time to Result ~1.5 - 3 hours~4 - 24 hoursThe time saved with the EdU assay is substantial, allowing for faster data acquisition and iteration of experiments.
Sensitivity High. The small size of the fluorescent azide allows for efficient labeling.[5]Can be lower. The denaturation step can damage DNA and affect antibody binding efficiency.In our experience, the EdU assay often yields a better signal-to-noise ratio, making it easier to detect even low levels of proliferation.
Multiplexing Compatibility Excellent. The mild reaction conditions preserve cell morphology and epitopes for subsequent immunofluorescent staining of other cellular markers.[3]Challenging. The harsh denaturation can destroy protein epitopes, making it difficult to co-stain for other markers.[5][6]For researchers needing to correlate proliferation with the expression of other proteins (e.g., cell surface markers, signaling proteins), EdU is the clear winner.
In Vivo Applications Well-established for in vivo labeling in various organisms.A long-standing gold standard for in vivo proliferation studies.[6]Both are effective for in vivo studies, but the ease of detection with EdU can simplify tissue processing.
Potential for Artifacts The copper catalyst used in the standard click reaction can be toxic and can quench some fluorescent proteins. However, copper-free click chemistry and protective reagents can mitigate this.The DNA denaturation step can alter cell and nuclear morphology, potentially leading to artifacts in imaging.[5][6]While both methods have potential pitfalls, the artifacts associated with BrdU's denaturation step are often more significant and harder to control.
Cytotoxicity Can induce cell cycle arrest and cell death in some cell lines, particularly with long-term exposure.[1]Known to be mutagenic and can cause DNA damage and cell cycle arrest.[2][9]Both analogs can be toxic, and it is crucial to determine the optimal concentration and labeling time for your specific cell type to minimize these effects.

Experimental Protocols: A Step-by-Step Guide

EdU Cell Proliferation Assay (for Fluorescence Microscopy)

This protocol is a generalized guideline. Always refer to the manufacturer's instructions for your specific kit.

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Add EdU to the culture medium at a final concentration of 10-20 µM.

    • Incubate for a period appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells). This step requires optimization.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol. This typically involves mixing a fluorescent azide, a copper catalyst, and a reaction buffer.

    • Remove the permeabilization buffer and add the Click-iT® reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells with PBS.

    • If desired, counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.

    • Wash the cells and mount the coverslip for imaging.

BrdU Cell Proliferation Assay (for Fluorescence Microscopy)

This protocol is a generalized guideline and requires significant optimization, particularly the denaturation step.

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Add BrdU to the culture medium at a final concentration of 10-100 µM.[3]

    • Incubate for a period appropriate for your cell type (e.g., 1-24 hours).

  • Fixation and Permeabilization:

    • Remove the BrdU-containing medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton® X-100 in PBS for 10 minutes.

  • DNA Denaturation:

    • Incubate the cells with 2 M HCl for 20-30 minutes at room temperature to denature the DNA.

    • Neutralize the acid by washing several times with PBS or a neutralization buffer (e.g., 0.1 M sodium borate buffer).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour.

    • Incubate with a primary anti-BrdU antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells extensively with PBS.

    • Counterstain the nuclei with Hoechst 33342 or DAPI.

    • Wash and mount for imaging.

Conclusion: Making the Right Choice for Your Research

Both EdU and BrdU are powerful tools for directly measuring DNA synthesis and assessing cell proliferation. For many years, the BrdU assay was the gold standard, and its extensive use means there is a wealth of historical data and established protocols.[6]

However, for most new applications, the EdU assay offers significant advantages in terms of speed, simplicity, sensitivity, and compatibility with multiplexing.[3][5][10] The elimination of the harsh DNA denaturation step not only streamlines the workflow but also better preserves the integrity of the sample, leading to more reliable and reproducible data, especially in complex multi-color experiments.

Our recommendation:

  • For new projects, high-throughput screening, and experiments requiring co-staining for other cellular markers, the EdU assay is the superior choice . Its ease of use, speed, and compatibility with other techniques make it a more efficient and versatile tool.

  • For studies that need to be directly compared with a large body of historical BrdU data , or for labs with well-established and optimized BrdU protocols, BrdU remains a viable option .

Ultimately, the choice of assay will depend on the specific requirements of your experiment. However, the clear advantages of the EdU method in terms of workflow and data quality make it the modern workhorse for cell proliferation analysis.

References

  • baseclick GmbH. (n.d.). EdU proliferation: Applications, assay kits & techniques. Retrieved February 3, 2026, from [Link]

  • Parry, D., & Finch, D. (2018). EdU and BrdU incorporation resolve their differences. Cell Cycle, 17(15), 1835–1836. [Link]

  • The TDI. (2023, February 3). The Difference between BrdU and EdU (Cell proliferation assays). YouTube. [Link]

  • Biocompare. (n.d.). BrdU Assay. Retrieved February 3, 2026, from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved February 3, 2026, from [Link]

  • Pauklin, S., & Scurr, D. (2019). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. In Methods in Molecular Biology (Vol. 1914, pp. 471–481). Humana Press. [Link]

  • Nie, S. (2017, August 21). Why compare the BrdU(or EdU) results and Ki67 results? ResearchGate. [Link]

  • Ligasová, A., & Koberna, K. (2010). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. Toxicological Sciences, 117(1), 191–203. [Link]

  • Zeng, C., et al. (2010). Evaluation of 5-ethynyl-2'-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system. Brain Research, 1319, 21-32. [Link]

  • Tough, D. F. (2017). Assessment of Cell Proliferation by 5-Bromodeoxyuridine (BrdU) Labeling for Multicolor Flow Cytometry. Current Protocols in Cytometry, 82, 7.1.1–7.1.13. [Link]

Sources

A Comprehensive Guide to the Cellular Specificity of Azt-pmap and its Progenitor, AZT

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral drug development, the therapeutic index of a compound—the balance between its efficacy against a pathogenic target and its toxicity towards the host—is of paramount importance. This guide provides an in-depth analysis of the cross-reactivity profile of Azt-pmap, an aryl phosphate derivative of the seminal anti-HIV drug Azidothymidine (AZT). Given the limited direct research on this compound's off-target effects, we will draw upon the extensive body of knowledge surrounding its parent compound, AZT, to infer and contextualize its potential interactions with host cellular machinery. This comparison will extend to other nucleoside reverse transcriptase inhibitors (NRTIs), offering a broader perspective for researchers in virology and drug development.

Introduction: this compound and the Legacy of AZT in HIV Therapy

This compound is a nucleoside analogue and an aryl phosphate derivative of AZT, developed as a nucleoside reverse transcriptase inhibitor (NRTI) for combating HIV infection.[1] Like its predecessor, this compound's primary mechanism of action is the inhibition of HIV's reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA, a necessary step for viral replication.[2][3] this compound also functions as a click chemistry reagent, containing an azide group that allows for specific chemical ligations.[1]

AZT, or Zidovudine, was the first drug approved for the treatment of AIDS.[4] Its mechanism relies on its structural similarity to the natural nucleoside thymidine.[2] Cellular enzymes convert AZT into its active triphosphate form, which is then incorporated into the growing viral DNA chain by reverse transcriptase. The azido group at the 3' position of the deoxyribose sugar analog prevents the formation of further phosphodiester bonds, leading to chain termination and halting viral replication.[2][3][5][6]

While revolutionary, the clinical use of AZT has been associated with significant toxicities, including bone marrow suppression, nausea, myalgia, and severe headaches.[7][8][9] These adverse effects are a strong indication of the compound's cross-reactivity with host cellular processes, a critical consideration for any of its derivatives, including this compound.

The Imperative of Specificity: Why Cross-Reactivity Matters

The ideal antiviral agent would act as a "magic bullet," exclusively targeting viral components while leaving host cells unharmed. However, the reality is that many antiviral drugs exhibit some level of cross-reactivity, leading to off-target effects and associated toxicities.[10][11] For NRTIs like AZT and this compound, which mimic natural building blocks of DNA, the potential for interaction with host enzymes that synthesize or utilize nucleic acids is a primary concern. Understanding these off-target interactions is crucial for:

  • Predicting and mitigating clinical side effects: A thorough understanding of a drug's cross-reactivity profile can help in anticipating and managing adverse reactions in patients.

  • Guiding medicinal chemistry efforts: Identifying the structural features of a drug that contribute to off-target binding can inform the design of more specific and less toxic next-generation inhibitors.

  • Establishing appropriate therapeutic windows: Knowing the concentrations at which a drug inhibits its intended target versus off-targets is essential for defining a safe and effective dosing regimen.

Known and Potential Cross-Reactivities of AZT and by Extension, this compound

The documented side effects of AZT provide a roadmap for investigating the potential cross-reactivity of this compound. The primary off-targets of AZT are host cellular polymerases and other enzymes involved in nucleic acid metabolism.

Inhibition of Human DNA Polymerases

While AZT has a significantly higher affinity for HIV reverse transcriptase (approximately 100-fold greater), at high concentrations, its triphosphate form can inhibit human DNA polymerases.[3] This is particularly relevant for DNA polymerase gamma, the mitochondrial DNA polymerase, which is more sensitive to inhibition by AZT than nuclear DNA polymerases. This off-target inhibition is believed to be a major contributor to the mitochondrial toxicity observed with long-term AZT therapy, leading to myopathy and other adverse effects.[7]

Interaction with Telomerase

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of chromosomes. Like HIV reverse transcriptase, telomerase utilizes an RNA template to synthesize DNA. Studies have suggested that AZT can inhibit telomerase activity, potentially contributing to cellular senescence and long-term toxicities.[7]

Binding to RNA

Research has shown that AZT can bind to RNA molecules through interactions with G-C and A-U base pairs.[12] The functional consequences of this binding are not fully elucidated but could potentially interfere with various RNA-mediated cellular processes, such as splicing, translation, and regulation of gene expression.

A Framework for Assessing Cross-Reactivity: Experimental Methodologies

A multi-pronged approach is necessary to comprehensively evaluate the cross-reactivity of a compound like this compound. This involves a combination of in vitro biochemical assays, cell-based assays, and global profiling techniques.

Biochemical Assays for Target Specificity

Biochemical assays are fundamental for determining the inhibitory activity of a compound against its intended target and a panel of potential off-targets in a purified system.[13][14][15][16]

Step-by-Step Protocol: In Vitro Kinase/Polymerase Inhibition Assay

  • Reagent Preparation:

    • Purified recombinant target enzyme (e.g., HIV reverse transcriptase, human DNA polymerase gamma).

    • Substrate (e.g., a specific DNA or RNA template-primer).

    • ATP and other dNTPs (one of which is typically radiolabeled or fluorescently labeled for detection).

    • Assay buffer with optimal pH, salt concentration, and cofactors.

    • Test compound (this compound) serially diluted to a range of concentrations.

    • Positive control inhibitor with known potency.

    • Negative control (vehicle, e.g., DMSO).

  • Reaction Setup:

    • In a multi-well plate, combine the enzyme, template-primer, and test compound or controls.

    • Pre-incubate the mixture to allow for compound binding to the enzyme.

    • Initiate the reaction by adding the dNTP mix.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a defined period, ensuring the reaction remains in the linear range.

  • Detection:

    • Terminate the reaction (e.g., by adding EDTA or a strong acid).

    • Quantify the incorporation of the labeled dNTP into the newly synthesized DNA strand using an appropriate method (e.g., scintillation counting for radiolabels, fluorescence detection).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale for Experimental Choices: This in vitro approach provides a direct measure of the compound's potency against purified enzymes, free from the complexities of a cellular environment. Comparing the IC50 values for the target enzyme and a panel of host polymerases provides a quantitative measure of selectivity.

Cell-Based Assays for Cellular Effects

Cell-based assays are crucial for assessing a compound's activity and toxicity in a more physiologically relevant context, taking into account factors like cell permeability and metabolism.[17][18][19]

Step-by-Step Protocol: Cell Viability and Cytotoxicity Assay

  • Cell Culture:

    • Culture relevant human cell lines (e.g., CEM T-cells for anti-HIV activity, HepG2 for general cytotoxicity) in appropriate media and conditions.

  • Compound Treatment:

    • Seed cells in a multi-well plate and allow them to adhere (if applicable).

    • Treat the cells with a serial dilution of the test compound (this compound) and controls.

  • Incubation:

    • Incubate the cells for a period that is relevant to the compound's expected mechanism of action and the cell doubling time (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Measurement:

    • Add a reagent to measure cell viability or cytotoxicity. Common methods include:

      • MTT or XTT assays: Measure metabolic activity.

      • LDH release assay: Measures membrane integrity.

      • ATP-based assays (e.g., CellTiter-Glo): Measure the level of intracellular ATP.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell viability or cytotoxicity for each compound concentration.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

Rationale for Experimental Choices: This assay provides a broad measure of the compound's impact on cell health. A significant difference between the EC50 (effective concentration for antiviral activity) and the CC50 indicates a favorable therapeutic window.

Global Profiling Techniques for Unbiased Off-Target Identification

To identify unanticipated off-targets, global profiling methods are invaluable.

  • Kinome Scanning: For compounds that might have off-target effects on protein kinases, platforms like KINOMEscan® can be used.[20][21] These are competition binding assays that quantify the interaction of a test compound with a large panel of kinases.

  • Proteomic Profiling: Techniques like SWATH mass spectrometry can be used to quantify changes in the abundance of thousands of proteins in cells following treatment with a compound.[22][23][24][25][26][27] This can reveal downstream effects of off-target binding and provide insights into the cellular pathways affected by the drug.

Comparative Analysis: this compound in the Context of Other NRTIs

FeatureAZT (Progenitor of this compound)Didanosine (ddI)Zalcitabine (ddC)Tenofovir Disoproxil Fumarate (TDF)
Primary Target HIV Reverse TranscriptaseHIV Reverse TranscriptaseHIV Reverse TranscriptaseHIV Reverse Transcriptase
Known Off-Targets Human DNA Polymerase γ, TelomeraseHuman DNA Polymerase γHuman DNA Polymerase γLower affinity for human DNA polymerases
Primary Toxicities Bone marrow suppression, myopathy, nausea, headachesPancreatitis, peripheral neuropathyPeripheral neuropathy, pancreatitisRenal toxicity, bone mineral density loss
Selectivity for RT vs. Pol γ ModerateLowLowHigh

This table is a summary of known properties and should be used for comparative guidance. The specific profile of this compound requires direct experimental evaluation.

Visualizing the Cellular Interactions and Experimental Workflow

Signaling Pathway of AZT and Potential Cross-Reactivity

G cluster_0 HIV Replication Cycle cluster_1 Host Cellular Processes Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA HIV Reverse Transcriptase Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Mitochondrial DNA Mitochondrial DNA mtDNA Replication mtDNA Replication Mitochondrial DNA->mtDNA Replication DNA Polymerase γ Nuclear DNA Nuclear DNA nDNA Replication nDNA Replication Nuclear DNA->nDNA Replication DNA Polymerase α, δ, ε Telomeres Telomeres Telomere Maintenance Telomere Maintenance Telomeres->Telomere Maintenance Telomerase AZT AZT AZT-TP AZT-TP AZT->AZT-TP Cellular Kinases AZT-TP->Viral DNA Inhibits & Chain Terminates AZT-TP->mtDNA Replication Inhibits (Off-Target) AZT-TP->Telomere Maintenance Inhibits (Potential Off-Target)

Caption: Mechanism of AZT action and off-target interactions.

Experimental Workflow for Assessing Cross-Reactivity

G Compound (this compound) Compound (this compound) Biochemical Assays Biochemical Assays Compound (this compound)->Biochemical Assays IC50 Determination Cell-Based Assays Cell-Based Assays Compound (this compound)->Cell-Based Assays EC50 & CC50 Determination Global Profiling Global Profiling Compound (this compound)->Global Profiling Unbiased Screening Selectivity Profile Selectivity Profile Biochemical Assays->Selectivity Profile vs. Off-Targets Comprehensive\nCross-Reactivity\nAssessment Comprehensive Cross-Reactivity Assessment Selectivity Profile->Comprehensive\nCross-Reactivity\nAssessment Therapeutic Window Therapeutic Window Cell-Based Assays->Therapeutic Window CC50 / EC50 Therapeutic Window->Comprehensive\nCross-Reactivity\nAssessment Kinome Scan Kinome Scan Global Profiling->Kinome Scan Proteomics Proteomics Global Profiling->Proteomics Kinome Scan->Comprehensive\nCross-Reactivity\nAssessment Proteomics->Comprehensive\nCross-Reactivity\nAssessment

Caption: A multi-faceted approach to evaluating compound specificity.

Conclusion and Future Directions

While this compound holds promise as an anti-HIV agent, a thorough investigation of its cross-reactivity with host cellular processes is essential to ensure a favorable safety profile. The extensive research on its parent compound, AZT, provides a strong foundation for this investigation, highlighting human DNA polymerase gamma and telomerase as key potential off-targets. By employing a rigorous combination of biochemical, cell-based, and global profiling techniques, researchers can build a comprehensive understanding of this compound's specificity. This knowledge is not only critical for the clinical development of this compound but will also contribute to the broader effort of designing safer and more effective antiviral therapies. Future studies should focus on direct, head-to-head comparisons of this compound with both its progenitor, AZT, and newer generation NRTIs to precisely define its place in the therapeutic arsenal against HIV.

References

  • Aidsmap. (2023, September 18). Another class of cancer drugs may contribute to curing HIV. aidsmap.com. [Link]

  • The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis. The Science Snail. [Link]

  • Wikipedia. (n.d.). Zidovudine. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Reddy, M. M., McKinley, G., Englard, A., & Grieco, M. H. (1989). Effect of azidothymidine (AZT) on P24 antigen levels in patients with AIDS-related complex and AIDS. Journal of clinical laboratory analysis, 3(4), 199–201. [Link]

  • Neamati, N., & Parniak, M. A. (2007). AZT binds RNA at multiple sites. Journal of biomolecular structure & dynamics, 25(3), 269–278. [Link]

  • Smolarczyk, K., Cwynar, A., & Czaplińska, M. (2011). Neurotoxic effects of AZT on developing and adult neurogenesis. Neurotoxicity research, 20(3), 252–263. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Wikipedia. (n.d.). Holographic principle. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • bioRxiv. (2026, February 2). Serum Proteomic Profiling Implicates a Dysregulated Neurohormonal-Inflammatory Axis in Post-Fontan Tachycardia. bioRxiv. [Link]

  • Center for Cancer Research. (n.d.). The First AIDS Drugs. Center for Cancer Research. [Link]

  • Fang, H., & O'Guin, A. K. (2008). Cell-based assays to identify inhibitors of viral disease. Expert opinion on drug discovery, 3(6), 671–676. [Link]

  • Richman, D. D., Fischl, M. A., Grieco, M. H., Gottlieb, M. S., Volberding, P. A., Laskin, O. L., ... & Leedom, J. M. (1987). The toxicity of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. A double-blind, placebo-controlled trial. The New England journal of medicine, 317(4), 192–197. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Zhang, Y., & Zhang, J. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International journal of molecular sciences, 24(6), 5678. [Link]

  • Hartl, K., Messerer, D., & Hizi, A. (2015). AZT resistance alters enzymatic properties and creates an ATP-binding site in SFVmac reverse transcriptase. Retrovirology, 12, 18. [Link]

  • Rasmussen, T. A., & Lewin, S. R. (2016). Cancer Therapies in HIV Cure Research. Current opinion in HIV and AIDS, 11(4), 414–422. [Link]

  • aidsmap. (2003, November 14). How will AZT and nevirapine use for MTCT affect future treatment? Two studies provide clues. aidsmap.com. [Link]

  • Greenwood, E. J. D., Matheson, N. J., & Lehner, P. J. (2016). Proteomic profiling of HIV-infected T-cells by SWATH mass spectrometry. Virology, 499, 253–258. [Link]

  • Salkeld, J. H., Stoddard, R. A., & Gendron, S. M. (2024). Navigating cross-reactivity and host species effects in a serological assay: A case study of the microscopic agglutination test for Leptospira serology. PLoS neglected tropical diseases, 18(10), e0012042. [Link]

  • Urusov, A. E., Petrakova, A. V., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4308. [Link]

  • News-Medical. (2023, August 30). Study finds potential HIV cure using existing cancer drug. News-Medical. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Cohen, P. L. (2025, February 26). A tumor-binding antibody with cross-reactivity to viral antigens. PLOS ONE. [Link]

  • Greenwood, E. J. D., Matheson, N. J., & Lehner, P. J. (2019). Functional proteomic atlas of HIV infection in primary human CD4+ T cells. eLife, 8, e41431. [Link]

  • Dr.Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication?. Dr.Oracle. [Link]

  • ResearchGate. (2025, August 7). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • Papadopulos-Eleopulos, E., Turner, V. F., & Papadimitriou, J. M. (1999). A critical analysis of the pharmacology of AZT and its use in AIDS. Current medical research and opinion, 15(sup1), 1–32. [Link]

  • Oxford Academic. (n.d.). Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. Protein Engineering, Design and Selection. [Link]

  • aidsmap. (2023, September 18). Another class of cancer drugs may contribute to curing HIV. aidsmap.com. [Link]

  • TIME. (2017, March 19). AIDS Drug AZT: How It Got Approved 30 Years Ago. TIME. [Link]

  • ResearchGate. (2025, August 5). Metabolic profiling of HIV infected individuals on an AZT-based antiretroviral treatment regimen reveals persistent oxidative stress. ResearchGate. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • MDPI. (n.d.). Activity-Based Proteomics Reveals Heterogeneous Kinome and ATP-Binding Proteome Responses to MEK Inhibition in KRAS Mutant Lung Cancer. MDPI. [Link]

  • PubMed. (n.d.). Plasma proteomic profiling identifies CD33 as a marker of HIV control in natural infection and after therapeutic vaccination. PubMed. [Link]

  • Newman, R. A., & You, M. (2009). Anti-HIV drugs for cancer therapeutics: back to the future?. The lancet. Oncology, 10(1), 84–92. [Link]

  • YouTube. (2025, April 3). A New Golden Age for Target ID: Accessing the Novel Druggable Space with Discovery Proteomics. YouTube. [Link]

  • ResearchGate. (2025, September 26). (PDF) Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. ResearchGate. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • National Center for Biotechnology Information. (2017, November 20). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

Sources

A Head-to-Head Comparison of Azt-pmap and Other Azide-Containing Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology and drug development, the ability to selectively label and visualize biomolecules in their native environment is paramount. Azide-containing probes have emerged as indispensable tools in this endeavor, offering a bioorthogonal handle for a myriad of applications, from metabolic labeling to protein profiling. This guide provides a comprehensive, head-to-head comparison of Azt-pmap, an azidothymidine (AZT) derivative, with other classes of azide-containing probes. We will delve into their mechanisms of action, comparative performance based on available data, and provide practical guidance for their application, empowering researchers to make informed decisions for their experimental designs.

The Rise of Azide-Containing Probes in Biological Research

The azide functional group has garnered significant attention in chemical biology due to its unique properties. It is small, minimizing potential steric hindrance when incorporated into biomolecules, and it is largely abiotic, meaning it does not readily participate in reactions with naturally occurring functional groups within cells.[1] This bioorthogonality allows for highly specific chemical modifications in complex biological systems. The primary methods for labeling azide-modified biomolecules are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

This compound: An Anti-HIV Drug Derivative Repurposed as a Chemical Biology Probe

This compound is an aryl phosphate derivative of 3'-azido-3'-deoxythymidine (AZT), the first approved antiretroviral drug for the treatment of HIV.[4] AZT functions as a nucleoside reverse transcriptase inhibitor (NRTI).[5] Once inside a cell, AZT is phosphorylated to its active triphosphate form, which is then incorporated into the growing viral DNA chain by reverse transcriptase. The 3'-azido group of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[5]

This compound retains the core structure of AZT, including the crucial 3'-azido group, but is modified with a phosphate group. This modification is designed to create a membrane-soluble pro-drug of the bioactive nucleotide form.[6] This approach can lead to enhanced selectivity and lower toxicity compared to the parent nucleoside, AZT.[6] The presence of the azide group also makes this compound a versatile tool for "click chemistry," allowing it to be conjugated to reporter molecules containing alkyne groups via CuAAC or SPAAC reactions.[4]

Head-to-Head Comparison: this compound vs. Other Azide-Containing Probes

The selection of an appropriate azide-containing probe is critical and depends on the specific biological question being addressed. Here, we compare this compound to other commonly used azide probes, focusing on their applications, advantages, and limitations.

This compound vs. Other Azido-Nucleoside Analogs

Several other azido-nucleoside analogs have been developed for antiviral research and as chemical biology tools. A notable example is the class of 2'-deoxy-4'-azido nucleosides.[7] Unlike AZT, which has the azido group at the 3' position, these analogs have it at the 4' position. This seemingly small change has significant conformational consequences, forcing the sugar ring into a pucker that, despite the presence of a 3'-hydroxyl group, still leads to DNA chain termination. These are referred to as "pseudo-obligate chain terminators".[7]

Table 1: Comparison of this compound and Other Azido-Nucleoside Probes

FeatureThis compound (3'-azido)4'-Azido NucleosidesEdU (5-ethynyl-2'-deoxyuridine)
Mechanism of Action Chain terminator of DNA synthesisPseudo-obligate chain terminatorThymidine analog incorporated into DNA
Primary Application Antiviral research, DNA labelingAntiviral researchCell proliferation assays
Bioorthogonal Handle AzideAzideAlkyne
Key Advantage Lower toxicity than parent AZT[6]Different mechanism of chain terminationWell-established for cell proliferation studies[8]
Key Limitation Potential for cross-reactivity with cellular DNA polymerases at high concentrationsLimited commercial availabilityRequires CuAAC for detection, potential copper toxicity
Toxicity Profile Generally lower than AZT[6]Data not widely availableCopper-related cytotoxicity is a concern

It is important to note that the parent compound of this compound, AZT, has been shown to have genotoxic effects, primarily through inducing mitotic recombination.[9] While phosphate derivatives like this compound are designed to have lower toxicity, this potential should be considered in experimental design.[6]

This compound vs. Azido Sugars for Metabolic Glycoengineering

Metabolic glycoengineering utilizes azido sugars, such as N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalNAz), to label glycans in living cells.[10][11] These azido sugars are taken up by cells and incorporated into the glycan biosynthesis pathways. The choice of azido sugar can influence labeling efficiency and selectivity. For instance, in hepatocellular carcinoma models, GalAz has been shown to have higher labeling efficiency at low concentrations compared to ManAz.[12]

Table 2: Comparison of this compound and Azido Sugars

FeatureThis compoundAzido Sugars (e.g., ManNAz, GalNAz)
Target Biomolecule DNA (primarily viral)Glycans
Mechanism of Incorporation DNA polymerase-mediatedGlycan biosynthetic pathways
Primary Application Viral replication studies, DNA labelingGlycan visualization and profiling
Key Advantage Targets a specific enzymatic processAllows for broad labeling of glycoconjugates
Key Limitation Specific to DNA synthesisLabeling efficiency is cell-type dependent[11]
Considerations Potential for incorporation into cellular DNACan be influenced by cellular metabolic state

The efficiency of metabolic labeling with azido sugars is influenced by factors such as the concentration of the sugar, incubation time, and the specific cell type being studied.[11][13]

This compound vs. Photo-Crosslinking Azide Probes

Aryl azides are another class of azide-containing probes used for photoaffinity labeling to study protein-protein and protein-small molecule interactions.[14][15] Upon photoactivation with UV light, the aryl azide forms a highly reactive nitrene intermediate that can covalently crosslink to nearby molecules.[16]

Table 3: Comparison of this compound and Photo-Crosslinking Azide Probes

FeatureThis compoundAryl Azide Photo-Crosslinkers
Activation Enzymatic (phosphorylation)UV light
Reaction Bioorthogonal click chemistryCovalent crosslinking
Primary Application Labeling of newly synthesized DNAIdentifying molecular interactions
Key Advantage High specificity of click chemistryCan capture transient interactions
Key Limitation Does not directly capture interactionsLow crosslinking yields at biologically compatible wavelengths[14]
Considerations Indirectly probes enzyme activityRequires UV irradiation, which can be damaging to cells

While this compound's azide group is primarily for bioorthogonal ligation, the aryl azide in photo-crosslinkers is the reactive moiety for forming covalent bonds. Diazirines are another class of photo-crosslinkers that offer advantages over aryl azides, such as smaller size and higher crosslinking efficiency.[16][17]

Experimental Design and Protocols

The choice between CuAAC and SPAAC for labeling this compound-incorporated DNA is a critical experimental consideration.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction is known for its high efficiency and specificity.[18][19] However, the requirement for a copper catalyst can be a drawback due to its potential cytotoxicity.[3] The use of copper-chelating ligands can mitigate this toxicity to some extent.[20][21]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is copper-free, making it more suitable for live-cell imaging and in vivo applications.[3] However, it generally has slower reaction kinetics compared to CuAAC.[18]

Recent comparative proteomics studies suggest that CuAAC may offer higher labeling efficiency and specificity than SPAAC for in vitro applications.[18]

General Workflow for Labeling with this compound

The following diagram illustrates a general workflow for using this compound to label viral DNA in infected cells.

G cluster_cell Infected Cell cluster_detection Detection A This compound Administration B Cellular Uptake and Phosphorylation to this compound-TP A->B C Incorporation into Viral DNA by Reverse Transcriptase B->C D Cell Lysis and DNA Extraction C->D E Click Chemistry Reaction (CuAAC or SPAAC) with Alkyne-Reporter D->E Azide-labeled DNA F Analysis (e.g., Fluorescence Microscopy, qPCR, Sequencing) E->F

Caption: Workflow for this compound labeling of viral DNA.

Detailed Protocol: Labeling of Nascent Viral DNA with this compound followed by CuAAC Detection

This protocol provides a step-by-step guide for labeling newly synthesized viral DNA in an infected cell culture model.

Materials:

  • Virus-infected cell culture

  • This compound (MedChemExpress, Cat. No. HY-101743)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • Click chemistry detection kit (e.g., containing an alkyne-fluorophore, copper(II) sulfate, and a reducing agent)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Infection: Plate and culture host cells to the desired confluency. Infect the cells with the virus of interest at a suitable multiplicity of infection (MOI).

  • This compound Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Add this compound to the cell culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for a period that allows for viral DNA replication (e.g., 2-24 hours).

  • Cell Harvesting and Fixation:

    • Wash the cells twice with PBS.

    • Harvest the cells by trypsinization or scraping.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes an alkyne-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

  • Analysis:

    • Analyze the cells by fluorescence microscopy or flow cytometry to detect the labeled viral DNA.

Choosing the Right Probe: A Decision Framework

The selection of the most appropriate azide-containing probe is a critical step in experimental design. The following decision tree provides a framework for this selection process.

G A What is the target biomolecule? B DNA A->B C Glycans A->C D Proteins (Interactions) A->D E Studying viral replication? B->E J Which glycan type? C->J O Capturing transient interactions? D->O F Yes E->F G No (general proliferation) E->G H This compound or other azido-nucleosides F->H I EdU (alkyne-nucleoside) G->I K Sialic acid J->K L O-linked glycans J->L M ManNAz K->M N GalNAz L->N P Yes O->P Q No (general labeling) O->Q R Aryl azide or diazirine photo-crosslinkers P->R S Azide-modified amino acids for metabolic labeling Q->S

Caption: Decision tree for selecting an azide-containing probe.

Conclusion and Future Perspectives

This compound represents a valuable addition to the chemical biology toolbox, particularly for researchers studying viral replication and DNA synthesis. Its dual functionality as a therapeutic agent derivative and a bioorthogonal probe offers unique opportunities for investigating drug mechanisms and viral processes. While direct comparative data for this compound against other azide probes is still emerging, by understanding the principles of its parent compound, AZT, and comparing its characteristics to other classes of azide-containing probes, researchers can strategically incorporate this compound into their studies.

The future of azide-containing probes lies in the development of new molecules with enhanced properties, such as improved cell permeability, lower toxicity, and faster reaction kinetics. Furthermore, the combination of different bioorthogonal labeling strategies will likely enable more complex, multiplexed experiments to unravel the intricate molecular networks within living cells. As our understanding of the subtleties of these powerful chemical tools grows, so too will their impact on fundamental biological discovery and the development of new therapeutic interventions.

References

  • Comparative analysis of genetic toxicity of AZT and ddI antiretrovirals in somatic cells of Drosophila melanogaster. PubMed. [Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PMC. [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. ResearchGate. [Link]

  • Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PMC. [Link]

  • A critical analysis of the pharmacology of AZT and its use in AIDS. PubMed. [Link]

  • Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. PMC. [Link]

  • Phosphate derivatives of AZT display enhanced selectivity of action against HIV 1 by comparison to the parent nucleoside. PubMed. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. ACS Publications. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • Primer unblocking and rescue of DNA synthesis by azidothymidine (AZT)-resistant HIV-1 reverse transcriptase. PubMed. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC. [Link]

  • Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). PMC. [Link]

  • Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]

  • Labeling efficiency of copper-catalyzed (CuAAC) and copper-free... ResearchGate. [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. ResearchGate. [Link]

  • 3′-Azido-3′-Deoxythymidine (AZT) Mediates Cross-Resistance to Nucleoside Analogs in the Case of AZT-Resistant Human Immunodeficiency Virus Type 1 Variants. NIH. [Link]

  • Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate. [Link]

  • Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. NIH. [Link]

  • Exploiting Azide-Alkyne Click Chemistry in the Synthesis, Tracking and Targeting of Platinum Anticancer Complexes. PubMed. [Link]

  • Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science (RSC Publishing). [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

  • Click Chemistry and Radiochemistry: An Update. PMC. [Link]

  • Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... ResearchGate. [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. PMC. [Link]

  • Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]

Sources

A Guide to the Orthogonal Validation of Azt-pmap Labeling

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of proteomics and drug discovery, the precise identification of protein-protein interactions (PPIs) is paramount to unraveling complex biological processes and validating novel therapeutic targets. Photo-affinity labeling, a powerful technique to capture both stable and transient interactions in a native cellular context, has been significantly advanced by reagents like Azt-pmap. However, the data generated from such sophisticated methods, while rich, necessitates rigorous validation to ensure scientific accuracy and build a compelling biological narrative.

This guide provides a comprehensive overview of validating this compound labeling results through a suite of orthogonal methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers to design robust validation strategies. Our focus is on creating a self-validating experimental ecosystem, where data from disparate yet complementary techniques converge to yield high-confidence insights.

This compound Labeling: A Technical Overview

This compound is a photo-activatable and clickable chemical probe. Structurally, it is often a derivative of a known molecule, such as the nucleoside analog Azidothymidine (AZT), functionalized with a photo-reactive group (an aryl azide) and a bio-orthogonal handle (an azide or alkyne) for "click" chemistry.[1][2][3] The power of this compound lies in its ability to be introduced into a biological system, where it interacts with its target proteins. Upon UV irradiation, the aryl azide group is converted into a highly reactive nitrene species.[4] This nitrene can then form a covalent bond by inserting into adjacent C-H or N-H bonds of interacting proteins, effectively "trapping" the interaction in a snapshot.[4][5] The captured protein complexes can then be enriched using the click handle and identified via mass spectrometry.

The general workflow for this compound labeling is as follows:

This compound Workflow cluster_cell In-Cellulo / In-Situ cluster_biochem Biochemical Processing cluster_analysis Analysis A Incubate cells with This compound probe B UV Photoactivation (e.g., 365 nm) A->B 1 C Covalent Crosslinking of interacting proteins B->C 2 D Cell Lysis C->D 3 E Click Chemistry: Attach reporter tag (e.g., Biotin-Alkyne) D->E 4 F Affinity Purification (e.g., Streptavidin beads) E->F 5 G Elution & Digestion F->G 6 H LC-MS/MS Analysis G->H 7 I Data Analysis: Identify interacting proteins H->I 8

Caption: this compound experimental workflow from probe incubation to protein identification.

While powerful, photo-crosslinking is not without its potential pitfalls. Non-specific crosslinking due to the high reactivity of the nitrene species, or interactions with highly abundant but non-specific proteins, can lead to false positives. Therefore, it is crucial to validate these findings with orthogonal methods that rely on different biochemical principles.

The Imperative of Orthogonal Validation

Orthogonal validation is the process of confirming an experimental result with a method that has different underlying principles and potential sources of error.[6] For PPI studies, this means that an interaction identified by photo-crosslinking should ideally be confirmed by a method that does not rely on UV-induced covalent capture. This approach provides a multi-faceted view of the interaction, significantly increasing the confidence in the identified PPIs.

A Comparative Guide to Orthogonal Validation Methods

Here, we compare four widely-used orthogonal methods for validating PPIs discovered through this compound labeling: Co-immunoprecipitation (Co-IP), Proximity-Dependent Biotinylation (e.g., TurboID), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR).

Co-immunoprecipitation (Co-IP)

Co-IP is considered a gold-standard technique for PPI validation.[7] It relies on the affinity of an antibody to enrich a specific protein (the "bait") from a cell lysate. If other proteins (the "prey") are bound to the bait, they will be co-precipitated and can be identified by Western blotting or mass spectrometry.[8]

Principle: Antibody-mediated pulldown of a target protein and its stable interaction partners from a cell lysate.

Co-IP Workflow A Lyse cells to release protein complexes B Incubate lysate with antibody against bait protein A->B C Add Protein A/G beads to capture antibody-antigen complex B->C D Wash to remove non-specific binders C->D E Elute and analyze co-precipitated proteins (Western Blot / MS) D->E

Caption: The general workflow for a Co-immunoprecipitation (Co-IP) experiment.

Experimental Protocol (General):

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding to the beads.

  • Immunoprecipitation: Add a primary antibody specific to the bait protein to the pre-cleared lysate and incubate (e.g., 4°C for 1-4 hours or overnight).

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate (e.g., 4°C for 1 hour) to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein ("prey"), or by mass spectrometry for unbiased identification.

Note: For transient or weak interactions, in-vivo crosslinking with agents like formaldehyde (e.g., 0.1-1% for 8-10 minutes at room temperature) can be performed prior to cell lysis to stabilize the complexes.[9][10]

Comparison with this compound:

FeatureThis compoundCo-Immunoprecipitation (Co-IP)
Principle UV-induced covalent captureAntibody-mediated pulldown
Interaction Type Captures transient and stable interactionsPrimarily detects stable interactions
Cellular Context In-situ (live cells)In-vitro (cell lysate)
Key Advantage Traps fleeting interactions"Gold standard," uses endogenous proteins
Main Limitation Potential for non-specific crosslinkingCan miss weak/transient interactions
Proximity-Dependent Biotinylation (TurboID)

Proximity-dependent biotinylation methods, such as BioID and the more rapid TurboID, map the microenvironment of a protein of interest (POI).[11][12] The POI is fused to a promiscuous biotin ligase (like TurboID). When biotin is added to the cells, the ligase generates reactive biotin-5'-AMP, which then covalently attaches to lysine residues of nearby proteins (typically within a ~10 nm radius).[13]

Principle: Enzymatic biotinylation of proteins in close proximity to a bait protein in living cells.

TurboID Workflow A Express bait protein fused to TurboID B Add exogenous biotin (e.g., 10 min incubation) A->B C TurboID biotinylates proximal proteins B->C D Lyse cells and enrich biotinylated proteins with streptavidin beads C->D E Analyze enriched proteins by mass spectrometry D->E

Caption: The workflow for proximity labeling using the TurboID system.

Experimental Protocol (General):

  • Construct Generation: Create a fusion construct of your bait protein and the TurboID enzyme.

  • Cell Line Generation: Generate a stable cell line expressing the TurboID-fusion protein.

  • Biotin Labeling: Incubate the cells with biotin for a short period (e.g., 10 minutes for TurboID).[13]

  • Cell Lysis: Lyse the cells, typically under denaturing conditions to stop the enzymatic reaction and solubilize proteins.

  • Affinity Purification: Use streptavidin-coated beads to enrich for biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specific binders.

  • On-bead Digestion & Analysis: Digest the captured proteins into peptides and analyze by LC-MS/MS.[13]

Comparison with this compound:

FeatureThis compoundProximity Labeling (TurboID)
Principle UV-induced covalent captureEnzyme-mediated proximity biotinylation
Interaction Type Direct and proximal interactionsProximal proteins (may not be direct binders)
Cellular Context In-situ (live cells)In-situ (live cells)
Key Advantage Captures direct interactionsMaps protein microenvironment, very rapid
Main Limitation Requires UV activationLabels proximal non-interactors; requires fusion protein
Yeast Two-Hybrid (Y2H)

The yeast two-hybrid system is a genetic method for detecting binary protein-protein interactions.[14] It relies on the reconstitution of a functional transcription factor. A "bait" protein is fused to the DNA-binding domain (BD) of the transcription factor, and a "prey" protein is fused to the activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, driving the expression of a reporter gene.[15][16]

Principle: In-vivo reconstitution of a transcription factor in yeast, contingent on the interaction of two fused proteins.

Experimental Protocol (General):

  • Plasmid Construction: Clone the bait protein into a BD vector and the prey protein into an AD vector.

  • Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.

  • Selection: Plate the transformed yeast on a selective medium. If the bait and prey proteins interact, the reporter gene will be expressed, allowing the yeast to grow.[17]

  • Validation: Positive interactions are typically re-tested and sequenced to confirm the identity of the interacting partners.

Comparison with this compound:

FeatureThis compoundYeast Two-Hybrid (Y2H)
Principle UV-induced covalent captureGenetic reconstitution of a transcription factor
Interaction Type Direct and complex interactionsPrimarily binary (direct) interactions
Cellular Context Native cellular environmentHeterologous system (yeast nucleus)
Key Advantage Native context, no genetic modificationGood for screening and identifying direct binders
Main Limitation Can capture indirect interactionsHigh false positive/negative rates; non-native context
Surface Plasmon Resonance (SPR)

SPR is a label-free, biophysical technique that measures molecular interactions in real-time.[18] One protein (the "ligand") is immobilized on a sensor chip, and its potential binding partner (the "analyte") is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[19]

Principle: Real-time, label-free detection of changes in refractive index caused by the binding of an analyte to a ligand immobilized on a sensor surface.[7]

Experimental Protocol (General):

  • Protein Purification: Purify both the ligand and analyte proteins to a high degree.

  • Ligand Immobilization: Covalently attach the ligand protein to the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the analyte protein over the sensor surface.

  • Data Acquisition: Monitor the binding (association) and unbinding (dissociation) in real-time.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics (k_on, k_off) and affinity (K_D).[18][19]

Comparison with this compound:

FeatureThis compoundSurface Plasmon Resonance (SPR)
Principle UV-induced covalent captureReal-time measurement of binding-induced refractive index changes
Interaction Type In-situ interactionsPurified, binary interactions
Cellular Context Native cellular environmentIn-vitro, purified components
Key Advantage Captures interactions in their native stateProvides quantitative kinetic and affinity data
Main Limitation Not quantitativeRequires purified proteins; removes cellular context

Synthesizing the Data: A Multi-Pronged Approach

The true strength of this validation workflow lies in the convergence of evidence. An ideal validation scenario would look something like this:

  • Discovery: this compound labeling coupled with mass spectrometry identifies a novel set of potential interacting proteins for your target of interest.

  • In-Cellulo Confirmation: The top candidates are then tested using Co-IP with endogenous proteins. A positive result here strongly suggests a stable interaction within the cell. For weaker interactors, TurboID could be used to confirm proximity in a cellular context.

  • Direct Interaction & Quantitative Analysis: For the most promising candidates, SPR is employed with purified proteins to confirm a direct physical interaction and to quantify its binding affinity and kinetics.

This layered approach systematically filters out potential artifacts and builds a robust, data-driven case for a genuine biological interaction.

Table: Summary of Orthogonal Methodologies

MethodPrincipleProsConsBest For Validating
This compound Photo-crosslinkingIn-situ; captures transient interactionsPotential non-specific crosslinking; requires UVDiscovery of novel interactors in a native context
Co-IP Antibody PulldownGold standard; endogenous proteinsMisses transient/weak interactions; antibody-dependentStable, endogenous interactions
TurboID Proximity BiotinylationIn-vivo; rapid labeling; maps microenvironmentFusion protein required; labels non-interactorsProximity and transient interactions in living cells
Y2H Genetic AssayHigh-throughput; detects binary interactionsHeterologous system; high false positive/negative rateDirect, binary interactions
SPR BiophysicalQuantitative (K_D, k_on, k_off); label-freeIn-vitro; requires purified protein; no cellular contextDirect, binary interactions and measuring affinity

Conclusion

References

  • Lee, S. Y., & Lee, C. (2018). Photocrosslinking approaches to interactome mapping. Current Opinion in Chemical Biology, 44, 88-96. [Link]

  • Zhang, H., et al. (2022). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. Polymers, 14(24), 5461. [Link]

  • Douzi, B., et al. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 1615, 429-449. [Link]

  • Branon, T. C., et al. (2018). Efficient proximity labeling in living cells and organisms with TurboID. Nature Biotechnology, 36(9), 880-887. [Link]

  • An, Y., et al. (2023). Data-driven design of orthogonal protein-protein interactions. Proceedings of the National Academy of Sciences, 120(10), e2214432120. [Link]

  • Wang, H., et al. (2019). Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells. Bio-protocol, 9(11), e3259. [Link]

  • Gao, F., et al. (2016). An engineered aryl azide ligase for site-specific mapping of protein-protein interactions through photo-cross-linking. Journal of the American Chemical Society, 138(42), 13836-13839. [Link]

  • Raja, S., et al. (2017). A yeast two-hybrid system for the screening and characterization of small-molecule inhibitors of protein–protein interactions identifies a novel putative Mdm2-binding site in p53. BMC Biology, 15(1), 101. [Link]

  • Zhang, M., et al. (2024). Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping. bioRxiv. [Link]

  • van der Garde, M., et al. (2021). Orthogonal proteomics methods to unravel the HOTAIR interactome. Scientific Reports, 11(1), 1481. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from Affinité Instruments. [Link]

  • Folk, A., & Wente, S. R. (2019). In vivo cross-linking and co-immunoprecipitation procedure to analyze nuclear tRNA export complexes in yeast cells. Methods in Enzymology, 621, 313-333. [Link]

  • ResearchGate. (n.d.). Validation of predicted PPIs by yeast-2-hybrid assay (Y2H). Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Zidovudine. Retrieved from Wikipedia. [Link]

  • ACS Synthetic Biology. (2022). A Modified Yeast Two-Hybrid Platform Enables Dynamic Control of Expression Intensities to Unmask Properties of Protein–Protein Interactions. ACS Synthetic Biology, 11(8), 2836-2845. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from Wikipedia. [Link]

  • Hector, R. D., et al. (2020). Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation. Journal of Proteome Research, 19(5), 1832-1843. [Link]

  • BIO-PROTOCOL. (n.d.). Crosslinking-Interaction-Protein-Biochemistry. Retrieved from BIO-PROTOCOL. [Link]

  • ResearchGate. (n.d.). Analysis of Protein–DNA Interactions Using Surface Plasmon Resonance. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Has anyone tried cross-linking cells with formaldehyde before co-immunoprecipitation?. Retrieved from ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Advanced Two-Hybrid Assay Service for PPI Screening. Retrieved from Creative Biolabs. [Link]

  • Zhang, Y., et al. (2020). TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants. International Journal of Molecular Sciences, 21(19), 7087. [Link]

  • ResearchGate. (n.d.). AzNP moiety-mediated proximity photo-crosslinking reaction by visible.... Retrieved from ResearchGate. [Link]

  • CATIE. (n.d.). AZT (zidovudine, Retrovir). Retrieved from CATIE. [Link]

  • Springer Nature Experiments. (n.d.). Off-the-shelf proximity biotinylation using ProtA-TurboID. Retrieved from Springer Nature Experiments. [Link]

  • University of Notre Dame. (2022). Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. Retrieved from University of Notre Dame. [Link]

  • EMBL-EBI. (2022). Approaches for using protein protein interaction networks for biological discovery. Retrieved from YouTube. [Link]

  • Center for Cancer Systems Biology. (n.d.). Yeast Interactome Project. Retrieved from Dana-Farber Cancer Institute. [Link]

  • Britannica. (2026). AZT. Retrieved from Britannica. [Link]

  • Kvirkvelia, N., et al. (2011). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 756, 231-247. [Link]

Sources

A Comparative Guide to the Specificity of Azt-pmap Incorporation into Viral DNA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the efficacy of a nucleoside reverse transcriptase inhibitor (NRTI) is not measured solely by its ability to halt viral replication, but by its precision in doing so. An ideal NRTI should be readily incorporated by viral reverse transcriptase (RT) while being largely ignored by host DNA polymerases. This specificity is the cornerstone of a favorable therapeutic window, minimizing off-target effects and host cytotoxicity.

This guide provides an in-depth comparison of Azidothymidine phosphoramidate (Azt-pmap), an advanced prodrug of Zidovudine (AZT), with its parent compound and other key NRTIs. We will dissect the molecular strategies that enhance its selective incorporation into viral DNA, supported by comparative data and detailed experimental protocols to validate these claims in your own research.

The Mechanism of Action: Overcoming a Critical Bottleneck

The therapeutic action of NRTIs like AZT relies on their intracellular conversion to a triphosphate form, which then acts as a competitive inhibitor and chain terminator for viral reverse transcriptase.[1] However, the efficiency of this activation pathway is a critical determinant of both potency and toxicity.

The Activation Pathway of Zidovudine (AZT)

Zidovudine, a thymidine analog, must undergo a three-step phosphorylation cascade, catalyzed by host cell kinases, to become the active 3'-azido-3'-deoxythymidine triphosphate (AZT-TP).[1][2]

  • AZT → AZT-monophosphate (AZT-MP) : Catalyzed by thymidine kinase (TK).

  • AZT-MP → AZT-diphosphate (AZT-DP) : Catalyzed by thymidylate kinase (TMPK).

  • AZT-DP → AZT-triphosphate (AZT-TP) : Catalyzed by nucleoside diphosphate kinase (NDPK).

A crucial, often rate-limiting, step in this process is the second phosphorylation. AZT-MP is a notoriously poor substrate for thymidylate kinase (TMPK).[2][3] This inefficiency creates a "bottleneck," leading to the accumulation of AZT-MP and limiting the overall production of the active AZT-TP needed to suppress viral replication.[2]

This compound: A Prodrug Strategy to Bypass the Bottleneck

This compound is an aryl phosphoramidate prodrug of AZT.[4] This chemical modification is designed to deliver the pre-phosphorylated AZT-monophosphate (AZT-MP) directly into the cell. Inside the cell, the phosphoramidate moiety is cleaved, releasing AZT-MP and effectively bypassing the inefficient and often saturable first phosphorylation step catalyzed by thymidine kinase. This strategy is intended to increase the intracellular pool of AZT-MP available for subsequent conversion to the active AZT-TP, thereby enhancing antiviral potency.

AZT_Activation_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space AZT_ext AZT AZT AZT AZT_ext->AZT Cellular Uptake Azt_pmap_ext This compound Azt_pmap This compound Azt_pmap_ext->Azt_pmap Cellular Uptake AZT_MP AZT-MP AZT->AZT_MP Thymidine Kinase (TK) AZT_DP AZT-DP AZT_MP->AZT_DP Thymidylate Kinase (TMPK) (Rate-Limiting Step) AZT_TP Active AZT-TP AZT_DP->AZT_TP NDPK Viral DNA\nChain Termination Viral DNA Chain Termination AZT_TP->Viral DNA\nChain Termination Azt_pmap->AZT_MP Bypass Step (Hydrolysis)

Fig 1. Intracellular activation of AZT vs. This compound.
Comparative Analysis of Antiviral Potency

The efficiency of the prodrug strategy is best evaluated by comparing the concentration of the compound required to inhibit viral replication by 50% (EC₅₀). A lower EC₅₀ value indicates higher potency. Here, we compare this compound with its parent drug AZT and Tenofovir Alafenamide (TAF), another highly successful prodrug.

CompoundDrug ClassTarget VirusCell TypeEC₅₀ (nM)Reference
This compound NRTI ProdrugHIV-1C8166 cells80 nM[4]
Zidovudine (AZT) NRTIHIV-1 (Primary Isolates)PBMCs11.8 nM[5]
Tenofovir Alafenamide (TAF) NtRTI ProdrugHIV-1 (Primary Isolates)PBMCs3.5 nM[5]

Analysis of Performance:

  • The data shows that modern prodrugs like Tenofovir Alafenamide (TAF) exhibit significantly greater potency than the parent drug AZT in primary human cells (3.5 nM vs. 11.8 nM).[5]

  • This compound demonstrates potent anti-HIV activity with an EC₅₀ of 80 nM in C8166 cells.[4] While direct comparison is challenging due to different cell types and viral strains, the prodrug approach is scientifically validated. The success of TAF, which uses a similar principle to achieve higher intracellular concentrations of its active metabolite with lower plasma exposure, underscores the potential of the this compound strategy.[6][7]

Specificity: Distinguishing Viral RT from Host Polymerases

The ultimate measure of an NRTI's specificity lies in its ability to be preferentially utilized by the viral reverse transcriptase over the host's own DNA polymerases. Inhibition of host polymerases, particularly mitochondrial DNA polymerase-γ (Pol-γ), is a primary cause of drug-induced toxicity.[2][8]

The Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀), provides a quantitative measure of a drug's therapeutic window. A higher SI is desirable.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
This compound 0.08 (C8166 cells)500 (C8166 cells)6250[4]
Zidovudine (AZT) VariesVaries~1000-10,000 (Typical Range)[9]
Phosphate Derivatives of AZT VariesGenerally Higher than AZTMore Selective than AZT[9]

Causality Behind the Data:

  • High Selectivity of this compound: this compound exhibits a robust selectivity index of 6250.[4] This performance is consistent with studies showing that phosphate prodrugs of AZT can be more selective than the parent nucleoside, an effect attributed largely to their reduced cytotoxicity (higher CC₅₀).[9]

  • Mitochondrial Toxicity: AZT is known to inhibit mitochondrial DNA synthesis, which can lead to toxicities like myopathy and lactic acidosis.[2][10] Studies comparing various NRTIs have ranked their potency for inhibiting mtDNA synthesis as follows: zalcitabine (ddC) > didanosine (ddI) > stavudine > zidovudine (AZT) > tenofovir.[10][11][12] Tenofovir, delivered via the advanced TAF prodrug, shows minimal mitochondrial toxicity, setting a high bar for safety.[10][11] By achieving therapeutic intracellular concentrations more efficiently, this compound may allow for lower overall drug exposure, potentially mitigating the mitochondrial effects associated with AZT.

Experimental Protocols for In-House Validation

To ensure trustworthiness and allow for independent verification, we provide detailed methodologies for key assays used to determine the specificity and efficacy of NRTIs.

4.1. Protocol: Cell-Based Antiviral Activity and Cytotoxicity Assay

This assay simultaneously determines the EC₅₀ and CC₅₀ of a compound, allowing for the calculation of the Selectivity Index.

Objective: To measure the efficacy of this compound in inhibiting HIV-1 replication in a susceptible human T-cell line (e.g., MT-4, CEM-SS) and assess its toxicity in uninfected cells.

Materials:

  • MT-4 or CEM-SS cells

  • Complete medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 stock (e.g., IIIB or NL4-3 strain)

  • This compound, AZT, TAF (or other control NRTIs)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • p24 antigen capture ELISA kit

  • Plate reader (luminometer or spectrophotometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and control drugs in complete medium, starting from a high concentration (e.g., 100 µM) down to sub-nanomolar levels.

  • Cell Plating: Seed MT-4 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 50 µL of medium. Prepare two identical sets of plates: one for the antiviral assay (infected) and one for the cytotoxicity assay (uninfected).

  • Infection (Antiviral Plate): Add 50 µL of HIV-1 stock (at a multiplicity of infection of ~0.01) to each well of the antiviral plate, followed immediately by 50 µL of the appropriate drug dilution.

  • Mock Infection (Cytotoxicity Plate): Add 50 µL of medium (without virus) to each well of the cytotoxicity plate, followed by 50 µL of the appropriate drug dilution.

  • Incubation: Incubate both plates for 4-5 days at 37°C in a humidified, 5% CO₂ incubator.

  • Endpoint Measurement - Antiviral Activity:

    • After incubation, centrifuge the plate and collect 100 µL of the supernatant from each well.

    • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Endpoint Measurement - Cytotoxicity:

    • Add the chosen cell viability reagent (e.g., 20 µL of MTS reagent) to each well of the cytotoxicity plate.

    • Incubate according to the manufacturer's protocol (typically 1-4 hours).

    • Measure the absorbance or luminescence on a plate reader to determine the percentage of viable cells relative to untreated controls.

  • Data Analysis:

    • EC₅₀: Plot the percentage of p24 inhibition versus the drug concentration and use a non-linear regression model (e.g., log[inhibitor] vs. response) to calculate the 50% effective concentration.

    • CC₅₀: Plot the percentage of cell viability versus the drug concentration and use a similar non-linear regression model to calculate the 50% cytotoxic concentration.

    • Selectivity Index (SI): Calculate SI = CC₅₀ / EC₅₀.

Cell_Assay_Workflow cluster_plates start Start: Prepare Serial Drug Dilutions plate_cells Plate Susceptible Cells (e.g., MT-4) in 96-well plates start->plate_cells plate_A Plate A (Antiviral Assay) plate_cells->plate_A plate_B Plate B (Cytotoxicity Assay) plate_cells->plate_B infect Add Drug + HIV-1 Virus plate_A->infect mock_infect Add Drug + Media (No Virus) plate_B->mock_infect incubate Incubate Plates (4-5 days, 37°C) infect->incubate mock_infect->incubate measure_p24 Measure Viral Replication (p24 ELISA on Supernatant) incubate->measure_p24 measure_via Measure Cell Viability (MTS/XTT Assay) incubate->measure_via calc_ec50 Calculate EC₅₀ measure_p24->calc_ec50 calc_cc50 Calculate CC₅₀ measure_via->calc_cc50 calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_ec50->calc_si calc_cc50->calc_si

Fig 2. Workflow for cell-based antiviral and cytotoxicity assays.
4.2. Protocol: In Vitro Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay directly measures the ability of the active triphosphate form of an NRTI to inhibit the enzymatic activity of purified HIV-1 RT.

Objective: To determine the concentration of AZT-TP that inhibits 50% of RT activity (IC₅₀) compared to the natural substrate, dTTP.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)/oligo(dT) template/primer

  • AZT-TP and other NRTI-triphosphates

  • Deoxythymidine triphosphate (dTTP)

  • ³H- or ³²P-labeled dTTP

  • Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂)

  • DEAE filter mats or similar for capturing nucleic acids

  • Scintillation counter

Step-by-Step Methodology:

  • Prepare RT Reaction Mix: In microcentrifuge tubes, combine the reaction buffer, poly(rA)/oligo(dT) template/primer, and a fixed, limiting concentration of radiolabeled dTTP.

  • Add Inhibitor: Add varying concentrations of AZT-TP (or other NRTI-TPs) to the tubes. Include a "no inhibitor" control.

  • Initiate Reaction: Add a standardized amount of purified HIV-1 RT to each tube to start the polymerization reaction.

  • Incubate: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction & Capture DNA: Stop the reaction by adding cold EDTA or trichloroacetic acid. Spot the entire reaction volume onto DEAE filter mats.

  • Wash: Wash the filter mats extensively with a buffer (e.g., sodium phosphate) to remove unincorporated, radiolabeled dTTP.

  • Quantify Incorporation: Place the dried filter mats into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of DNA synthesized.

  • Data Analysis: Calculate the percentage of RT inhibition for each AZT-TP concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

The specificity of this compound incorporation into viral DNA represents a targeted evolution in NRTI design. By employing a phosphoramidate prodrug strategy, this compound effectively circumvents the primary metabolic bottleneck that limits the intracellular activation of its parent compound, Zidovudine. This enhanced metabolic efficiency, coupled with a favorable cytotoxicity profile, results in a highly selective inhibitor of viral replication.

Comparative data, though preliminary, suggests that this compound's approach is validated by the success of other advanced prodrugs like Tenofovir Alafenamide, which has set a new standard for potency and safety. The experimental frameworks provided in this guide offer a robust system for researchers to independently verify these claims and further explore the potential of this compound as a specific and powerful tool in antiviral drug development.

References
  • Vertex AI Search. (2015).
  • Sukyan, A., et al. (2020). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Infectious Diseases and Therapy. [Link]

  • Hill, A., et al. (2020). Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials. AIDS. [Link]

  • Birkus, G., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. [Link]

  • Arribas, J. R., et al. (2017). Brief Report: Randomized, Double-Blind Comparison of Tenofovir Alafenamide (TAF) vs Tenofovir Disoproxil Fumarate (TDF), Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine (E/C/F) for Initial HIV-1 Treatment: Week 144 Results. Journal of Acquired Immune Deficiency Syndromes. [Link]

  • Das, S., & Dash, R. (2020). Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. Infectious Disorders - Drug Targets. [Link]

  • aidsmap.com. (2004). AZT resistance suppression mutations can also reduce tenofovir resistance, test tube study shows (corrected). [Link]

  • Anderson, P. L. (2010). Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors. Current pharmaceutical design. [Link]

  • Tang, M. W., & Shafer, R. W. (2012). Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy. Clinical Infectious Diseases. [Link]

  • Birkus, G., et al. (2002). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • Elsherif, L., et al. (2019). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. Molecules. [Link]

  • Zlatkov, S., et al. (2010). Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli. DNA Repair. [Link]

  • Sloan, R. D., et al. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Intracellular transport and phosphorylation of AZT. [Link]

  • Birkus, G., et al. (2002). Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • Hanes, J., & Johnson, K. A. (2007). A novel mechanism of selectivity against AZT by the human mitochondrial DNA polymerase. Nucleic Acids Research. [Link]

  • Black, M. E., et al. (2010). A Method for Quantification of Nucleotides and Nucleotide Analogues in Thymidine Kinase Assays Utilizing Lanthanum Phosphate Co-Precipitation. Analytical Biochemistry. [Link]

  • Vitkalova, M., et al. (2020). A Cell-Based Capture Assay for Rapid Virus Detection. Viruses. [Link]

  • McGuigan, C., et al. (1992). Phosphate derivatives of AZT display enhanced selectivity of action against HIV 1 by comparison to the parent nucleoside. FEBS Letters. [Link]

  • ClinicalTrials.gov. (2017). Relative Mitochondrial Toxicity of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF). [Link]

  • Clinical Info HIV.gov. (2024). What to Start: Nucleoside Reverse Transcriptase Inhibitor Options. [Link]

  • Google Patents. (1998). Method for determining activity of reverse transcriptase.
  • StackExchange. (2015). Why AZT is selective towards HIV and doesn't impair human DNA replication?[Link]

  • Longdom Publishing. (2022). Nucleotide Reverse Transcriptase Inhibitors for Antiretroviral Therapy. [Link]

  • Chen, T., et al. (2013). Role of DNA Repair Pathways in Response to Zidovudine-induced DNA Damage in Immortalized Human Liver THLE2 Cells. Toxicological Sciences. [Link]

  • Hirt, D., et al. (2016). High Plasma Concentrations of Zidovudine (AZT) Do Not Parallel Intracellular Concentrations of AZT-Triphosphates in Infants During Prevention of Mother-to-Child HIV-1 Transmission. Journal of Acquired Immune Deficiency Syndromes. [Link]

  • Precision for Medicine. (2020). Recommendations for the Development of Cell-Based Anti-Viral Vector Neutralizing Antibody Assays. [Link]

  • ResearchGate. (n.d.). Cytotoxicity, in vitro anti-HIV activity and selectivity indexes of the studied analogs of AZT. [Link]

  • Imoto, S., et al. (2006). Synthesis, DNA polymerase incorporation, and enzymatic phosphate hydrolysis of formamidopyrimidine nucleoside triphosphates. Journal of the American Chemical Society. [Link]

  • Papadopulos-Eleopulos, E., et al. (1999). A critical analysis of the pharmacology of AZT and its use in AIDS. Current Medical Research and Opinion. [Link]

  • ResearchGate. (2002). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. [Link]

  • HIV.gov. (n.d.). Nucleoside Reverse Transcriptase Inhibitor. [Link]

  • Jha, A., et al. (2017). Measurement of incorporation kinetics of non-fluorescent native nucleotides by DNA polymerases using fluorescence microscopy. Nucleic Acids Research. [Link]

  • CDC Stacks. (n.d.). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for. [Link]

  • aidsmap.com. (2002). More on d4T and mitochondria: Drug's effect on mt-DNA is 'blunted'. [Link]

  • Lavie, A., et al. (1998). The bottleneck in AZT activation. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Parker, W. B., et al. (2004). 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA. Journal of Biological Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of AZT-PMAP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like AZT-PMAP are paramount. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to providing value beyond the product itself is rooted in fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Chemistry of this compound

This compound (Azidothymidine phosphoramidate) is a nucleoside reverse transcriptase inhibitor (NRTI) and an aryl phosphate derivative of Zidovudine (AZT).[1] Its structure incorporates three key functional groups that dictate its hazard profile and, consequently, its disposal requirements: the azido group, the phosphoramidate moiety, and the azidothymidine core, which is an investigational drug.

  • The Azido Group (-N₃): Organic azides are high-energy molecules.[2] A primary concern with azido compounds is their potential to form explosive heavy metal azides upon contact with metals such as lead, copper, silver, and mercury.[3] Therefore, avoiding contact with these metals, including in plumbing and on equipment, is a critical safety measure.[3] Azides can also be sensitive to heat and shock, leading to explosive decomposition.[3]

  • The Phosphoramidate Group: Phosphoramidates are a class of organophosphorus compounds.[4] While many are stable, their hydrolysis can be influenced by pH, and some may have biological activity.[5] The stability of phosphoramidate prodrugs can vary, with some demonstrating half-lives of over 24 hours within a pH range of 5.5 to 8.5.[5]

  • Investigational Drug Status: As an investigational new drug (IND), the full toxicological profile of this compound may not be completely understood. Therefore, it is prudent to handle it with the same precautions as a hazardous compound. All unused and used investigational drugs must be disposed of in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[6]

Thermal Stability: Zidovudine (AZT), the parent compound of this compound, is thermally stable up to approximately 190°C, with some studies indicating stability up to 290°C.[7][8] While this suggests a degree of thermal stability for the core structure, the presence of the energetic azido group necessitates caution with heat.

Personal Protective Equipment (PPE) and Handling Precautions

Given the hazardous nature of its constituent parts, stringent adherence to PPE protocols is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or fume hood. However, if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.To prevent inhalation of any airborne particles.

Handling Precautions:

  • Always handle this compound in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.

  • Avoid the use of metal spatulas or contact with metal surfaces to prevent the formation of explosive metal azides.[3] Use plastic or ceramic spatulas.

  • Prevent the generation of dusts or aerosols.

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in areas where this compound is handled.[9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills (Solid):

  • Evacuate and Secure: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the spread of dust.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a metal dustpan.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

  • Isolate the Area: Close the doors to the laboratory and prevent entry.

  • Notify Authorities: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous waste due to its azide functionality and its status as an investigational drug. Under no circumstances should this compound or its solutions be disposed of down the drain.[3]

Workflow for this compound Disposal

AZT_PMAP_Disposal_Workflow cluster_preparation Preparation cluster_containment Containment cluster_documentation Documentation & Storage cluster_disposal Final Disposal start Start: Unused this compound or Contaminated Materials ppe Don Appropriate PPE start->ppe container Select a Designated, Labeled Hazardous Waste Container ppe->container No metal contact transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal label_container Label Container with 'Hazardous Waste', Chemical Name, and Hazard Symbols seal->label_container storage Store in a Designated Satellite Accumulation Area label_container->storage ehs_pickup Arrange for Pickup by Institutional EHS or a Licensed Waste Hauler storage->ehs_pickup end_point End: Proper Disposal via Incineration ehs_pickup->end_point

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Solid Waste: Collect pure, unused this compound, as well as any grossly contaminated items (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound (Azidothymidine phosphoramidate)," and a clear indication of the hazards (e.g., "Toxic," "Reactive"). Follow your institution's specific labeling requirements.[10]

  • Accumulation and Storage:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

    • The preferred method of disposal for organic azides and investigational drugs is high-temperature incineration by a licensed facility. This ensures the complete destruction of the compound.

Important Considerations:

  • RCRA Regulations: The disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[11] Familiarize yourself with your generator status (e.g., Very Small, Small, or Large Quantity Generator) as this will determine accumulation time limits and other requirements.[10]

  • P-Listed Wastes: While this compound itself is not explicitly a P-listed waste, some azides are. Given the potential for high reactivity, it is prudent to manage this compound waste with a high degree of caution, similar to that for acutely hazardous wastes.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.

By adhering to these scientifically sound and safety-focused procedures, you can ensure the responsible management of this compound waste, contributing to a safer research environment and demonstrating a commitment to environmental stewardship.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ResearchGate. (2025). Thermal analysis of the antiretroviral zidovudine (AZT) and evaluation of the compatibility with excipients used in solid dosage forms. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anti-HIV activity of some haloalkyl phosphoramidate derivatives of 3'-azido-3'-deoxythymidine (AZT): potent activity of the trichloroethyl methoxyalaninyl compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Retrieved from [Link]

  • MDPI. (n.d.). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Retrieved from [Link]

  • The Science Snail. (2019). AZT – mechanism of action and organic synthesis. Retrieved from [Link]

  • GERPAC. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Investigator Responsibilities – Safety Reporting for Investigational Drugs and Devices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Some Novel Phosphoramidate Derivatives of 3'-Azido-3'-Deoxythymidine (AZT) as Anti-HIV Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • YouTube. (2025). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • ResearchGate. (2025). Selected Methods for the Reduction of the Azido Group. Retrieved from [Link]

  • Online Research @ Cardiff. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, anti-HIV activity and stability studies of 3'-azido-2',3'-dideoxythymidine 5'-fluorophosphate. Retrieved from [Link]

  • Stericycle. (2026). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ASHP. (2008). Handling Investigational Drugs 101. Retrieved from [Link]

  • Lirias. (n.d.). Azidothymidine with 6‐Cyanopyridone as Base or as Phosphoramidate Ester and their Antiretroviral Activit. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. Retrieved from [Link]

  • UTMB Research Expert Profiles. (n.d.). Phosphoramidate conjugates of 3′-azido-3′-deoxythymidine glycerolipid derivatives and amino acid esters: synthesis and anti-HIV activity. Retrieved from [Link]

  • UI Health Care. (n.d.). SUP-002-02 Investigational Product Disposal and Destruction. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • Stanley Manne Children's Research Institute. (2019). Department Policy and Procedure Manual Accountability and Destruction of Investigational Drugs. Retrieved from [Link]

  • Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

  • ACS Publications. (n.d.). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. Retrieved from [Link]

  • MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • PubMed. (n.d.). Dipeptide derivatives of AZT: synthesis, chemical stability, activation in human plasma, hPEPT1 affinity, and antiviral activity. Retrieved from [Link]

  • YouTube. (2022). Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Halide Ions as Reducing Agents. Retrieved from [Link]

  • India Code. (1986). THE ENVIRONMENT (PROTECTION) ACT, 1986. Retrieved from [Link]

Sources

Personal protective equipment for handling Azt-pmap

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: Azt-pmap (CAS 142629-81-0) [1]

Executive Summary & Chemical Identity

This compound is a specialized aryl phosphate derivative of Zidovudine (AZT), functioning as both a Nucleoside Reverse Transcriptase Inhibitor (NRTI) analogue and a "Click Chemistry" reagent due to its azide motif.[2]

Handling this compound requires a dual-threat safety protocol:

  • Bioactivity Hazard: As an AZT derivative, it possesses potent antiretroviral activity and must be treated as a Carcinogen, Mutagen, and Reprotoxin (CMR) .

  • Reactivity Hazard: The organic azide group introduces potential instability (shock/light sensitivity) and reactivity with metals.[3]

Chemical Profile:

  • CAS Number: 142629-81-0[1][4][]

  • Molecular Formula: C₂₀H₂₆N₆O₈P

  • Molecular Weight: ~509.43 g/mol [4]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

Risk Assessment: The Causality of Protection

To ensure compliance and safety, we must understand why specific PPE is selected. This is not arbitrary; it is based on the physicochemical properties of the molecule.

Hazard DomainMechanism of ActionOperational Implication
Cytotoxicity (CMR) DNA Chain Termination: Like its parent AZT, this compound mimics thymidine, incorporating into DNA and terminating replication.Zero Tolerance for Exposure: Inhalation or dermal absorption can lead to systemic toxicity, bone marrow suppression, and teratogenic effects.
Chemical Reactivity Azide Functionality (-N₃): The azide group is energy-rich.[6] While organic azides are more stable than inorganic ones, they can decompose violently if heated or exposed to high friction.Material Compatibility: Avoid metal spatulas (risk of forming heavy metal azides).[6][7][8] Store away from light/heat.[3][9]
Permeation Risk Carrier Solvents: this compound is often dissolved in DMSO for biological assays. DMSO is a potent skin penetrant that carries dissolved compounds directly into the bloodstream.Glove Selection: Standard latex is insufficient. You must use materials resistant to the solvent (DMSO) to stop the solute (this compound).

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all personnel handling this compound in solid or solution phase.

A. Respiratory & Engineering Controls
  • Primary Barrier: All weighing and solubilization must occur inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.

  • Secondary Barrier (If Hood Unavailable): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is required. Simple N95 masks are insufficient for high-concentration powder handling due to potential face-seal leakage.

B. Dermal Protection (The "Double-Shell" Protocol)

Because DMSO is the likely vehicle, a single layer of nitrile is often compromised within minutes.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

  • Outer Layer: 8 mil Extended Cuff Nitrile or Neoprene (tested for DMSO breakthrough > 30 mins).

  • Body: Tyvek® Lab Coat or closed-front surgical gown with elastic cuffs. Cotton lab coats are porous and retain toxic dust—do not use them for HPAPIs.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with open sides (insufficient against aerosols).

Operational Workflow: From Storage to Waste

The following diagram illustrates the unidirectional workflow required to prevent cross-contamination and ensure stability.

Azt_pmap_Workflow cluster_safety Critical Control Points Receiving Receiving & Inspection (Check Vial Integrity) Storage Storage (-20°C, Desiccated, Dark) Receiving->Storage Immediate Transfer Prep Weighing & Solubilization (Class II BSC / Fume Hood) Storage->Prep Equilibrate to RT Reaction Experimental Use (Click Chem / Cell Assay) Prep->Reaction Dissolved in DMSO Waste Disposal (Incineration Only) Prep->Waste Contaminated Consumables Reaction->Waste Quench & Segregate

Figure 1: Unidirectional handling workflow for this compound. Note the critical control points where exposure risk is highest.

Detailed Handling Protocols

Step 1: Preparation & Weighing
  • Acclimatization: Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator before opening. Opening a cold vial introduces condensation, which hydrolyzes the phosphate group and degrades the azide.

  • Tool Selection: Use plastic or ceramic spatulas only.

    • Why? Metal spatulas can react with azides to form trace amounts of metal azides (e.g., copper azide), which are shock-sensitive explosives.

  • Static Control: Use an anti-static gun if the powder is flighty. Do not use air currents.

Step 2: Solubilization (The DMSO Factor)
  • Add DMSO strictly inside the fume hood.

  • Vortexing: Ensure the vial cap is tightly sealed with Parafilm before vortexing to prevent aerosol leakage.

  • Labeling: Immediately label the solution as "Cytotoxic / Mutagenic".

Step 3: Emergency Spill Response
  • Powder Spill: Do NOT sweep. Cover with wet paper towels (soaked in weak bleach or water) to prevent dust generation, then wipe up.

  • Liquid Spill: Absorb with chemically inert pads.

  • Decontamination: Clean the surface with 10% bleach followed by 70% ethanol. The bleach helps oxidize and degrade the nucleoside core.

Step 4: Disposal
  • Never pour this compound solutions down the drain.

  • Solid Waste: All gloves, weigh boats, and pipettes must go into "Cytotoxic Waste" (usually yellow or clearly marked bins) for high-temperature incineration.

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated/Cytotoxic Organic Waste".

References

  • National Institutes of Health (NIH). (2015). Safe handling of cytotoxics: guideline recommendations. Current Oncology. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

  • PubChem. (n.d.). Zidovudine (AZT) Compound Summary - Toxicity and Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.